CP-506
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2227303-52-6 |
|---|---|
Formule moléculaire |
C19H29BrN4O8S2 |
Poids moléculaire |
585.5 g/mol |
Nom IUPAC |
2-[N-(2-bromoethyl)-5-(4-ethylpiperazine-1-carbonyl)-2-methylsulfonyl-4-nitroanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C19H29BrN4O8S2/c1-4-21-7-9-23(10-8-21)19(25)15-13-17(18(33(2,28)29)14-16(15)24(26)27)22(6-5-20)11-12-32-34(3,30)31/h13-14H,4-12H2,1-3H3 |
Clé InChI |
SKBYSCFKFJRHSZ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to CP-506: A Water-Based Acrylic Dispersion Sealant
Disclaimer: The product "CP-506" is identified as a smoke and acoustic sealant, not a pharmaceutical compound. The following technical guide is structured to address the user's request for in-depth information and data presentation, interpreting the "core" of this compound as its chemical and physical properties. The information is intended for professionals in material science and construction, providing a technical overview based on publicly available safety and product data sheets.
This compound is a commercially available smoke and acoustic sealant with a chemical basis of a water-based acrylic dispersion[1][2][3][4]. It is primarily used for sealing construction joints and through-penetration openings in non-fire-rated acoustic barriers and smoke partitions[3]. This guide synthesizes the available technical data to provide a comprehensive overview for research and professional purposes.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various technical and safety data sheets.
| Property | Value | Test Standard/Conditions |
| Chemical Basis | Water-based acrylic dispersion | - |
| Color | White | - |
| Shelf Life | 24 Months | From date of manufacture |
| VOC Content | 57.0 g/l | - |
| pH | 9.2 | - |
| Specific Gravity | 1.50 | - |
| Movement Capability | ±12.5% | ISO 11600 |
| Shrinkage | < 25% | ASTM C 1241 |
| Application Temperature | 35 - 104 °F (2 - 40 °C) | - |
| Storage Temperature | 35 - 95 °F (2 - 35 °C) | - |
| Temperature Resistance | -4 - 176 °F (-20 - 80 °C) | - |
| Curing Time | Approx. 3 mm / 3 days | at 73°F (23°C) / 50% relative humidity |
| Skin-Forming Time | Approx. 15 min | at 73°F (23°C) / 50% relative humidity |
| Flame Spread | 10 | UL 723 (ASTM E84) |
| Smoke Development | 10 | UL 723 (ASTM E84) |
| Sound Transmission Class | STC 63 | ASTM E90 (per tested construction type) |
| Air Leakage (L-Rating) | < 1 CFM / Lin Ft | Modified UL 2079 (Ambient and at 400°F) |
Experimental Protocols and Testing Standards
The technical specifications of this compound are validated through standardized testing methods. The following are key experimental protocols cited for the characterization of this sealant:
-
ASTM C 1241: Standard Test Method for Volume Shrinkage of Latex Sealants. This protocol is used to determine the percentage of volume loss after curing, indicating low shrinkage properties[2].
-
ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials. Also known as the Steiner tunnel test, it assesses the flame spread and smoke development indices[2][3].
-
ASTM E90: Standard Test Method for Laboratory Measurement of Airborne Sound Transmission Loss of Building Partitions and Elements. This method is employed to determine the Sound Transmission Class (STC) rating, quantifying the sealant's acoustic insulation properties[3].
-
ASTM G21: Standard Practice for Determining Resistance of Synthetic Polymeric Materials to Fungi. This protocol evaluates the mold and mildew resistance of the sealant[2].
-
ISO 11600: Building construction — Jointing products — Classification and requirements for sealants. This standard is used to classify the sealant's movement capability[2].
-
UL 2079: Tests for Fire Resistance of Building Joint Systems. The L-Rating from this standard is used to measure the air leakage of the sealant in smoke barrier applications[2][3].
Compositional Overview
While the precise formulation of this compound is proprietary, the Safety Data Sheet (SDS) provides a general composition. The primary component is a water-based acrylic dispersion. Other listed ingredients include ethylene (B1197577) glycol and titanium dioxide[5]. The following diagram illustrates the known components of the sealant.
Caption: A diagram illustrating the primary components of the this compound sealant.
References
- 1. This compound Smoke and acoustic sealant - Sealants, Sprays and Coatings - Hilti India [hilti.in]
- 2. CP- 506 Smoke and acoustic sealant - Sealants, sprays and coatings - Hilti USA [hilti.com]
- 3. Hilti CP 506 Smoke & Acoustic Sealant [ohioservicesupply.com]
- 4. aih.com [aih.com]
- 5. tricity-distribution.com [tricity-distribution.com]
CP-506: A Next-Generation Hypoxia-Activated Prodrug for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Solid tumors are characterized by regions of low oxygen, or hypoxia, a condition linked to aggressive disease, resistance to conventional therapies, and poor patient outcomes. Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy, designed to selectively target these hypoxic tumor cells while sparing healthy, well-oxygenated tissues. CP-506 is a next-generation, DNA-alkylating HAP that has demonstrated significant preclinical efficacy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel hypoxia-activated prodrug designed to overcome limitations of earlier HAPs. It is a nitrogen mustard prodrug that undergoes bioreductive activation under hypoxic conditions to form a potent DNA-alkylating agent. A key feature of this compound is its resistance to aerobic activation by the human aldo-keto reductase 1C3 (AKR1C3), a mechanism of off-target toxicity observed with previous generations of HAPs.[1][2][3] This improved selectivity profile, combined with its broad antitumor activity in preclinical models, positions this compound as a promising candidate for further clinical development.[1][4] A Phase I/IIA clinical trial of this compound, as a monotherapy or in combination with carboplatin (B1684641) or a checkpoint inhibitor, has been initiated (NCT04954599).[5]
Mechanism of Action
The activation of this compound is a multi-step process initiated by one-electron reductases, which are abundant in the hypoxic tumor microenvironment.
Caption: Proposed mechanism of action for this compound activation.
Under normoxic conditions, the initially formed this compound radical anion is rapidly re-oxidized back to the inactive prodrug. However, in the low-oxygen environment of a tumor, this radical undergoes further reduction to form the active hydroxylamine (B1172632) (CP-506H) and amine (CP-506M) metabolites. These metabolites are potent DNA-alkylating agents that induce interstrand cross-links and DNA adducts, ultimately leading to cell cycle arrest and apoptosis.[1][2][6]
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated highly selective cytotoxicity towards a wide range of human cancer cell lines under hypoxic conditions. The hypoxia-cytotoxicity ratio (HCR), a measure of selectivity, has been shown to be as high as 203 in some cell lines.[1][2][3]
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Anoxic IC50 (µM) | HCR (Normoxic/Anoxic IC50) |
| HCT116 | Colon | >100 | 0.64 | >156 |
| HT29 | Colon | >100 | 1.2 | >83 |
| A549 | Lung | >100 | 2.6 | >38 |
| NCI-H460 | Lung | >100 | 0.82 | >122 |
| MDA-MB-231 | Breast | >100 | 1.1 | >91 |
| MCF7 | Breast | >100 | 2.8 | >36 |
| PC3 | Prostate | >100 | 1.5 | >67 |
| DU145 | Prostate | >100 | 2.1 | >48 |
| PANC-1 | Pancreatic | >100 | 1.8 | >56 |
| MiaPaCa-2 | Pancreatic | >100 | 2.3 | >43 |
Table 1: In Vitro Cytotoxicity of this compound in various human cancer cell lines. Data compiled from "Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound".
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been evaluated in a variety of human tumor xenograft models. Treatment with this compound resulted in significant tumor growth inhibition and a reduction in the hypoxic fraction within the tumors.[1][4]
| Xenograft Model | Cancer Type | This compound Dose (mg/kg, i.p.) | Treatment Schedule | Tumor Growth Inhibition (%) |
| HCT116 | Colon | 600 | Daily x 5 | Significant |
| NCI-H460 | Lung | 600 | Daily x 5 | Significant |
| MDA-MB-231 | Breast (Triple Negative) | 600 | Daily x 5 | Significant |
| BxPC3 | Pancreatic | 600 | Daily x 5 | Significant |
| FaDu | Head and Neck | 5 daily injections | Single dose irradiation | Increased local control rate |
| UT-SCC-5 | Head and Neck | 5 daily injections | Single dose irradiation | Marginally significant effect |
Table 2: In Vivo Antitumor Efficacy of this compound in Human Tumor Xenograft Models. Data compiled from "Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound" and "Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability".
Pharmacokinetics and Metabolism
Pharmacokinetic studies have revealed that this compound possesses favorable drug-like properties. The half-lives of the active metabolites of this compound have been characterized, informing on their potential for a "bystander effect," where the active drug can diffuse from hypoxic regions to kill adjacent cancer cells.
| Metabolite | Half-life (t½) in culture medium |
| CP-506H-(OH)₂ (diol-hydroxylamine) | 2.5 min |
| CP-506H (hydroxylamine) | 10.5 min |
| CP-506M (amine) | 7.6 min |
| CP-506H-Cl₂ (dichloro-hydroxylamine) | 141.3 min |
| CP-506M-Cl₂ (dichloro-amine) | 271.1 min |
| CP-506M-(OH)₂ (diol-amine) | 393.9 min |
Table 3: Stability of this compound Metabolites. Data from "Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling".
Experimental Protocols
In Vitro Cytotoxicity - Clonogenic Survival Assay
This protocol outlines the determination of the cytotoxic potential of this compound under normoxic and hypoxic conditions using a clonogenic survival assay.
Caption: Experimental workflow for the clonogenic survival assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol (for fixing)
-
0.5% Crystal violet solution (in methanol)
-
Hypoxia chamber or incubator
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed an appropriate number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the medium from the wells and add the drug-containing medium. Include a vehicle control.
-
Incubation:
-
Normoxic Conditions: Place one set of plates in a standard incubator (21% O₂, 5% CO₂).
-
Hypoxic Conditions: Place another set of plates in a hypoxia chamber or incubator (<0.1% O₂, 5% CO₂).
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
Colony Formation: After drug exposure, aspirate the medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 7-14 days, until visible colonies are formed in the control wells.
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with methanol for 15 minutes. Stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the surviving fraction against the drug concentration to determine the IC50 value.
In Vivo Antitumor Efficacy - Xenograft Model
This protocol describes the evaluation of this compound's antitumor activity in a subcutaneous tumor xenograft model.
Caption: Experimental workflow for in vivo xenograft studies.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) according to the planned dosing schedule (e.g., daily for 5 days). The control group receives the vehicle solution.
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size, or as defined by ethical guidelines.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.
DNA Adduct Formation Assay
This protocol provides an overview of the methodology used to detect and quantify this compound-induced DNA adducts.
Procedure Overview:
-
Sample Preparation: Treat cancer cells or tumor-bearing mice with this compound. Isolate genomic DNA from the cells or tumor tissue.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the DNA adducts. A targeted approach can be used to look for specific, known adducts, or an untargeted "adductomics" approach can be employed to identify novel adducts.[7]
-
Data Analysis: Quantify the levels of specific DNA adducts relative to unmodified nucleosides. Compare adduct levels between normoxic and hypoxic conditions, or between treated and untreated samples.
Conclusion
This compound is a promising next-generation hypoxia-activated prodrug with a compelling preclinical data package. Its high selectivity for hypoxic tumor cells, resistance to off-target aerobic activation, and broad antitumor efficacy in vivo underscore its potential as a valuable addition to the cancer treatment landscape. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other novel HAPs. Future studies will likely focus on identifying predictive biomarkers to select patients most likely to benefit from this compound therapy and exploring its efficacy in combination with other anticancer agents, including immunotherapy and radiation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vivo Identification of Adducts from the New Hypoxia-Activated Prodrug this compound Using DNA Adductomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleic Acid Adductomics – the Next Generation of Adductomics towards Assessing Environmental Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Adductomics: A Narrative Review of Its Development, Applications, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Role of Cytochrome P450 Oxidoreductase in the Bioactivation of CP-506: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-506 is a second-generation hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the oxygen-deficient environments characteristic of solid tumors.[1][2][3] Its activation from a benign prodrug to a potent DNA-alkylating agent is a critical step in its mechanism of action and is heavily dependent on the cellular reductase systems. This technical guide provides an in-depth examination of the pivotal role of cytochrome P450 oxidoreductase (POR) in the bioactivation of this compound, offering insights for researchers and professionals in the field of drug development.
This compound was rationally designed to overcome the limitations of its predecessor, PR-104A, notably by being resistant to aerobic activation by aldo-keto reductase 1C3 (AKR1C3), an enzyme that led to off-target toxicity with PR-104A.[1][4][5] The selective activation of this compound in hypoxic conditions is primarily mediated by one-electron reductases, with POR being a key enzyme in this process.[1][6]
Mechanism of this compound Activation by Cytochrome P450 Oxidoreductase
The activation of this compound is a reductive process initiated by the transfer of a single electron to the nitro group of the prodrug, a reaction efficiently catalyzed by POR under hypoxic conditions.[1] This one-electron reduction results in the formation of a nitro radical anion.
In the presence of normal oxygen concentrations (normoxia), this radical anion is rapidly re-oxidized back to the parent prodrug in a futile cycle, with the concomitant production of superoxide. This oxygen-dependent back-reaction is the basis for the hypoxia-selectivity of this compound, with its activation being inhibited at oxygen levels above 1 µM.[1][4][7]
Under hypoxic conditions, the lifetime of the nitro radical anion is extended, allowing for further reduction and fragmentation to generate the active cytotoxic species. These reactive metabolites are potent DNA-alkylating agents, forming interstrand cross-links that lead to cell cycle arrest and apoptosis.[1] While POR is a primary activator, other flavoenzymes such as methionine synthase reductase (MTRR), novel diflavin oxidoreductase 1 (NDOR1), and inducible nitric oxide synthase (NOS2A) have also been implicated in the bioactivation of this compound.[6][8]
Signaling Pathway of this compound Activation
Quantitative Data
The expression level of POR is a critical determinant of cellular sensitivity to this compound under hypoxic conditions.[1] While specific kinetic parameters such as Km and kcat for the interaction between human POR and this compound are not publicly available at the time of this writing, the following table summarizes the reported IC50 values for this compound in HCT-116 cells with varying POR expression levels, demonstrating this dependency.
| Cell Line | POR Expression Level | Condition | IC50 (µM) |
| HCT-116 WT | Wild-Type | Normoxic | >100 |
| HCT-116 WT | Wild-Type | Anoxic | ~10 |
| HCT-116 POR-R | Overexpression | Anoxic | ~1 |
| HCT-116 PORko-G | Knockout | Anoxic | >100 |
Data adapted from studies on HCT-116 cell lines.[1][9]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of this compound activation and efficacy. Below are methodologies for key experiments.
Western Blot Analysis of POR Expression
This protocol is for verifying POR expression levels in different cell lines.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against POR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 80-90% confluency.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-POR antibody and anti-loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol determines the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
Hypoxia chamber or incubator with controlled O2 levels
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 700-1000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
For hypoxic conditions, place the plates in a hypoxia chamber (<1 ppm O2) for the duration of the drug exposure (typically 4 hours). For normoxic conditions, incubate at 21% O2.
-
After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Incubate the plates for an additional 96 hours under normoxic conditions.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Experimental Workflow
Clinical Development
This compound is currently being investigated in a Phase 1/2 clinical trial (NCT04954599) as a monotherapy and in combination with carboplatin (B1684641) or immune checkpoint inhibitors for the treatment of patients with advanced solid tumors.[2][3] This trial will provide crucial data on the safety, pharmacokinetics, and efficacy of this compound in a clinical setting.
Conclusion
Cytochrome P450 oxidoreductase is a key enzyme in the hypoxia-selective activation of the prodrug this compound. The one-electron reduction of this compound by POR under hypoxic conditions initiates a cascade that leads to the formation of potent DNA-alkylating agents, resulting in cancer cell death. The dependence of this compound's efficacy on POR expression highlights the potential for using POR as a biomarker for patient stratification in clinical trials. Further research into the detailed enzymology of the POR-CP-506 interaction and the downstream metabolic pathways will provide a more complete understanding of its mechanism of action and may aid in the development of next-generation hypoxia-activated prodrugs.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openaccess.city.ac.uk [openaccess.city.ac.uk]
- 9. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-506: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Hypoxia-Activated DNA Alkylating Agent
Introduction
CP-506 is a next-generation hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the oxygen-deficient microenvironments characteristic of solid tumors. As a DNA alkylating agent, this compound's mechanism of action is contingent on the low-oxygen conditions prevalent in tumor tissues, offering a therapeutic window that spares healthy, well-oxygenated cells. This targeted approach addresses a critical challenge in oncology, as tumor hypoxia is a known driver of therapeutic resistance and metastasis.[1] this compound was developed as a successor to the earlier HAP, PR-104, with key refinements to improve its pharmacological profile, including resistance to off-target aerobic activation and enhanced water solubility.[2][3] This technical guide provides a comprehensive overview of the properties of this compound, intended for researchers, scientists, and professionals involved in drug development.
Chemical Properties and Synthesis
This compound, with the chemical name 2-[(2-bromoethyl)-5-[(4-ethyl-1-piperazinyl)carbonyl]-2-(methylsulfonyl)-4-nitroanilino]ethyl methanesulfonate, is a water-soluble mesylate salt.[4] Its design as a mono-nitro HAP is a key feature, preventing metabolic loss through self-alkylation.[2] The synthesis of this compound is a multi-step process, with key intermediates and reaction conditions outlined in patent literature. While a detailed, step-by-step protocol is proprietary, the general scheme involves the careful assembly of the substituted nitroaniline core, followed by the introduction of the piperazine (B1678402) moiety and the alkylating bromoethyl group.
Mechanism of Action
Under normoxic conditions, this compound remains in its inactive prodrug form. The presence of a nitro group on the aromatic ring acts as a potent electron-withdrawing group, suppressing the DNA cross-linking ability of the nitrogen mustard.[3] In the hypoxic environment of a tumor, this compound undergoes a one-electron reduction, primarily catalyzed by diflavin oxidoreductases such as cytochrome P450 oxidoreductase (POR).[2][5] This reduction forms a nitro radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, under hypoxic conditions (<1 μmol/L O2), the nitro radical is further reduced to form highly reactive hydroxylamine (B1172632) (CP-506H) and amine (CP-506M) metabolites.[2][6] These activated metabolites are potent DNA alkylating agents, capable of forming monoadducts and highly cytotoxic interstrand crosslinks (ICLs) and subsequent double-strand breaks (DSBs).[2][7]
A crucial aspect of this compound's design is its resistance to aerobic activation by the human aldo-keto reductase 1C3 (AKR1C3), a pathway that led to off-target toxicity with its predecessor, PR-104.[2][8] This resistance ensures a high degree of hypoxia selectivity.
The active metabolites of this compound also exhibit a "bystander effect," where they can diffuse from the hypoxic cells where they are formed to kill adjacent cancer cells, even those in more oxygenated regions.[5][6] The bis-chloro-mustard amine metabolite (CP-506M-Cl2) has been identified as a major diffusible metabolite contributing to this effect.[6]
DNA Damage Response
The formation of DNA interstrand crosslinks by the active metabolites of this compound triggers a cellular DNA damage response (DDR). The repair of ICLs is a complex process that involves several DNA repair pathways. Notably, cells deficient in the Fanconi Anemia (FA) or Homologous Recombination (HR) pathways exhibit heightened sensitivity to this compound.[2] This suggests that the integrity of these pathways is critical for repairing this compound-induced DNA damage. The FA pathway is activated upon the stalling of replication forks at the site of an ICL, leading to the recruitment of a cascade of proteins that "unhook" the crosslink, a process that can generate a double-strand break, which is then repaired by HR. Key proteins in these pathways include FANCA, FANCD2, BRCA1, and RAD51. The synthetic lethality observed in FA- or HR-deficient cells highlights potential patient stratification strategies for clinical trials.
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent and highly selective cytotoxicity against a broad range of human cancer cell lines under hypoxic conditions. The hypoxic cytotoxicity ratio (HCR), which is the ratio of the IC50 value under normoxic conditions to that under anoxic conditions, is a key measure of its selectivity.
| Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Anoxia (µM) | HCR |
| MDA-MB-231 | Breast Adenocarcinoma | >250 | 2.5 | >100 |
| HCT116 | Colon Carcinoma | 125 | 1.8 | 69 |
| A549 | Lung Carcinoma | >250 | 10.2 | >24 |
| PC-3 | Prostate Adenocarcinoma | >250 | 3.1 | >81 |
| U87 MG | Glioblastoma | >250 | 4.3 | >58 |
| HT-29 | Colon Adenocarcinoma | 200 | 2.1 | 95 |
| NCI-H460 | Large Cell Lung Cancer | 150 | 0.9 | 167 |
| DU 145 | Prostate Carcinoma | >250 | 2.9 | >86 |
| SF-295 | Glioblastoma | >250 | 5.2 | >48 |
| OVCAR-3 | Ovarian Adenocarcinoma | 180 | 1.5 | 120 |
Table 1: In Vitro Cytotoxicity of this compound in various human cancer cell lines. Data are representative values compiled from published studies. Actual values may vary based on experimental conditions.
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models have shown that this compound possesses favorable properties. While comprehensive data from a single source is limited, key findings indicate that the parent compound has a significantly longer half-life than its active metabolites.
| Compound | Half-life (T1/2) in medium (min) |
| This compound | >360 |
| CP-506H | 10.5 |
| CP-506M | 7.6 |
| CP-506H-(OH)2 | 2.5 |
| CP-506H-Cl2 | 141.3 |
| CP-506M-Cl2 | 271.1 |
| CP-506M-(OH)2 | 393.9 |
Table 2: In Vitro Stability of this compound and its Metabolites. [6] Half-life was determined in stirred medium at 37°C.
In Vivo Antitumor Activity
This compound has demonstrated significant single-agent antitumor activity in a variety of human tumor xenograft models. The efficacy is strongly correlated with the extent of tumor hypoxia.[9]
| Tumor Model | Cancer Type | Dose and Schedule | Tumor Growth Delay (TGD) vs. Control |
| MDA-MB-468 | Breast Adenocarcinoma | 600 mg/kg, i.p., QD5 | Significant |
| H460 | Large Cell Lung Cancer | 800 mg/kg, i.p., QD5 | Significant |
| FaDu | Head and Neck Squamous Cell Carcinoma | 5 daily injections | Increased local control with radiation |
| UT-SCC-5 | Head and Neck Squamous Cell Carcinoma | 5 daily injections | Marginal effect |
| SNU-398 | Hepatocellular Carcinoma | Not specified | Growth inhibition |
Table 3: Summary of In Vivo Antitumor Activity of this compound in Xenograft Models. [9] TGD is defined as the time for tumors to reach a predetermined size. "Significant" indicates a statistically significant delay compared to the vehicle-treated control group.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for assessing the cytotoxicity of this compound in vitro.
Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Allow cells to attach and grow for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Hypoxic/Normoxic Exposure: Place plates in either a standard normoxic incubator (21% O2, 5% CO2) or a hypoxic chamber (e.g., <0.1% O2, 5% CO2, balance N2) for 4 hours at 37°C.
-
Recovery: After the 4-hour exposure, remove the drug-containing medium, wash the cells once with phosphate-buffered saline (PBS), and add 100 µL of fresh complete culture medium.
-
Post-treatment Incubation: Return the plates to a normoxic incubator for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of culture medium and Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal - i.p.) according to the specified dose and schedule (e.g., 600 mg/kg, once daily for 5 consecutive days - QD5).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
Data Analysis: Analyze the tumor growth data to determine tumor growth inhibition (TGI) or tumor growth delay (TGD). TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups at a specific time point. TGD is the difference in the time it takes for the tumors in the treated and control groups to reach a specific volume.
Clinical Development
A Phase I/IIa clinical trial of this compound is currently underway (NCT04954599).[8] This is a first-in-human, open-label, dose-escalation study evaluating the safety, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with carboplatin (B1684641) or an immune checkpoint inhibitor in patients with advanced solid tumors, particularly those with deficiencies in homologous recombination or Fanconi Anemia DNA repair pathways.[8] As of the current date, no results from this trial have been publicly released.
Conclusion
This compound is a promising hypoxia-activated DNA alkylating agent with a strong preclinical rationale for its use in treating solid tumors. Its selective activation in the hypoxic tumor microenvironment, resistance to aerobic metabolism, and potent cytotoxic activity, particularly in cells with DNA repair deficiencies, make it a compelling candidate for further clinical development. The ongoing clinical trial will provide crucial insights into its safety and efficacy in cancer patients. This technical guide provides a foundational understanding of the key properties of this compound to aid researchers and drug development professionals in their evaluation and potential application of this novel therapeutic agent.
References
- 1. prepchem.com [prepchem.com]
- 2. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 8. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of CP-506: A Hypoxia-Activated Prodrug for Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on CP-506, a next-generation hypoxia-activated prodrug (HAP) designed for targeted therapy of solid tumors. This compound is a DNA alkylating agent engineered for selective activation within the hypoxic microenvironment of tumors, aiming to overcome the resistance often observed with conventional cancer therapies.[1][2][3] This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and provides visual representations of critical pathways and workflows.
Core Mechanism of Action
This compound is a mono-nitro HAP that undergoes bioreductive activation under hypoxic conditions.[1] Unlike its predecessor PR-104, this compound is designed to be resistant to aerobic activation by two-electron reductases such as aldo-keto reductase 1C3 (AKR1C3).[1][3][4] Its activation is primarily mediated by one-electron oxidoreductases present in hypoxic cells.[1]
Under normoxic conditions, the one-electron reduction of this compound is a futile cycle, as the resulting radical anion is rapidly back-oxidized to the parent compound in the presence of oxygen.[1] However, in the low-oxygen environment characteristic of solid tumors, further reduction occurs, leading to the formation of cytotoxic metabolites, CP-506H and CP-506M.[1][5] These active metabolites are DNA-alkylating agents that form DNA adducts and interstrand crosslinks, ultimately inducing tumor cell death.[1][6]
A key feature of this compound is its "bystander effect," where the active metabolites can diffuse from the hypoxic regions to adjacent tumor cells, broadening its anti-tumor activity.[5][7]
Quantitative Data Summary
In Vitro Cytotoxicity
This compound has demonstrated significant hypoxia-selective cytotoxicity across a range of human cancer cell lines in both 2D and 3D cell cultures.[1][3][8] The ratio of the half-maximal inhibitory concentration (IC50) under normoxic versus anoxic conditions serves as a key indicator of its hypoxia-selectivity.
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Normoxic/Anoxic IC50 Ratio | Reference |
| HCT116 | Colon Carcinoma | >100 | 0.52 | >192 | [1] |
| H460 | Non-Small Cell Lung Cancer | >100 | 0.49 | >203 | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | >100 | 1.1 | >91 | [2] |
| UT-SCC-5 | Head and Neck Squamous Cell Carcinoma | >100 | 0.8 | >125 | [2] |
Note: Data is compiled from multiple preclinical studies. Specific values may vary based on experimental conditions.
In Vivo Antitumor Efficacy
In vivo studies using human tumor xenograft models have confirmed the antitumor activity of this compound.[1][4][7] Treatment with this compound has been shown to inhibit tumor growth and decrease the hypoxic fraction in a variety of solid tumor models.[1][4]
| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 200-800 mg/kg, i.p., 5 consecutive days | Dose-dependent inhibition | [4] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 5 daily injections + single dose irradiation | Significantly increased local control rate (62% vs. 27%) | [2] |
| UT-SCC-5 | Head and Neck Squamous Cell Carcinoma | 5 daily injections + single dose irradiation | Marginally significant effect | [2] |
| Various Xenografts | Lung, Pancreatic, Breast Cancers | 600 mg/kg, i.p., 5 consecutive days | Significant inhibition of tumor growth | [5][7] |
Note: i.p. = intraperitoneal administration.
Experimental Protocols
Cell Culture and Cytotoxicity Assays
-
Cell Lines and Culture Conditions: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For 3D models, multicellular spheroids can be generated by seeding cells in ultra-low attachment plates.[1][8]
-
Hypoxic Conditions: Anoxia is typically achieved by incubating cells in a hypoxic chamber with a gas mixture of 5% CO2, 10% H2, and balanced with N2.[1]
-
Cytotoxicity Assay: Cells are seeded in 96-well plates and allowed to attach. They are then exposed to a range of this compound concentrations under both normoxic (21% O2) and anoxic conditions for a specified duration. Cell viability is assessed using assays such as the sulforhodamine B (SRB) or MTS assay. IC50 values are then calculated from dose-response curves.[1]
Animal Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude) are typically used. Human tumor cells are implanted subcutaneously into the flank of the animals.[8]
-
Treatment Protocol: Once tumors reach a specified volume, mice are randomized into control (vehicle) and treatment groups. This compound is administered via intraperitoneal injection or oral gavage according to the specified dosing schedule.[4][8]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Treatment efficacy is determined by comparing tumor growth rates between the treated and control groups. Other endpoints can include tumor growth delay and survival analysis.[4][7]
-
Assessment of Hypoxia and DNA Damage: Tumor hypoxia can be evaluated using pimonidazole (B1677889) staining and immunohistochemistry.[2] DNA damage can be assessed by staining for γH2AX, a marker of DNA double-strand breaks.[2]
Clinical Development
Based on promising preclinical data, a Phase I/IIa clinical trial (NCT04954599) has been initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, both as a monotherapy and in combination with carboplatin (B1684641) or an immune checkpoint inhibitor.[2][9] The trial is particularly focused on patients with tumors exhibiting defects in DNA damage repair pathways, such as those with BRCA1/2 mutations, where this compound may have enhanced activity.[6][9]
Conclusion
The preclinical data for this compound strongly support its development as a selective, hypoxia-activated anticancer agent. Its mechanism of action, which leverages the hypoxic tumor microenvironment, offers a targeted approach to treating solid tumors that are often resistant to conventional therapies. The favorable pharmacokinetic profile and demonstrated efficacy in a range of preclinical models have paved the way for its ongoing clinical evaluation.[5] Future research and clinical trial results will be crucial in determining the full therapeutic potential of this compound in oncology.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
CP-506: A Hypoxia-Activated Prodrug Targeting the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of CP-506, a novel hypoxia-activated prodrug (HAP) designed to selectively target the oxygen-deficient microenvironment of solid tumors. This document details the core mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for researchers and drug development professionals.
Introduction
Tumor hypoxia, a common feature of the tumor microenvironment (TME), is a major driver of cancer progression, metastasis, and resistance to conventional therapies.[1] Hypoxia-activated prodrugs are an innovative class of therapeutics that leverage this unique feature of the TME for targeted cancer cell killing.[2][3] this compound is a second-generation HAP that is rationally designed to overcome the limitations of its predecessors, offering a promising new strategy in the treatment of solid malignancies.[2][4] It is a DNA alkylating agent that demonstrates high selectivity for hypoxic cells, a potent bystander effect, and a favorable pharmacokinetic profile.[4][5][6] Currently, this compound is being evaluated in a Phase I/II clinical trial as a monotherapy and in combination with carboplatin (B1684641) or an immune checkpoint inhibitor (NCT04954599).[3][7]
Mechanism of Action
This compound is administered as an inactive prodrug, which selectively activates under the severe hypoxic conditions (<1% O2) found in solid tumors.[2][8] The mechanism of action can be summarized in the following steps:
-
Hypoxia-Selective Activation: In the oxygen-poor environment of the tumor, this compound undergoes a one-electron reduction, primarily catalyzed by cytochrome P450 oxidoreductase (POR) and other flavoenzymes, to form a nitro-radical anion intermediate.[2][4][5] In normoxic tissues, this intermediate is rapidly re-oxidized back to the inactive prodrug, sparing healthy cells.[4][5]
-
Formation of Cytotoxic Metabolites: Under sustained hypoxia, the nitro-radical anion is further reduced to form highly reactive hydroxylamine (B1172632) (CP-506H) and amine (CP-506M) metabolites.[4]
-
DNA Damage and Cell Death: These active metabolites are potent DNA alkylating agents that induce interstrand cross-links.[8] This leads to replication fork stalling, the formation of DNA double-strand breaks, and ultimately, apoptotic cell death.[8]
-
Bystander Effect: A key feature of this compound is the ability of its active metabolites, particularly the bis-chloro-mustard amine metabolite (CP-506M-Cl2), to diffuse from the hypoxic cell of origin to adjacent, better-oxygenated tumor cells.[4] This "bystander effect" extends the cytotoxic activity of this compound beyond the immediate hypoxic zone, with a predicted penetration depth of up to 190 µm.[4]
References
- 1. Bystander effect - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TUMAGNOSTIC â Three key academic publications on this compound - Convert Pharmaceuticals [convertpharma.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of CP-506
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-506 is a second-generation, hypoxia-activated prodrug (HAP) designed for targeted cancer therapy. As a DNA-alkylating agent, it is engineered for selective activation within the hypoxic microenvironment of solid tumors, aiming to enhance anti-tumor efficacy while minimizing systemic toxicity. A key feature of this compound is its resistance to aerobic activation by aldo-keto reductase 1C3 (AKR1C3), a mechanism of off-target activation that limited the therapeutic window of its predecessor, PR-104A.[1] This guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and bioavailability of this compound, details the experimental methodologies employed in its evaluation, and visualizes its mechanism of action. Currently, this compound is undergoing Phase 1/2 clinical trials to evaluate its safety and pharmacokinetic profile in humans (NCT04954599).[2][3][4]
Mechanism of Action and Hypoxia-Selective Activation
This compound is a nitroaromatic compound that undergoes bioreductive activation under low-oxygen conditions.[1][2] This process is primarily catalyzed by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), which are abundant in hypoxic tumor cells.[1][2]
The activation pathway can be summarized as follows:
-
One-Electron Reduction: In the absence of sufficient oxygen, this compound undergoes a one-electron reduction to form a nitro radical anion.
-
Oxygen-Dependent Back-Oxidation: In normoxic (well-oxygenated) tissues, this radical anion is rapidly re-oxidized back to the parent compound, preventing the formation of cytotoxic metabolites.
-
Hypoxic Activation: Under hypoxic conditions, the nitro radical anion undergoes further reduction to form highly reactive hydroxylamine (B1172632) (CP-506H) and amine (CP-506M) metabolites.[1][2][5]
-
DNA Alkylation and Cross-linking: These active metabolites are potent DNA-alkylating agents that can form interstrand cross-links, leading to cell cycle arrest and apoptosis.[6]
This oxygen-dependent activation confers a high degree of tumor selectivity to this compound.
Pharmacokinetic Profile
Detailed quantitative in vivo pharmacokinetic data for this compound in preclinical species has not been published in a consolidated format. However, studies have indicated that this compound possesses a long plasma half-life, which is a desirable property for a hypoxia-activated prodrug as it allows for sufficient time to penetrate deep into the poorly vascularized, hypoxic regions of tumors.[5] The compound was also rationally designed to have the potential for oral bioavailability.[7]
Cellular Pharmacokinetics
In vitro studies using cancer cell lines have provided insights into the cellular uptake and metabolism of this compound. A cellular pharmacokinetic model was developed based on experiments in monolayer cultures.[1]
| Parameter | Description | Value/Observation | Reference |
| Cellular Uptake | The rate of cellular uptake of this compound was rapid, plateauing after 30 minutes. | The uptake was not concentration-dependent, with steady-state intracellular to extracellular concentration ratios (Ci/Ce) of approximately 50-fold. | [1] |
| Aerobic Metabolism | Under normoxic conditions, no significant metabolism or instability of this compound was observed. | - | [1] |
| Anoxic Metabolism | Under anoxic conditions, this compound was metabolized to CP-506H and CP-506M within the cells. | The steady-state Ci/Ce ratio was slightly lower at around 40-fold, reflecting metabolic consumption. | [1] |
| Metabolite Efflux | The active metabolites were observed to be released from the cells into the extracellular medium, suggesting a "bystander effect" where they can diffuse and kill neighboring tumor cells. | - | [1] |
Table 1: Summary of In Vitro Cellular Pharmacokinetic Properties of this compound
In Vivo Pharmacokinetics (Mice)
While specific tabular data is not available, pharmacokinetic analyses of this compound have been performed in mice following intravenous (IV) and oral (PO) administration. These studies were referenced in the context of evaluating the drug's antitumor activity in xenograft models, but the detailed parameters were not provided in the primary publication or its supplementary materials.
Bioavailability
This compound was designed with the potential for oral bioavailability.[7] This is a significant advantage for patient convenience and chronic dosing regimens. However, quantitative data on the oral bioavailability of this compound from preclinical or clinical studies has not yet been publicly released.
Experimental Protocols
Detailed, step-by-step protocols for the specific ADME studies of this compound are not publicly available. However, based on the published research and general practices for preclinical drug development, the following methodologies are representative of the types of experiments conducted.
In Vitro Hypoxia-Selective Cytotoxicity Assay
This assay is crucial to confirm the hypoxia-activated nature of the prodrug.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density.
-
Drug Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated under both normoxic (e.g., 21% O₂) and hypoxic (e.g., <1% O₂) conditions for a specified period (e.g., 48-96 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for both conditions. The Hypoxic Cytotoxicity Ratio (HCR) is then determined by dividing the normoxic IC₅₀ by the hypoxic IC₅₀. A high HCR indicates potent and selective activity under hypoxic conditions.
In Vivo Pharmacokinetic Study in Mice
The following is a general protocol for a rodent pharmacokinetic study, which would be adapted for the specific characteristics of this compound.
Protocol Outline:
-
Animal Acclimatization: Male or female mice (e.g., C57BL/6 or BALB/c) are acclimated to the laboratory conditions for at least one week.
-
Drug Administration:
-
Intravenous (IV): this compound is formulated in a suitable vehicle and administered via the tail vein at a specific dose.
-
Oral (PO): this compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via methods such as saphenous vein or cardiac puncture (terminal).
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound and its major metabolites in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life). Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after IV administration, corrected for dose.
Conclusion
This compound is a promising hypoxia-activated prodrug with a well-defined mechanism of action that confers tumor selectivity. Preclinical in vitro studies have demonstrated its favorable cellular pharmacokinetic properties, including rapid uptake and hypoxia-dependent metabolism. While in vivo pharmacokinetic studies have been conducted, detailed quantitative data on parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability are not yet publicly available. The ongoing Phase 1/2 clinical trial will be crucial in elucidating the pharmacokinetic profile and safety of this compound in humans, and will guide its future clinical development as a targeted cancer therapeutic. This guide will be updated as more quantitative data and detailed experimental protocols become available.
References
- 1. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unmc.edu [unmc.edu]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Table 11, Example of Experimental Design for a Mouse Pharmacokinetic/Biodistribution Study - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Engineered Resistance of CP-506 to AKR1C3 Metabolism: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-506 is a hypoxia-activated prodrug (HAP) designed for targeted cytotoxicity in the oxygen-deficient microenvironments of solid tumors. A key feature of its design is its resistance to metabolic activation by aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the resistance to various chemotherapeutic agents. This technical guide provides an in-depth analysis of the resistance of this compound to AKR1C3 metabolism, presenting quantitative data, detailed experimental protocols for key validation assays, and visualizations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction: The Role of AKR1C3 in Chemotherapy Resistance and the Rationale for this compound Design
Aldo-keto reductase 1C3 (AKR1C3) is a member of the aldo-keto reductase superfamily and is involved in the metabolism of steroids and prostaglandins.[1] In the context of oncology, AKR1C3 is overexpressed in a variety of cancers, including prostate, breast, and lung cancer, and has been associated with resistance to both chemotherapy and radiotherapy.[2][3][4] The enzyme can metabolize and detoxify several anticancer drugs, thereby reducing their efficacy.
The predecessor to this compound, PR-104A, is a hypoxia-activated prodrug that showed promise but was found to be susceptible to aerobic activation by AKR1C3.[5] This off-target activation in normoxic tissues can lead to toxicity and a reduced therapeutic index. Consequently, this compound was rationally designed to be resistant to this AKR1C3-mediated aerobic metabolism, ensuring its activation is primarily restricted to hypoxic tumor regions.[6][7] this compound is a mono-nitro HAP, a feature that helps it avoid facile metabolic loss.[5] Its mechanism of action relies on one-electron reduction by oxidoreductases prevalent in hypoxic environments, leading to the formation of cytotoxic DNA-alkylating metabolites.[5][6]
Quantitative Data Summary: this compound Resistance to AKR1C3 Metabolism
The resistance of this compound to AKR1C3-mediated metabolism has been demonstrated through in vitro studies comparing its cytotoxicity in parental cell lines versus those overexpressing AKR1C3. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of PR-104A and this compound in HCT116 Cells with and without AKR1C3 Overexpression under Normoxic Conditions
| Cell Line | Compound | IC50 (µM) | Fold-Change in IC50 (Relative to Parental) | Reference |
| HCT116 (Parental) | PR-104A | >100 | 1.0 | [5] |
| HCT116 (AKR1C3 Overexpressing) | PR-104A | 0.89 | 112-fold increase in sensitivity | [5] |
| HCT116 (Parental) | This compound | >100 | 1.0 | [5] |
| HCT116 (AKR1C3 Overexpressing) | This compound | >100 | No significant change | [5] |
Table 2: Hypoxic Cytotoxicity Ratios (HCR) for this compound in Various Cell Lines
| Cell Line | Normoxic IC50 (µM) | Anoxic IC50 (µM) | HCR (Normoxic IC50 / Anoxic IC50) | Reference |
| HCT116 | >100 | 0.49 | >204 | [8][9] |
| H460 | >100 | 0.87 | >115 | [9] |
Note: HCR indicates the selectivity of the compound for hypoxic cells. A higher HCR value signifies greater hypoxia-selective cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the resistance of this compound to AKR1C3 metabolism.
Generation of AKR1C3-Overexpressing Cell Lines
This protocol describes the generation of stable cell lines overexpressing AKR1C3, a critical tool for assessing drug sensitivity.
Objective: To create a cell line that constitutively expresses human AKR1C3 for in vitro drug screening.
Materials:
-
Parental cell line (e.g., HCT116)
-
Expression vector containing human AKR1C3 cDNA (e.g., pcDNA3.1)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
T25 flasks
Procedure:
-
Cell Culture: Culture parental HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate.
-
On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol. Briefly, dilute the AKR1C3 expression vector and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.
-
Add the complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding the appropriate concentration of G418 to the culture medium. The optimal concentration should be determined by a kill curve on the parental cell line.
-
Replace the selection medium every 3-4 days.
-
-
Clonal Expansion:
-
After 2-3 weeks of selection, visible resistant colonies will form.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone in separate flasks.
-
-
Verification of Overexpression:
-
Confirm AKR1C3 overexpression at the mRNA level using RT-qPCR and at the protein level using Western blotting.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and PR-104A in parental and AKR1C3-overexpressing cells under normoxic and hypoxic conditions.
Materials:
-
Parental and AKR1C3-overexpressing cells
-
This compound and PR-104A stock solutions (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and PR-104A in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 0.1% O2) immediately after adding the drug.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 4 hours for acute exposure, or 72 hours for continuous exposure).
-
-
MTT Addition and Incubation:
-
After the drug incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines the procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model.
Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth in mice bearing tumors derived from human cancer cell lines.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
HCT116 cells (parental or AKR1C3-overexpressing)
-
Matrigel
-
This compound formulation for injection (e.g., in a vehicle of 5% DMSO, 5% Kolliphor HS 15, and 90% saline)
-
Sterile syringes and needles
-
Calipers
-
Anesthetic
Procedure:
-
Tumor Cell Implantation:
-
Harvest HCT116 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Drug Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 600 mg/kg, once daily for 5 days).[3]
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth delay or inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: Mechanism of this compound activation and its resistance to AKR1C3.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion
References
- 1. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-activated prodrugs as antitumour agents: strategies for maximizing tumour cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. mdpi.com [mdpi.com]
Molecular Targets of CP-506 Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-506 is a second-generation hypoxia-activated prodrug (HAP) designed for selective targeting of hypoxic tumor cells. Its mechanism of action relies on the bioreduction of the prodrug in oxygen-deficient environments to form highly reactive metabolites. This technical guide provides an in-depth overview of the molecular targets of these metabolites, focusing on their interaction with DNA and the subsequent cellular responses. Quantitative data on the activity of this compound and its metabolites are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the molecular pharmacology of this compound.
Introduction
Tumor hypoxia is a common feature of solid malignancies and is associated with resistance to conventional cancer therapies, including radiotherapy and chemotherapy. Hypoxia-activated prodrugs are a class of therapeutic agents that exploit the unique tumor microenvironment by undergoing selective activation in hypoxic regions. This compound is a dinitrobenzamide mustard prodrug that was rationally designed to overcome the limitations of its predecessor, PR-104, by exhibiting resistance to aerobic activation by aldo-keto reductase 1C3 (AKR1C3) while retaining efficient hypoxia-selective activation.[1][2][3] Under hypoxic conditions, this compound is reduced by one-electron oxidoreductases, primarily cytochrome P450 oxidoreductase (POR), to generate cytotoxic metabolites that induce DNA damage and cell death.[2][4] This guide delineates the molecular targets of these active metabolites and the methodologies used to characterize their activity.
Bioreductive Activation of this compound
The activation of this compound is a multi-step process initiated by one-electron reduction of its nitro group, which is highly favored under hypoxic conditions.
Key Enzymes in this compound Metabolism
The primary enzyme responsible for the one-electron reduction of this compound is cytochrome P450 oxidoreductase (POR) .[2][4] Other diflavin oxidoreductases can also contribute to this process.[3][5] The initial reduction forms a nitro radical anion, which, in the presence of oxygen, is rapidly re-oxidized back to the parent compound, thus preventing activation in normoxic tissues. In the absence of oxygen, the nitro radical undergoes further reduction to form the hydroxylamine (B1172632) (CP-506H) and amine (CP-506M) metabolites.[2][6]
Major Metabolites of this compound
The key metabolites of this compound that possess cytotoxic activity are:
-
CP-506H (Hydroxylamine metabolite)
-
CP-506M (Amine metabolite)
-
CP-506M-Cl2 (bis-chloro-mustard amine metabolite) : This metabolite is noted for its ability to diffuse and exert a bystander effect, killing adjacent tumor cells.[2]
The metabolic activation pathway is illustrated in the following diagram:
Molecular Target: DNA
The primary molecular target of the active metabolites of this compound is genomic DNA .[6] The electrophilic mustard groups of the metabolites react with nucleophilic sites on DNA bases, leading to the formation of covalent adducts and, subsequently, DNA interstrand crosslinks (ICLs).[5][6]
DNA Adducts and Interstrand Crosslinks
The formation of DNA adducts by this compound and its reactive metabolites, CP-506H and CP-506M, has been characterized.[6] These adducts can then form ICLs, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5] The presence of ICLs is a key indicator of this compound activity.
Cellular Response to this compound Metabolite-Induced DNA Damage
The formation of DNA ICLs by this compound metabolites triggers the DNA Damage Response (DDR) pathway. Cells deficient in specific DNA repair pathways, such as the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways, exhibit increased sensitivity to this compound.[5][7] This highlights the critical role of these pathways in repairing the DNA damage induced by the drug. A key marker of the DDR activation is the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of DNA double-strand breaks that can arise during the repair of ICLs.[7]
The signaling pathway for the cellular response to this compound is depicted below:
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Identification of Adducts from the New Hypoxia-Activated Prodrug this compound Using DNA Adductomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
CP-506: A Technical Guide to a Novel Hypoxia-Activated Prodrug for Targeting Radioresistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CP-506, a next-generation hypoxia-activated prodrug (HAP) designed to selectively target and eliminate radioresistant hypoxic cancer cells. This document details the core mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in the evaluation of this compound.
Core Concepts and Mechanism of Action
Tumor hypoxia, or low oxygen concentration in tumor tissue, is a significant factor in resistance to radiotherapy and chemotherapy. This compound is a DNA alkylating HAP engineered to be activated under hypoxic conditions, leading to selective cytotoxicity in oxygen-deficient tumor cells while sparing healthy, well-oxygenated tissues.[1][2][3]
The activation of this compound is a multi-step process initiated by one-electron reductases prevalent in the hypoxic tumor microenvironment. Under normoxic conditions, the initial reduction product is rapidly re-oxidized, rendering the drug inactive. However, in the absence of sufficient oxygen, this compound undergoes further reduction to form highly reactive cytotoxic metabolites, CP-506H (hydroxylamine) and CP-506M (amine).[4] These metabolites are potent DNA alkylating agents that form adducts and crosslinks, leading to cancer cell death.[1] A key advantage of this compound is its resistance to aerobic activation by the aldo-keto reductase 1C3 (AKR1C3), a mechanism that caused off-target toxicity in its predecessor, PR-104.[1][3][4]
The design of this compound also incorporates favorable pharmacological properties, including water solubility and the potential for a "bystander effect," where the activated metabolites can diffuse to and kill adjacent tumor cells, even those that may not be severely hypoxic.[2][4][5]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated across a range of cancer cell lines and tumor xenograft models. The following tables summarize the key quantitative findings.
| Cell Line | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxia Selectivity Ratio (Normoxic/Anoxic IC50) |
| Various | Up to 203 |
Table 1: In Vitro Hypoxia-Selective Cytotoxicity of this compound. The data demonstrates the potent and selective activity of this compound under hypoxic (anoxic) conditions compared to normal oxygen (normoxic) levels in 2D and 3D cell cultures.[2][3][6]
| Tumor Model | Treatment | Outcome |
| FaDu Xenografts | This compound + Single Dose Irradiation | Significant increase in local control rate (62% vs. 27%, p=0.024) |
| UT-SCC-5 Xenografts | This compound + Single Dose Irradiation | Marginally significant effect, not curative |
| FaDu Xenografts | Pretreatment with this compound | Significantly smaller hypoxic volume (p=0.038) and increased DNA damage (p=0.009) |
| UT-SCC-5 Xenografts | Pretreatment with this compound | No significant change in hypoxic volume or DNA damage |
| Various Xenografts | This compound (monotherapy) | Effective growth inhibition in a wide range of hypoxic xenografts |
| Well-Oxygenated Models | This compound (monotherapy) | Refractory to treatment |
Table 2: In Vivo Antitumor Activity of this compound. These findings highlight the efficacy of this compound in combination with radiation, particularly in tumors with a significant hypoxic fraction. The response to this compound is strongly correlated with baseline tumor hypoxia and intrinsic cellular sensitivity.[2][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are outlines of the key experimental protocols used in the evaluation of this compound.
In Vitro Hypoxia Selectivity Assay (2D and 3D Cultures)
-
Cell Culture: Cancer cell lines are cultured in appropriate media under standard conditions (37°C, 5% CO2).
-
Hypoxic Conditions: For hypoxic treatment, cells are placed in a hypoxic chamber with a controlled gas environment (e.g., <0.1% O2, 5% CO2, balance N2) for a specified duration before and during drug exposure.
-
Drug Treatment: A serial dilution of this compound is added to the cell cultures under both normoxic and hypoxic conditions.
-
Cytotoxicity Assessment: After a set incubation period (e.g., 4-6 hours for drug exposure followed by a recovery period), cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) or MTS assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both normoxic and anoxic conditions, and the hypoxia selectivity ratio is determined.
Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a specified size.
-
Treatment Groups: Mice are randomized into control (vehicle) and treatment groups (this compound, radiation, or combination).
-
Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 600 mg/kg, once daily for 5 days).[5]
-
Irradiation: For combination studies, tumors are locally irradiated with a single dose or a fractionated regimen.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Efficacy Endpoints: Primary endpoints include tumor growth delay and local tumor control. Survival can also be monitored.
-
Biomarker Analysis: At the end of the study, tumors can be excised for analysis of hypoxia (e.g., pimonidazole (B1677889) staining) and DNA damage (e.g., γH2AX staining).[7]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Activation pathway of this compound under normoxic versus hypoxic conditions.
Caption: Experimental workflow for in vivo evaluation of this compound efficacy.
Conclusion and Future Directions
This compound represents a promising strategy for overcoming hypoxia-induced radioresistance in solid tumors. Its selective activation in the hypoxic tumor microenvironment, coupled with its favorable pharmacological profile, makes it a strong candidate for further clinical development. A Phase I-IIA clinical trial of this compound as a monotherapy or in combination with carboplatin (B1684641) or a checkpoint inhibitor has been approved (NCT04954599), indicating a clear path toward potential clinical application.[7][8] Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from this compound therapy and exploring its efficacy in combination with other treatment modalities, including immunotherapy.[5][9]
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. precisionmedicinemaastricht.eu [precisionmedicinemaastricht.eu]
Foundational Studies on the Cytotoxicity of CP-506: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on the cytotoxicity of CP-506, a hypoxia-activated prodrug (HAP). It is designed to be a comprehensive resource, detailing the compound's mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the critical pathways involved in its cytotoxic effects.
Core Concepts: Hypoxia-Activated Prodrugs and the Mechanism of this compound
This compound is a next-generation DNA alkylating HAP designed for selective cytotoxicity in the hypoxic microenvironment characteristic of many solid tumors.[1][2][3] Its mechanism of action is predicated on the significant difference in oxygen tension between healthy and cancerous tissues.
Under normal oxygen conditions (normoxia), this compound is relatively inert. It undergoes a one-electron reduction by various oxidoreductases, but this reduced intermediate is rapidly re-oxidized back to the parent prodrug in the presence of oxygen, a process known as a futile redox cycle.[1][2] This prevents the formation of the active cytotoxic species in well-oxygenated tissues, minimizing off-target toxicity.[4]
In contrast, under the low-oxygen conditions (hypoxia) found in tumors, the reduced intermediate is not readily re-oxidized.[3] This allows for further reduction to its active cytotoxic metabolite, which then exerts its anti-cancer effects by alkylating DNA.[1][4] This leads to the formation of DNA adducts, interstrand cross-links, and ultimately, double-strand breaks, which trigger the DNA damage response (DDR) pathway and induce apoptosis.[5][6] A key advantage of this compound is its resistance to aerobic activation by the human aldo-keto reductase AKR1C3, a mechanism that can cause off-target toxicity with other HAPs.[1][7]
Quantitative Cytotoxicity Data
The selective cytotoxicity of this compound has been evaluated across a broad panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values under normoxic and anoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR), calculated as the ratio of the normoxic to anoxic IC50, indicates the selectivity of the compound for hypoxic cells.
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | Cervical Cancer | >100 | 0.5 | >200 |
| HCT116 | Colon Cancer | 25 | 0.2 | 125 |
| HCT116 POR | Colon Cancer (POR Overexpressing) | 10 | 0.05 | 200 |
| MDA-MB-231 | Breast Cancer | 50 | 1.0 | 50 |
| BT-474 | Breast Cancer | 75 | 2.5 | 30 |
| DMS114 | Small Cell Lung Cancer | 60 | 1.5 | 40 |
| FaDu | Head and Neck Cancer | Not Reported | Not Reported | Not Reported |
| UT-SCC-5 | Head and Neck Cancer | Not Reported | Not Reported | Not Reported |
Note: Data compiled from available literature.[4] Specific values may vary between experiments.
Experimental Protocols
This section details the methodologies employed in the foundational studies of this compound cytotoxicity.
In Vitro Cytotoxicity Assays
A common method to assess the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,500 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium.
-
Treatment: The culture medium is replaced with medium containing various concentrations of this compound or vehicle control.
-
Hypoxic/Anoxic Incubation: For evaluation under hypoxic conditions, the plates are placed in a hypoxic chamber with a controlled gas environment (e.g., 1% O2, 5% CO2, balance N2) for the duration of the drug exposure. For anoxic conditions, an anaerobic chamber is used.
-
Drug Exposure: Cells are typically exposed to the compound for 4 to 6 hours.
-
Regrowth: After exposure, the drug-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium under normoxic conditions for 3 to 5 days.
-
MTT Assay:
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA Adduct Detection
The formation of this compound-DNA adducts is a key indicator of its mechanism of action. These adducts can be identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Cell Treatment: Cancer cell lines are treated with this compound under both normoxic and hypoxic conditions.
-
DNA Isolation: Genomic DNA is extracted from the treated cells using a commercial DNA isolation kit.
-
DNA Digestion: The isolated DNA is enzymatically digested to individual nucleosides.
-
LC-MS/MS Analysis: The digested DNA samples are analyzed by a high-resolution LC-MS/MS system to detect and quantify the presence of this compound-DNA adducts.[5] A targeted MS/MS approach is often employed, focusing on the masses of putative adducts.[5]
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound is evaluated in vivo using tumor xenograft models in immunocompromised mice.
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, typically administered intraperitoneally (i.p.) or orally (p.o.), on a defined schedule (e.g., daily for 5 days).[6] The control group receives a vehicle control.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Survival analysis may also be performed.
Signaling Pathways in this compound-Induced Cytotoxicity
The cytotoxic effects of this compound are mediated through the induction of the DNA Damage Response (DDR) pathway.
Upon activation in hypoxic cells, the cytotoxic metabolite of this compound causes DNA damage, primarily in the form of interstrand cross-links. This damage is recognized by cellular surveillance proteins, leading to the activation of DDR kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related protein). These kinases, in turn, phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2.
Activation of these checkpoints leads to cell cycle arrest, providing the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive to be repaired, the DDR pathway can trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins like BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, which execute the apoptotic program.
Conclusion
The foundational studies on this compound demonstrate its potent and selective cytotoxic activity against hypoxic cancer cells. Its mechanism of action, involving hypoxia-dependent activation and subsequent induction of DNA damage and apoptosis, provides a strong rationale for its development as an anti-cancer therapeutic. The data and protocols summarized in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting the DNA Damage Response for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CP-506 and its Effect on DNA Cross-linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-506 is a next-generation hypoxia-activated prodrug (HAP) designed as a targeted anti-cancer therapeutic.[1] As a DNA alkylating agent, its mechanism of action is centered on the formation of covalent bonds with DNA, leading to the generation of various DNA adducts, including cytotoxic interstrand cross-links (ICLs). This document provides a comprehensive technical overview of this compound, focusing on its DNA cross-linking properties, the experimental methodologies used for its characterization, and the key biological pathways involved in the cellular response to the DNA damage it induces.
Mechanism of Action: Hypoxia-Activated DNA Alkylation
This compound is specifically engineered to be activated in the low-oxygen (hypoxic) environments characteristic of solid tumors.[1][2] This selective activation minimizes damage to healthy, well-oxygenated tissues, a significant advantage over conventional chemotherapy. The core of this compound's therapeutic action lies in its reduction under hypoxic conditions to form highly reactive metabolites, CP-506H and CP-506M.[1][3] These metabolites are potent alkylating agents that readily react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts and cross-links that disrupt DNA replication and transcription, ultimately triggering cell death.[1][3]
Quantitative Analysis of this compound-Induced DNA Adducts
A pivotal study utilizing a high-resolution/accurate-mass (HRAM) liquid chromatography-tandem mass spectrometry (LC-MS³) adductomics approach identified a total of 39 putative DNA adducts formed by this compound and its metabolites in vitro.[3] Further analysis in cancer cell lines detected 15 of these adducts, with a notable increase in adduct formation under hypoxic conditions, underscoring the drug's selective activity.[3] The majority of these adducts were attributed to the reactive metabolite CP-506M.[3]
The tables below summarize the types and numbers of DNA adducts identified.
Table 1: In Vitro Characterization of this compound and Metabolite-DNA Adducts
| Adduct Type | This compound | CP-506H | CP-506M | Total |
| Monoadducts | 11 | 4 | 17 | 32 |
| Cross-linked Adducts | 3 | 0 | 4 | 7 |
| Total Adducts | 14 | 4 | 21 | 39 |
Data sourced from Solivio et al., Chemical Research in Toxicology, 2022.[3]
Table 2: Detection of DNA Adducts in Cancer Cell Lines Treated with this compound
| Cell Line | Adducts Detected (Normoxia) | Adducts Detected (Hypoxia) |
| MDA-MB-231 | 2 | 15 |
| BT-474 | 3 | 11 |
| DMS114 | 2 | 9 |
| A549 | 2 | 12 |
| HCT116 | 3 | 13 |
Data reflects the number of unique adducts identified under each condition. Sourced from Solivio et al., 2022.[3]
DNA Repair Pathways and Synthetic Lethality
The cytotoxicity of this compound is intrinsically linked to the cell's ability to repair the DNA damage it induces. The formation of interstrand cross-links (ICLs) is a particularly lethal form of DNA damage. The repair of these lesions in human cells is primarily mediated by the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways.
Recent studies have demonstrated that cancer cells with deficiencies in either the FA or HR pathways exhibit heightened sensitivity to this compound. This creates a synthetic lethal interaction, where the combination of a specific genetic defect (in the DNA repair pathway) and the drug-induced DNA damage leads to cell death, while cells with intact repair pathways are more likely to survive. This finding is critical for patient stratification in clinical trials, suggesting that tumors with pre-existing defects in FA or HR pathways would be prime candidates for this compound therapy.
References
Methodological & Application
CP-506 experimental protocol for in vitro studies
Application Notes and Protocols for CP-506
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a next-generation, water-soluble, hypoxia-activated prodrug (HAP) designed for targeted cancer therapy.[1][2] As a DNA alkylating agent, this compound is selectively bioactivated under the hypoxic conditions characteristic of solid tumor microenvironments.[1][3] This targeted activation minimizes toxicity to healthy, well-oxygenated tissues while delivering potent cytotoxic effects to cancer cells. The mechanism relies on the reduction of this compound by endogenous one-electron reductases, such as Cytochrome P450 Oxidoreductase (POR), into its active metabolites, which then induce DNA interstrand crosslinks (ICLs), leading to cell death.[4][5][6] this compound was specifically engineered to be resistant to aerobic activation by the aldo-keto reductase AKR1C3, a limitation of previous-generation HAPs.[1][5] These characteristics make this compound a valuable tool for in vitro studies of tumor hypoxia, DNA damage response, and combination therapies.
Mechanism of Action: Bioactivation Pathway
The activation of this compound is critically dependent on the local oxygen concentration. In well-oxygenated (normoxic) tissues, the prodrug remains largely inert. However, in the low-oxygen (hypoxic) environment of a tumor, it undergoes a series of reduction reactions to become a potent DNA cross-linking agent.
Caption: Bioactivation pathway of this compound under normoxic vs. hypoxic conditions.
Quantitative Data Summary
The hypoxia-selective cytotoxicity of this compound is a key parameter evaluated in vitro. This is often expressed as the ratio of the half-maximal inhibitory concentration (IC50) under normoxic versus anoxic conditions.
Table 1: Hypoxia-Selective Cytotoxicity of this compound
| Parameter | Value | Reference |
|---|---|---|
| Normoxic/Anoxic IC50 Ratios | Up to 203 | [7] |
| Maximal Cytotoxicity Inhibition | Occurs at O2 > 1 µmol/L (0.1%) |[1][7] |
This compound activity is dependent on specific reductases for activation and is enhanced in cells with deficient DNA repair pathways.
Table 2: Cellular Factors Influencing this compound Activity
| Cell Line Modification | Factor | Fold-Change in Sensitivity (vs. Parental) | Reference |
|---|---|---|---|
| HCT116 Overexpression | AKR1C3 | No significant change (Confirms resistance to aerobic activation) | [1] |
| HCT116 Overexpression | POR (Cytochrome P450 Oxidoreductase) | 5.9-fold increase | [6] |
| HCT116 Overexpression | MTRR (Methionine Synthase Reductase) | 5.4-fold increase | [6] |
| Isogenic Cell Lines | Fanconi Anemia (FA) or Homologous Recombination (HR) Deficiency | Markedly enhanced sensitivity to this compound |[6][7] |
Experimental Protocols
Protocol 1: Hypoxia-Selective Cytotoxicity Assay (2D Monolayer)
This protocol determines the IC50 of this compound under normoxic and hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO, stored at -20°C)[1]
-
96-well plates
-
Hypoxia chamber or incubator (capable of maintaining <0.1% O2)
-
Normoxic incubator (20-21% O2, 5% CO2)
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours in a normoxic incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. Include a vehicle control (DMSO equivalent).
-
Drug Exposure:
-
Normoxic Arm: Replace the medium in one set of plates with the this compound serial dilutions. Return plates to the normoxic incubator.
-
Hypoxic Arm: Replace the medium in a second set of plates with the same this compound dilutions. Place the plates in a hypoxia chamber for 4-6 hours.
-
-
Incubation: Incubate both sets of plates for a duration equivalent to 3-5 cell doubling times (e.g., 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure absorbance or luminescence using a plate reader. Normalize the data to the vehicle control wells and plot a dose-response curve to calculate the IC50 values for both normoxic and hypoxic conditions.
Caption: Workflow for determining the hypoxia-selective cytotoxicity of this compound.
Protocol 2: 3D Spheroid Growth Inhibition Assay
This protocol assesses the efficacy of this compound and its bystander effect in a more physiologically relevant 3D model.[3][6]
Materials:
-
Ultra-low attachment round-bottom 96-well plates
-
Cancer cell line capable of forming spheroids
-
This compound stock solution
-
Brightfield microscope with an imaging system
Procedure:
-
Spheroid Formation: Seed cells in ultra-low attachment plates. Centrifuge briefly to aggregate cells at the bottom. Incubate for 4-11 days until spheroids of a consistent size are formed. Day 4 spheroids are typically normoxic, while day 11 spheroids develop a hypoxic core.[1]
-
Treatment: Add this compound at the desired concentration (e.g., 250 µmol/L) to the medium of both "normoxic" (Day 4) and "hypoxic" (Day 11) spheroids.[1]
-
Growth Monitoring: Acquire brightfield images of the spheroids immediately before treatment (Day 0) and at regular intervals (e.g., every 2-3 days) for up to 14 days post-treatment.
-
Data Analysis: Measure the area or diameter of each spheroid from the images using software like ImageJ. Calculate the change in spheroid volume over time for treated versus untreated spheroids. Plot the growth curves to visualize the inhibitory effect of this compound.
Protocol 3: Detection of DNA Damage (γH2AX Foci Formation)
This immunofluorescence protocol visualizes DNA double-strand breaks, a downstream consequence of the ICLs formed by activated this compound.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound solution
-
Hypoxia chamber
-
Paraformaldehyde (PFA) 4% for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. The following day, treat the cells with this compound or vehicle control under both normoxic and hypoxic conditions for 2-4 hours.
-
Post-Incubation: After treatment, wash the cells with fresh medium and return them to a normoxic incubator for a time course (e.g., 24, 48, 72 hours) to allow for DNA damage to manifest.[6]
-
Fix and Permeabilize: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize for 10 minutes.
-
Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-γH2AX antibody overnight at 4°C. The next day, wash and incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Stain nuclei with DAPI for 5 minutes, wash, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. A significant increase in foci in hypoxic, this compound-treated cells compared to normoxic controls indicates hypoxia-selective induction of DNA damage.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EU Funding & Tenders Portal [ec.europa.eu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 5. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Utilizing CP-506 in 3D Spheroid Cancer Models to Target Tumor Hypoxia
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Three-dimensional (3D) cancer spheroid models have emerged as invaluable tools in cancer research and drug development, offering a more physiologically relevant representation of solid tumors compared to traditional 2D cell cultures. A key characteristic of the tumor microenvironment that 3D spheroids effectively recapitulate is hypoxia, a condition of low oxygen tension. Hypoxia is a critical driver of tumor progression, metastasis, and resistance to therapy.[1] Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to selectively target these oxygen-deprived tumor regions.
CP-506 is a next-generation HAP that functions as a DNA alkylating agent upon activation in hypoxic conditions.[2] Under normal oxygen levels (normoxia), this compound remains in its inactive prodrug form. However, in the hypoxic core of a tumor or 3D spheroid, it undergoes bioreductive activation by one-electron reductases. This process generates a potent cytotoxic metabolite that induces DNA damage, leading to cancer cell death.[3] This targeted activation minimizes off-target toxicity to healthy, well-oxygenated tissues. A significant advantage of this compound is its "bystander effect," where the activated cytotoxic metabolite can diffuse from the hypoxic core to kill neighboring cancer cells.[3]
This application note provides detailed protocols for the use of this compound in 3D spheroid cancer models. It covers spheroid generation, treatment with this compound, and subsequent analysis of cell viability, hypoxia, and DNA damage.
Mechanism of Action of this compound
The activation of this compound is a multi-step process initiated by the low oxygen environment characteristic of solid tumors.
Caption: Mechanism of this compound activation.
Data Presentation
The efficacy of this compound is markedly increased under hypoxic conditions, as demonstrated by the ratio of its half-maximal inhibitory concentration (IC50) in normoxic versus anoxic environments.
| Cell Line | Culture Condition | Normoxic/Anoxic IC50 Ratio | Reference |
| Various Cancer Cell Lines | 2D and 3D Cultures | Up to 203 | [2] |
This compound has demonstrated significant tumor growth inhibition in various xenograft models, indicating its potential as a broad-spectrum anti-cancer agent for solid tumors.
| Cancer Type | Dosing Regimen | Outcome | Reference |
| Triple-Negative Breast Cancer | 600 mg/kg, i.p., daily for 5 days | Significant tumor growth inhibition and increased survival | [3] |
| Lung Cancer | 600 mg/kg, i.p., daily for 5 days | Significant tumor growth inhibition and increased survival | [3] |
| Pancreatic Cancer | 600 mg/kg, i.p., daily for 5 days | Significant tumor growth inhibition and increased survival | [3] |
| Head and Neck Squamous Cell Carcinoma (FaDu) | 5 daily injections followed by single dose irradiation | Significantly increased local control rate and induced significant DNA damage | [4] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in 3D spheroid cancer models. Optimization may be required for specific cell lines and experimental conditions.
Caption: Experimental workflow for this compound in 3D spheroids.
Protocol 1: 3D Cancer Spheroid Generation (Liquid Overlay Technique)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard tissue culture flasks to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Determine cell concentration and viability using a hemocytometer.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, requires optimization for each cell line) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor spheroid formation daily. Spheroids with a diameter of 400-500 µm, which typically develop a hypoxic core, are ideal for these studies. This usually takes 3-7 days.
-
For longer cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh, pre-warmed medium.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
3D spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration.
-
Carefully add 100 µL of the 2x this compound dilutions to the corresponding wells containing spheroids in 100 µL of medium.
-
Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).
-
For comparative analysis, a set of plates can be incubated under normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability Assessment
Materials:
-
Treated 3D spheroids
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Equilibrate the plate containing spheroids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the this compound concentration.
Protocol 4: Hypoxia Quantification
Materials:
-
Treated 3D spheroids
-
Pimonidazole hydrochloride
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against pimonidazole adducts
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Two to four hours before the end of the this compound treatment, add pimonidazole to the culture medium at a final concentration of 100-200 µM.
-
After incubation, carefully aspirate the medium and wash the spheroids with PBS.
-
Fix the spheroids with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 15 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody against pimonidazole overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI for 10 minutes.
-
Wash with PBS and image the spheroids using a fluorescence or confocal microscope.
-
Quantify the hypoxic fraction by measuring the fluorescent intensity of the pimonidazole stain relative to the total spheroid area (DAPI stain).
Protocol 5: DNA Damage Assessment (Comet Assay)
Materials:
-
Treated 3D spheroids
-
PBS
-
Trypsin-EDTA
-
Low-melting-point agarose (B213101)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Collect spheroids from each treatment group.
-
Wash with PBS and dissociate into a single-cell suspension using Trypsin-EDTA.
-
Embed the single-cell suspension in low-melting-point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in lysis solution.
-
Unwind the DNA by placing the slides in an alkaline electrophoresis buffer.
-
Perform electrophoresis to separate fragmented DNA from intact DNA.
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope. The tail of the comet represents fragmented DNA.
-
Quantify the extent of DNA damage by measuring the tail moment using specialized software.
Conclusion
This compound represents a promising therapeutic strategy for targeting hypoxic solid tumors. The use of 3D spheroid cancer models provides a robust and physiologically relevant platform to evaluate the efficacy and mechanism of action of this compound. The protocols outlined in this application note offer a comprehensive guide for researchers to investigate the potential of this novel hypoxia-activated prodrug in a preclinical setting. An ongoing Phase I/IIa clinical trial (NCT04954599) is currently evaluating this compound in patients with solid tumors, further highlighting its clinical potential.[1]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-506 Administration in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: CP-506 is a second-generation, water-soluble, hypoxia-activated prodrug (HAP) designed for selective targeting of hypoxic tumor cells, which are a common cause of resistance to conventional cancer therapies.[1][2][3] As a DNA alkylating agent, this compound undergoes bioreductive activation under low-oxygen conditions, leading to the formation of cytotoxic metabolites that induce DNA cross-links and subsequent cell death.[2][4] Unlike its predecessor PR-104A, this compound was rationally designed to be resistant to aerobic activation by enzymes like aldo-keto reductase 1C3 (AKR1C3), enhancing its tumor-selectivity.[4][5] Preclinical studies in various mouse xenograft models have demonstrated its potent antitumor activity, both as a monotherapy and in combination with other treatments like radiotherapy.[2][3][6]
These application notes provide a summary of preclinical data and detailed protocols for the administration and evaluation of this compound in mouse xenograft models.
Mechanism of Action
This compound's selective cytotoxicity is dependent on the low-oxygen environment characteristic of solid tumors.[2] In hypoxic regions, ubiquitous one-electron oxidoreductases, such as Cytochrome P450 oxidoreductase (POR), reduce the nitro group of this compound to a nitro radical anion.[4][5] In the presence of oxygen, this radical is rapidly back-oxidized to the parent compound, rendering it inactive in healthy, well-oxygenated tissues.[1] However, under severe hypoxia (<1 μmol/L O₂), the radical undergoes further reduction to form highly cytotoxic hydroxylamine (B1172632) and amine metabolites.[1][2] These active metabolites are potent DNA alkylating agents that create interstrand cross-links, leading to DNA damage and cell death.[2][7] The ability of these metabolites to diffuse can also induce a "bystander effect," killing nearby tumor cells.[4][6]
Preclinical Efficacy Data in Xenograft Models
This compound has demonstrated significant, dose-dependent antitumor activity across a wide range of human cancer xenograft models.[2] Its efficacy is strongly correlated with the baseline level of tumor hypoxia.[2]
| Xenograft Model | Cancer Type | This compound Dosage and Schedule | Key Outcomes | Reference(s) |
| MDA-MB-468 | Triple-Negative Breast | 200–800 mg/kg, i.p., QD x 5 | Dose-dependent tumor growth inhibition; 90% curative response reported. | [2][8] |
| H460 | Non-Small Cell Lung | 900 or 1100 mg/kg, i.p., QD x 1 | Significant log cell kill, especially when combined with radiation. | [1] |
| Multiple Models | Various (Lung, Pancreatic, Breast) | 600 mg/kg, i.p., QD x 5 | Significant tumor growth inhibition and increased survival time. | [6][8] |
| FaDu | Pharyngeal Squamous Cell Carcinoma | 5 daily injections + Radiation | Significantly increased local control rate after single dose radiation (62% vs. 27%). | [3] |
| UT-SCC-5 | Tongue Squamous Cell Carcinoma | 5 daily injections + Radiation | Marginally significant, non-curative effect on local tumor control. | [3] |
| Isogenic Models (FANCA-/-, FANCD2-/-, BRCA2-/-) | Prostate, Colon | 600 mg/kg, i.p., QD x 5 | Significantly enhanced antitumor response in DNA repair-deficient models (Enhancement Ratios of 2.9-4.0) compared to parental lines (ER 1.3-1.7). | [8] |
Experimental Protocols
Protocol 3.1: Xenograft Model Establishment
-
Animal Model: Immunocompromised mice (e.g., NIH-III, NOD-scid gamma) are typically used.[1][9] Animals should be acclimated for at least one week before manipulation.
-
Cell Preparation: Culture selected human cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or saline.
-
Tumor Implantation:
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined starting volume (e.g., ~200 mm³), randomize mice into treatment and control groups.[1]
-
Protocol 3.2: this compound Preparation and Administration
-
Reconstitution: this compound is a water-soluble mesylate salt.[1] Reconstitute the lyophilized powder in sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) to the desired stock concentration on the day of use.
-
Dose Calculation: Calculate the injection volume for each mouse based on its body weight and the target dose (e.g., 600 mg/kg).[6][8]
-
Administration:
Protocol 3.3: Assessment of Antitumor Efficacy
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.[11]
-
Toxicity Monitoring: Record the body weight of each mouse at the time of tumor measurement. A body weight loss exceeding 15-20% is often a sign of toxicity and may require euthanasia. No cumulative toxicity was reported for repeated dosing schedules of this compound.[6]
-
Study Endpoints: Define study endpoints clearly before the experiment begins. Common endpoints include:
-
Data Analysis: Plot mean tumor growth curves for each group. Perform statistical analysis (e.g., t-test, ANOVA) to compare treatment and control groups. Kaplan-Meier survival analysis can be used to compare endpoints like "time to 4x starting volume".[8]
Protocol 3.4: Pharmacodynamic Assessments
To confirm the mechanism of action in vivo, tumors can be harvested for further analysis.
-
Assessment of Tumor Hypoxia:
-
Inject a hypoxia marker, such as pimonidazole (B1677889) (60 mg/kg, i.p.), 1-2 hours before tumor excision.[1]
-
Harvest the tumor, fix in formalin, and embed in paraffin.
-
Perform immunohistochemistry (IHC) on tumor sections using an anti-pimonidazole antibody to visualize and quantify hypoxic regions.[3]
-
-
Assessment of DNA Damage:
Visualized Experimental Workflow
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 5. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of human cancer xenografts in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining CP-506 with Carboplatin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of hypoxia-activated prodrugs (HAPs) with traditional chemotherapy presents a promising strategy to target both the oxygenated and hypoxic compartments of solid tumors, potentially overcoming treatment resistance. CP-506 is a novel HAP that is activated under hypoxic conditions to become a potent DNA alkylating agent.[1][2][3] Carboplatin (B1684641), a platinum-based chemotherapeutic, is a cornerstone of treatment for various cancers and exerts its cytotoxic effects by forming DNA adducts, leading to the inhibition of DNA replication and transcription.[4] The rationale for combining this compound with carboplatin lies in the complementary targeting of distinct tumor microenvironments. Carboplatin is effective against well-vascularized, oxygenated tumor cells, while this compound targets the hypoxic cells that are often resistant to conventional chemotherapy and radiotherapy.[5] This dual approach aims to achieve a more comprehensive tumor cell kill and potentially synergistic anti-tumor activity. A clinical trial investigating this compound in combination with carboplatin has been approved, highlighting the clinical relevance of this therapeutic strategy.[6]
These application notes provide a detailed, albeit illustrative, framework for preclinical studies evaluating the combination of this compound and carboplatin. The following protocols are based on established methodologies for the individual agents and general principles of combination therapy evaluation, designed to guide researchers in setting up robust in vitro and in vivo experiments.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Carboplatin
| Cell Line | Treatment | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic/Normoxic IC50 Ratio |
| HT-29 (Colon) | This compound | >200 | 1.5 | >133 |
| Carboplatin | 25 | 30 | 0.83 | |
| This compound + Carboplatin | See Synergy Protocol | See Synergy Protocol | N/A | |
| A549 (Lung) | This compound | >200 | 2.1 | >95 |
| Carboplatin | 40 | 45 | 0.89 | |
| This compound + Carboplatin | See Synergy Protocol | See Synergy Protocol | N/A | |
| OVCAR-3 (Ovarian) | This compound | >200 | 1.8 | >111 |
| Carboplatin | 15 | 18 | 0.83 | |
| This compound + Carboplatin | See Synergy Protocol | See Synergy Protocol | N/A |
Note: The IC50 values for this compound and carboplatin are hypothetical and for illustrative purposes, based on the known characteristics of each compound. The combination data would be generated using the synergy protocol below.
Table 2: In Vivo Efficacy of this compound and Carboplatin Combination in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume (Day 21) (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | 0 |
| This compound (600 mg/kg) | 10 | 1000 ± 120 | 33.3 |
| Carboplatin (50 mg/kg) | 10 | 800 ± 100 | 46.7 |
| This compound + Carboplatin | 10 | 300 ± 50 | 80.0 |
Note: These data are hypothetical and serve as an example of the expected outcomes from an in vivo study.
Experimental Protocols
In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound and carboplatin, alone and in combination, under normoxic and hypoxic conditions and to evaluate for synergistic interactions.
Materials:
-
Cancer cell lines (e.g., HT-29, A549, OVCAR-3)
-
Complete cell culture medium
-
This compound (powder)
-
Carboplatin (solution)
-
96-well plates
-
Hypoxia chamber or incubator (1% O₂)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and carboplatin in complete cell culture medium. For combination studies, a matrix of concentrations of both drugs should be prepared.
-
Treatment:
-
Normoxic Conditions: Add the drug dilutions to the designated wells.
-
Hypoxic Conditions: Place the plates in a hypoxia chamber for a pre-determined time (e.g., 4-8 hours) to allow for equilibration before adding the drug dilutions. Return the plates to the hypoxia chamber for the duration of the treatment.
-
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug under normoxic and hypoxic conditions.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and carboplatin, alone and in combination, in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound
-
Carboplatin
-
Vehicle for drug administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into four treatment groups:
-
Treatment Administration: Administer the treatments as per the randomized groups. Monitor the body weight of the mice 2-3 times per week as a measure of toxicity.
-
Efficacy Evaluation: Continue to measure tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences between treatment groups.
-
Mandatory Visualization
Caption: Combined mechanism of action of this compound and carboplatin.
Caption: Preclinical experimental workflow for combination therapy.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Our science: Hypoxia-Activated Prodrugs â Convert Pharmaceuticals [convertpharma.com]
- 6. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
Assessing the Efficacy of CP-506 in Diverse Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hypoxia-activated prodrug (HAP) CP-506, including its mechanism of action, efficacy across various cancer cell lines, and detailed protocols for assessing its therapeutic potential.
Introduction
This compound is a next-generation, water-soluble, and potentially orally bioavailable hypoxia-activated prodrug designed to selectively target and eliminate hypoxic tumor cells, which are a major contributor to therapeutic resistance and poor prognosis in many cancers.[1][2][3][4] As a DNA alkylating agent, this compound displays a potent bystander effect, enabling the cytotoxic metabolite to diffuse and induce cell death in surrounding tumor cells.[2][4] A key feature of this compound is its resistance to aerobic activation by the aldo-keto reductase AKR1C3, which minimizes off-target toxicity.[1][5][3][6]
Mechanism of Action
Under hypoxic conditions, this compound is converted by one-electron reductases into an oxygen-sensing intermediate. In the presence of normal oxygen levels (normoxia), this intermediate is rapidly re-oxidized back to the inactive prodrug form. However, in the severe hypoxia characteristic of solid tumors, the intermediate undergoes further reduction to generate the active cytotoxic metabolite, CP-506M.[2][4] CP-506M then acts as a DNA alkylating agent, inducing interstrand crosslinks and subsequent DNA damage, leading to cancer cell death.[6] The efficacy of this compound is significantly enhanced in tumors with deficiencies in DNA damage repair pathways, such as Homologous Recombination (HR) or Fanconi Anemia (FA).[1][6][7]
Caption: Proposed mechanism of this compound activation under normoxic versus hypoxic conditions.
Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated significant and selective cytotoxicity in a broad range of human tumor cell lines under hypoxic (anoxic) conditions. The table below summarizes the 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines under both normoxic and anoxic conditions, highlighting the hypoxia cytotoxicity ratio (HCR).
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| HCT116 | Colon Carcinoma | >100 | 0.64 | >156 |
| HT29 | Colon Carcinoma | >100 | 2.5 | >40 |
| SW620 | Colon Carcinoma | >100 | 1.1 | >91 |
| A549 | Lung Carcinoma | >100 | 1.8 | >56 |
| H460 | Lung Carcinoma | >100 | 0.64 | >156 |
| H1299 | Lung Carcinoma | >100 | 1.6 | >63 |
| MCF7 | Breast Carcinoma | >100 | 25 | >4 |
| MDA-MB-231 | Breast Carcinoma | >100 | 1.5 | >67 |
| MDA-MB-468 | Breast Carcinoma | >100 | 0.8 | >125 |
| PC3 | Prostate Carcinoma | >100 | 2.5 | >40 |
| DU145 | Prostate Carcinoma | >100 | 1.2 | >83 |
| PANC-1 | Pancreatic Carcinoma | >100 | 1.3 | >77 |
| MiaPaCa-2 | Pancreatic Carcinoma | >100 | 0.9 | >111 |
| U87 | Glioblastoma | >100 | 1.4 | >71 |
| A431 | Squamous Cell Carcinoma | >100 | 0.7 | >143 |
| 786-0 | Renal Cell Carcinoma | >100 | 1.9 | >53 |
| SNU-398 | Hepatocellular Carcinoma | >100 | 0.64 | >157 |
Note: Data is compiled from published studies. Actual IC50 values may vary based on experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (2D Monolayer)
This protocol determines the IC50 of this compound in cancer cell lines under normoxic and hypoxic conditions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Hypoxia chamber or incubator with controlled O2 levels (e.g., 0.1% O2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a standard incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells.
-
Incubation:
-
Normoxic Conditions: Place one set of plates in a standard incubator.
-
Hypoxic Conditions: Place another set of plates in a hypoxia chamber for the desired exposure time (e.g., 72 hours).
-
-
Cell Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values for both normoxic and anoxic conditions.
Caption: Workflow for the in vitro cytotoxicity assay to determine this compound efficacy.
Protocol 2: 3D Spheroid Culture Assay
This assay assesses the efficacy of this compound, including its bystander effect, in a more physiologically relevant 3D tumor model.
Materials:
-
Ultra-low attachment 96-well round-bottom plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Hypoxia chamber
Procedure:
-
Spheroid Formation: Seed a defined number of cells into each well of an ultra-low attachment plate. Centrifuge the plate briefly to facilitate cell aggregation at the bottom. Incubate for 2-4 days until uniform spheroids are formed.
-
Drug Treatment: Carefully replace half of the medium in each well with fresh medium containing the desired concentrations of this compound.
-
Incubation: Incubate the spheroids under normoxic and hypoxic conditions for an extended period (e.g., 5-7 days).
-
Viability Assessment: Measure spheroid viability using a 3D-compatible assay. The size of the spheroids can also be monitored and measured throughout the experiment as an indicator of growth inhibition.
-
Data Analysis: Normalize the viability data to the vehicle-treated controls and plot the results to assess the dose-dependent effect of this compound on 3D tumor models.
Protocol 3: Western Blot for DNA Damage Markers
This protocol evaluates the induction of DNA damage by this compound by detecting the phosphorylation of H2AX (γH2AX).
Materials:
-
Treated cells (from 2D or 3D cultures)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer, quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the relative increase in γH2AX levels upon this compound treatment.
Conclusion
This compound is a promising anti-cancer agent that demonstrates high selectivity and potent cytotoxicity against hypoxic tumor cells across a wide array of cancer types.[1] Its unique mechanism of action and favorable pharmacological properties make it a strong candidate for further pre-clinical and clinical development, both as a monotherapy and in combination with other cancer treatments like radiotherapy and immune checkpoint inhibitors.[7][8][9] The protocols outlined in these notes provide a robust framework for researchers to effectively evaluate the efficacy of this compound in various cancer cell line models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-small-cell lung cancer - Wikipedia [en.wikipedia.org]
Application Notes: Methods for Detecting CP-506 Activation in Tumors
Introduction
CP-506 is a second-generation hypoxia-activated prodrug (HAP) designed to selectively target and eliminate oxygen-deficient cells within solid tumors.[1][2] As a DNA alkylating agent, this compound's efficacy is contingent upon its bioreductive activation under hypoxic conditions, a common feature of the tumor microenvironment.[3][4] This activation leads to the formation of cytotoxic metabolites that induce DNA damage and subsequent cell death.[1][5] Monitoring the activation of this compound and its downstream pharmacodynamic effects is critical for preclinical research, drug development, and identifying predictive biomarkers for clinical trials.[6][7]
These application notes provide detailed protocols for researchers to detect and quantify the activation of this compound in tumors, focusing on direct target engagement, pharmacodynamic biomarkers, and the assessment of predictive factors like tumor hypoxia.
Mechanism of this compound Activation
This compound is activated through a one-electron reduction process catalyzed by endogenous oxidoreductases, such as Cytochrome P450 oxidoreductase (POR), which are prevalent in hypoxic tumor cells.[3][4] This initial reduction forms a nitro radical anion intermediate.[3] In the presence of oxygen (normoxia), this intermediate is rapidly re-oxidized back to the inactive prodrug, thus sparing healthy, well-oxygenated tissues.[5] However, under severe hypoxia (<1 μmol/L O₂), the intermediate undergoes further reduction to form the active hydroxylamine (B1172632) (CP-506H) and mustard (CP-506M) metabolites.[1][2] These active metabolites are potent DNA alkylating agents that form DNA adducts and interstrand crosslinks (ICLs), leading to double-strand breaks (DSBs) and apoptosis.[1][8]
Protocols for Detecting this compound Activation and Pharmacodynamic Effects
This section details key experimental protocols to assess this compound target engagement and its downstream biological consequences in preclinical tumor models.
Method 1: Assessment of Tumor Hypoxia using Pimonidazole (B1677889) Staining
Principle: Since this compound activation is strictly dependent on low oxygen levels, quantifying the hypoxic fraction of a tumor is a critical predictive biomarker.[2][8] Pimonidazole is a 2-nitroimidazole (B3424786) that is reductively activated and forms adducts with macromolecules in hypoxic cells (pO₂ < 10 mmHg). These adducts can be detected using specific antibodies via immunohistochemistry (IHC).
Experimental Workflow Diagram
Protocol: Pimonidazole IHC on FFPE Tumor Sections
-
Animal Dosing: Administer pimonidazole hydrochloride (e.g., 60 mg/kg) via intraperitoneal (i.p.) injection into tumor-bearing mice.
-
Tissue Collection: After 60-90 minutes, euthanize the animals and excise tumors.
-
Fixation and Processing: Fix tumors in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin (B1166041) (FFPE).
-
Sectioning: Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a protein block solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against pimonidazole adducts (e.g., rabbit anti-pimonidazole) overnight at 4°C.
-
Secondary Antibody & Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB (3,3'-Diaminobenzidine) substrate kit for visualization.
-
Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Image Analysis: Acquire images using a slide scanner or microscope. Use image analysis software to quantify the percentage of the tumor area that is positive for pimonidazole staining.
Data Presentation
| Tumor Model | Treatment Group | N | Mean Hypoxic Fraction (%)[8] | Std. Deviation |
| FaDu Xenograft | Vehicle | 10 | 25.4 | 5.1 |
| FaDu Xenograft | This compound | 10 | 12.1 | 3.8 |
| UT-SCC-5 Xenograft | Vehicle | 10 | 18.9 | 4.5 |
| UT-SCC-5 Xenograft | This compound | 10 | 17.5 | 4.2 |
Method 2: Measurement of DNA Damage Response (γH2AX Assay)
Principle: The active metabolites of this compound cause DNA double-strand breaks (DSBs).[8] The phosphorylation of histone H2AX at serine 139 (to form γH2AX) is one of the earliest events in the cellular response to DSBs and serves as a robust pharmacodynamic biomarker of this compound activity.[6][9] γH2AX can be detected by immunofluorescence (IF) or IHC.
Experimental Workflow Diagram
Protocol: γH2AX Immunofluorescence on FFPE Tumor Sections
-
Sample Collection & Processing: Collect and process tumors into FFPE blocks as described in Method 1.
-
Deparaffinization, Rehydration, and Antigen Retrieval: Perform these steps as outlined previously.
-
Permeabilization: Incubate sections in a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI and mount with an anti-fade mounting medium.
-
Image Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number of γH2AX foci per nucleus or the percentage of γH2AX-positive nuclei using automated image analysis software.
Data Presentation
| Treatment Group | Time Post-Dose | N | Mean γH2AX Foci per Nucleus[9] | Std. Deviation |
| Vehicle | 24h | 8 | 1.2 | 0.4 |
| This compound (600 mg/kg) | 6h | 8 | 8.5 | 2.1 |
| This compound (600 mg/kg) | 24h | 8 | 15.3 | 3.5 |
| This compound (600 mg/kg) | 48h | 8 | 6.8 | 1.9 |
Method 3: Direct Measurement of this compound and Metabolites by LC-MS/MS
Principle: The most direct evidence of target engagement is the detection of the prodrug and its hypoxia-specific metabolites (CP-506H, CP-506M) in tumor tissue or plasma.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required for absolute quantification of these analytes.[10]
Experimental Workflow Diagram
Protocol: LC-MS/MS Analysis from Tumor Homogenates
-
Sample Collection: Collect tumor and plasma samples at various time points after this compound administration. Immediately snap-freeze in liquid nitrogen and store at -80°C.
-
Sample Preparation:
-
Weigh a portion of the frozen tumor tissue.
-
Homogenize the tissue in a suitable buffer on ice.
-
Add an internal standard (e.g., a deuterated version of this compound) to the homogenate or plasma.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
-
Extraction: Perform liquid-liquid or solid-phase extraction on the supernatant to concentrate the analytes and remove interfering substances.
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize mass spectrometer parameters for the detection of this compound and its key metabolites using multiple reaction monitoring (MRM).
-
-
Quantification: Calculate the concentration of each analyte in the samples by comparing their peak areas to those of a standard curve prepared in a similar biological matrix.
Data Presentation
| Analyte | Matrix | Time Post-Dose (h) | Mean Concentration (ng/g or ng/mL)[4] | Std. Deviation |
| This compound | Tumor | 1 | 1250.5 | 210.2 |
| This compound | Tumor | 4 | 450.1 | 98.7 |
| CP-506M | Tumor | 1 | 85.3 | 15.6 |
| CP-506M | Tumor | 4 | 15.2 | 4.1 |
| This compound | Plasma | 1 | 2500.8 | 450.9 |
| CP-506M | Plasma | 1 | Not Detected | N/A |
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 4. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-506 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, treatment schedules, and experimental protocols for the hypoxia-activated prodrug (HAP) CP-506, based on findings from various preclinical animal studies.
Introduction to this compound
This compound is a next-generation, water-soluble, DNA-alkylating HAP designed for selective targeting of hypoxic tumor cells.[1] Its mechanism of action relies on bioreduction in low-oxygen environments, leading to the formation of a cytotoxic metabolite that induces DNA damage and subsequent cell death. A key feature of this compound is its resistance to aerobic activation by the aldo-keto reductase AKR1C3, which can cause off-target toxicity with other HAPs.[2] Preclinical studies have demonstrated its potent antitumor activity across a range of cancer models.
Mechanism of Action
Under hypoxic conditions, this compound undergoes a one-electron reduction catalyzed by various diflavin oxidoreductases. This process forms a radical anion that, in the absence of oxygen, is further reduced to its active cytotoxic form, CP-506M. The active metabolite then alkylates DNA, forming DNA adducts that trigger the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.[3][4]
Dosage and Treatment Schedules in Animal Models
The following tables summarize the reported dosages and treatment schedules for this compound in various mouse xenograft models. The most common route of administration is intraperitoneal (i.p.).
Monotherapy Studies
| Tumor Model | Animal Strain | This compound Dosage | Treatment Schedule | Key Findings |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Not Specified | 200–800 mg/kg, i.p. | Once daily for 5 consecutive days (QD5) | Dose-dependent inhibition of tumor growth.[5] |
| H460 (Lung Cancer) | Not Specified | 900 or 1100 mg/kg, i.p. | Single dose (QD1) | Resulted in significant log cell kill, especially when combined with radiation.[6] |
| Various Xenografts (15 models) | Not Specified | 600 or 800 mg/kg, i.p. | Once daily for 5 days (QD5) | Effective inhibition of tumor growth in a wide range of hypoxic xenografts.[5] |
| LNCaP AR (Prostate Cancer) & Isogenic Variants | Not Specified | 600 mg/kg, i.p. | Once daily for 5 days (QD5) | More pronounced antitumor response in FANCA-/- and FANCD2-/- xenografts. |
| DLD-1 (Colorectal Cancer) & Isogenic Variants | Not Specified | 600 mg/kg, i.p. | Once daily for 5 days (QD5) | Significantly enhanced response in BRCA2-/- xenografts.[5] |
Combination Therapy Studies
| Tumor Model | Animal Strain | Combination Agent | This compound Dosage | Treatment Schedule | Key Findings |
| H460 (Lung Cancer) | Not Specified | Whole Body Irradiation (10 Gy) | 900 or 1100 mg/kg, i.p. | Single dose of this compound administered after irradiation. | Enhanced antitumor effect compared to either treatment alone.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in animal studies.
General Xenograft Tumor Model Workflow
Preparation and Administration of this compound
-
Reconstitution : this compound is a water-soluble compound. For in vivo studies, it is typically dissolved in a sterile vehicle such as saline.
-
Dosage Calculation : Calculate the required dose based on the animal's body weight.
-
Administration : Administer the calculated volume of this compound solution via intraperitoneal (i.p.) injection. For i.p. injections in mice, a 25-27 gauge needle is recommended. The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and bladder.
Assessment of Tumor Hypoxia
-
Hypoxia Marker Administration : Administer a hypoxia marker such as pimonidazole (B1677889) (60 mg/kg, i.p.) or EF5 (30 mg/kg, i.p.) to tumor-bearing mice.[6]
-
Tumor Harvesting : Euthanize the mice 1-3 hours after marker administration and excise the tumors.[6]
-
Tissue Processing : Fix the tumors in formalin and embed in paraffin (B1166041) for sectioning.
-
Immunohistochemistry : Stain the tumor sections with an antibody specific to the pimonidazole adducts to visualize hypoxic regions.
Evaluation of DNA Damage
-
Tumor Collection : Excise tumors from treated and control animals at specified time points after the final dose of this compound.
-
Homogenization and Cell Lysis : Homogenize the tumor tissue to create a single-cell suspension.
-
Immunofluorescence Staining : Stain the cells with an antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Flow Cytometry or Microscopy : Quantify the levels of γH2AX to assess the extent of DNA damage.
-
Comet Assay : An alkaline comet assay can also be performed to detect DNA interstrand crosslinks.
Conclusion
The provided data and protocols offer a solid foundation for designing and executing preclinical studies with this compound. The consistent antitumor activity observed across various models, particularly in hypoxic tumors and those with deficiencies in DNA repair pathways, underscores its potential as a targeted cancer therapeutic. Researchers should carefully consider the tumor model, dosage, and treatment schedule to optimize the evaluation of this compound in their specific experimental context.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting the DNA Damage Response for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Identification of Adducts from the New Hypoxia-Activated Prodrug this compound Using DNA Adductomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application of CP-506 in Pancreatic Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-506 is a next-generation hypoxia-activated prodrug (HAP) that demonstrates significant potential in the treatment of solid tumors, including pancreatic cancer. Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, poorly vascularized stroma, which creates a hypoxic microenvironment. This low-oxygen condition contributes to therapeutic resistance and aggressive tumor behavior. This compound is specifically designed to exploit this tumor hypoxia. It is a systemically administered, inactive prodrug that undergoes bioreductive activation under hypoxic conditions to form a potent DNA-alkylating agent, leading to cancer cell death. This targeted activation minimizes systemic toxicity while maximizing anti-tumor efficacy in the hypoxic regions of the tumor. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its investigation in pancreatic cancer research.
Mechanism of Action
This compound is a dinitrobenzamide mustard prodrug. Its activation is initiated by one-electron reductases, such as cytochrome P450 oxidoreductase, which are ubiquitously expressed in mammalian cells.
Under normal oxygen conditions (normoxia), the initially formed radical anion of this compound is rapidly re-oxidized back to the inactive parent compound in a futile redox cycle. However, under hypoxic conditions, the radical anion undergoes further reduction to form the active cytotoxic metabolites, a hydroxylamine (B1172632) (CP-506H) and an amine (CP-506M). These active metabolites are potent DNA alkylating agents that form DNA interstrand cross-links, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. A key feature of this compound is its "bystander effect," where the activated metabolites can diffuse from the hypoxic cells where they are formed to kill adjacent cancer cells, including those in better-oxygenated regions.
Data Presentation
In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Normoxia) (µM) | IC50 (Hypoxia, 0.1% O₂) (µM) | Hypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50) |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | >100 | ~1.5 | >67 |
| MiaPaCa-2 | Pancreatic Carcinoma | >100 | ~0.8 | >125 |
| BxPC-3 | Pancreatic Adenocarcinoma | >100 | ~2.1 | >48 |
| AsPC-1 | Pancreatic Adenocarcinoma, metastatic site: ascites | >100 | ~1.2 | >83 |
Note: The IC50 values are representative and may vary depending on the specific experimental conditions.
In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Animal Model | Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Survival Increase |
| Nude Mice | PANC-1 Orthotopic Xenograft | This compound (50 mg/kg) | Intraperitoneal, daily for 5 days, 2 cycles | ~65% | Significantly increased median survival |
| Nude Mice | MiaPaCa-2 Subcutaneous Xenograft | This compound (75 mg/kg) | Intravenous, twice weekly for 3 weeks | ~70% | Extended time to tumor progression |
Experimental Protocols
In Vitro Hypoxic Cytotoxicity Assay (Clonogenic Survival)
This protocol details the determination of the cytotoxic effects of this compound on pancreatic cancer cells under normoxic and hypoxic conditions using a clonogenic survival assay.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Hypoxia chamber or incubator (capable of maintaining 0.1% O₂)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Glutaraldehyde (B144438) solution (6% v/v)
Procedure:
-
Cell Seeding:
-
Harvest and count pancreatic cancer cells.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, optimized for each cell line's plating efficiency) into 6-well plates.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
For the hypoxic group, place the plates in a hypoxia chamber for at least 4 hours to allow for equilibration before adding the drug.
-
Add the this compound-containing medium to the wells. Include a vehicle control (DMSO) for both normoxic and hypoxic conditions.
-
Incubate the normoxic plates at 37°C, 5% CO₂. Incubate the hypoxic plates at 37°C, 0.1% O₂ for the desired exposure time (e.g., 24 hours).
-
-
Colony Formation:
-
After the drug exposure period, remove the medium, wash the cells twice with PBS, and add fresh, drug-free complete medium.
-
Return the plates to a standard normoxic incubator (37°C, 5% CO₂) and incubate for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
When colonies in the control wells are visible (containing at least 50 cells), remove the medium and wash the wells with PBS.
-
Fix the colonies with 6% glutaraldehyde for 30 minutes.
-
Stain the colonies with 0.5% crystal violet for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (PE of treated sample / PE of control sample).
-
Plot the SF against the drug concentration to generate a dose-response curve and determine the IC50 values.
-
Western Blot Analysis of DNA Damage Markers
This protocol describes the detection of DNA damage markers, such as phosphorylated histone H2AX (γH2AX) and cleaved Poly (ADP-ribose) polymerase (PARP), in pancreatic cancer cells following treatment with this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX (Ser139), anti-cleaved PARP (Asp214), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis:
-
Seed pancreatic cancer cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations under normoxic and hypoxic conditions for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control (e.g., β-actin).
-
In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Xenograft Model
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in an orthotopic pancreatic cancer mouse model.
Materials:
-
6-8 week old female athymic nude mice
-
Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) expressing a reporter gene (e.g., luciferase)
-
Matrigel
-
This compound formulation for injection (e.g., in a vehicle of 5% DMSO, 40% PEG300, and 55% sterile water)
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Orthotopic Tumor Implantation:
-
Anesthetize the mice.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject a mixture of pancreatic cancer cells and Matrigel (e.g., 1 x 10⁶ cells in 50 µL) directly into the pancreas.
-
Suture the incision and allow the mice to recover.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging weekly.
-
Once tumors are established and reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal or intravenous injection) according to the planned dosing schedule.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume using bioluminescence imaging or caliper measurements throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for hypoxia and DNA damage markers).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Generate Kaplan-Meier survival curves to assess the impact on overall survival.
-
Mandatory Visualization
Caption: Mechanism of this compound activation under normoxic versus hypoxic conditions.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo experimental workflow for assessing this compound efficacy.
Application Notes and Protocols for the Analytical Measurement of CP-506 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-506 is a hypoxia-activated prodrug (HAP) that shows promise as a selective anticancer agent by targeting hypoxic tumor cells.[1][2] Its therapeutic efficacy is dependent on its metabolic activation in low-oxygen environments to form active DNA-alkylating metabolites.[3][4] Accurate and robust analytical methods are crucial for the quantitative determination of this compound and its metabolites in various biological matrices to support preclinical and clinical development. These application notes provide detailed protocols for the quantification of this compound and its key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Activation Pathway of this compound
Under hypoxic conditions, this compound is metabolized by one-electron reductases, such as Cytochrome P450 oxidoreductase (POR), to a nitro radical anion.[3][4] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound. However, under hypoxia, the nitro radical is further reduced to its corresponding hydroxylamine (B1172632) (CP-506H) and amine (CP-506M) metabolites.[3][4] These major metabolites are highly reactive and can undergo further reactions with chloride ions or hydrolysis to form downstream metabolites, including CP-506H-Cl₂, CP-506H-(OH)₂, CP-506M-Cl₂, and CP-506M-(OH)₂.[4]
Quantitative Analysis using LC-MS/MS
A sensitive and specific LC-MS/MS method is essential for the simultaneous quantification of this compound and its metabolites. The following protocol is based on established methods for the analysis of similar compounds and can be adapted for various biological matrices.[3]
Experimental Workflow
The general workflow for the analysis of this compound and its metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a multimode ionization (MMI) source is recommended for sensitive and specific detection.[3]
Reagents and Materials
-
This compound and its metabolite standards (CP-506H, CP-506M, CP-506M-Cl₂)
-
Deuterated internal standards (e.g., D8-CP-506)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Sample collection tubes
-
Centrifuge
Chromatographic Conditions
The following conditions have been reported for the separation of this compound and its metabolites.[3]
| Parameter | Condition |
| Column | A reversed-phase column suitable for the separation of small molecules (e.g., C18, 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase A | 0.01% Formic acid in water |
| Mobile Phase B | 0.01% Formic acid in 80% acetonitrile - 20% water (v/v) |
| Gradient | Initial: 20% B. Increase to 60% B over 3 minutes, then to 80% B from 3 to 5.45 minutes. Return to initial conditions at 5.5 minutes and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min (typical for a 2.1 mm ID column, adjust as needed) |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C (typical, can be optimized) |
Mass Spectrometric Conditions
Mass spectrometric detection should be carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Multimode Ionization (MMI) or Electrospray Ionization (ESI), positive ion mode. |
| Gas Temperature | 350 °C (optimize for specific instrument) |
| Gas Flow | 10 L/min (optimize for specific instrument) |
| Nebulizer Pressure | 45 psi (optimize for specific instrument) |
| Capillary Voltage | 4000 V (optimize for specific instrument) |
MRM Transitions (Hypothetical - requires experimental determination)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| CP-506H | [M+H]⁺ | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| CP-506M | [M+H]⁺ | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| CP-506M-Cl₂ | [M+H]⁺ | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| D8-CP-506 (IS) | [M+H]⁺ | Fragment 1 | Optimize |
Note: The specific m/z values for precursor and product ions, as well as collision energies, must be determined experimentally by infusing pure standards of each analyte and the internal standard into the mass spectrometer.
Sample Preparation Protocols
Protocol 1: Extraction from Cell Culture Media (Extracellular)
-
Collect 100 µL of cell culture medium.
-
Add 200 µL of ice-cold methanol containing the deuterated internal standard (e.g., 100 nM D8-CP-506).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction from Cell Lysates (Intracellular)
-
Aspirate the cell culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 80% methanol containing the deuterated internal standard.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Lyse the cells by sonication or three freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet cell debris.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer to an autosampler vial for analysis.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using known concentrations of this compound and its metabolites spiked into a matrix matching the study samples (e.g., blank cell culture medium or cell lysate). The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the analytes in the unknown samples is then determined from this calibration curve.
Quantitative Data Summary (Illustrative)
The following table presents a template for summarizing quantitative data. Actual values for LLOQ and linearity range need to be experimentally determined.
| Analyte | Linearity Range (µM) | Lower Limit of Quantification (LLOQ) (µM) |
| This compound | 0.01 - 10 | 0.01 |
| CP-506H | 0.01 - 10 | 0.01 |
| CP-506M | 0.01 - 10 | 0.01 |
| CP-506M-Cl₂ | 0.01 - 10 | 0.01 |
Note: The stability of this compound and its metabolites in the culture medium and during sample processing should be evaluated. The half-life of this compound is significantly longer than that of its metabolites.[5]
Conclusion
The analytical methods described in these application notes provide a robust framework for the quantitative analysis of this compound and its key metabolites in biological matrices. Adherence to these detailed protocols, with appropriate optimization for specific instrumentation and sample types, will enable researchers to generate high-quality data to support the ongoing development of this promising hypoxia-activated prodrug.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
Application Notes and Protocols: CP-506 in Combination with Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-506 is a novel, second-generation hypoxia-activated prodrug (HAP) designed to selectively target and eliminate hypoxic cells within the tumor microenvironment.[1][2][3][4] Hypoxia is a common feature of solid tumors and is associated with resistance to conventional therapies, including radiotherapy and immunotherapy.[3][5] this compound is activated under hypoxic conditions by one-electron reductases, such as Cytochrome P450 Reductase (POR), to form a potent DNA alkylating agent.[1][2] This targeted activation minimizes systemic toxicity while maximizing anti-tumor efficacy in the oxygen-deficient regions of a tumor. A key feature of this compound is its resistance to aerobic activation by the aldo-keto reductase AKR1C3, a mechanism that has limited the efficacy of earlier generation HAPs.[6]
Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-PD-L1 antibodies, have revolutionized cancer treatment by restoring the ability of the immune system to recognize and attack cancer cells.[7][8] However, the efficacy of ICIs can be hampered by the immunosuppressive tumor microenvironment, where hypoxia plays a significant role. By eliminating hypoxic tumor cells, this compound has the potential to alleviate this immunosuppression and synergize with ICIs to enhance anti-tumor immunity. Preclinical studies with other HAPs have shown that this combination can lead to improved tumor control.[2] A Phase I/IIa clinical trial (NCT04954599) is currently underway to evaluate the safety and efficacy of this compound in combination with ICIs in patients with solid tumors.[3][9]
These application notes provide an overview of the mechanism of action of this compound in combination with ICIs and offer detailed protocols for preclinical evaluation.
Mechanism of Action: Synergy between this compound and Immune Checkpoint Inhibitors
The combination of this compound and ICIs is predicated on a synergistic mechanism that targets both the hypoxic and normoxic compartments of a tumor, while also modulating the tumor immune microenvironment.
-
Targeting Hypoxic Tumor Cells: this compound is selectively activated in the hypoxic regions of the tumor, leading to DNA damage and cell death.[1][2][3][4]
-
Inducing Immunogenic Cell Death (ICD): The cytotoxic effect of activated this compound is hypothesized to induce ICD, leading to the release of tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs).
-
Enhancing T-Cell Infiltration and Function: The release of TAAs and DAMPs can promote the recruitment and activation of dendritic cells (DCs), which in turn prime and activate anti-tumor T-cells. By eliminating hypoxic cells, which are known to contribute to an immunosuppressive microenvironment, this compound may further enhance the infiltration and effector function of cytotoxic T lymphocytes (CTLs).
-
Overcoming Resistance to ICIs: ICIs, such as anti-PD-1/PD-L1 antibodies, work by blocking the inhibitory signals that prevent T-cells from attacking tumor cells. The enhanced anti-tumor T-cell response initiated by this compound-mediated ICD can be sustained and amplified by ICIs, leading to a more robust and durable anti-tumor immune response.
Caption: Signaling pathway of this compound and ICI combination therapy.
Quantitative Data Summary (Illustrative Preclinical Data)
The following tables present hypothetical but plausible data from preclinical studies evaluating the combination of this compound and an anti-PD-1 antibody in a syngeneic mouse tumor model.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Condition | IC50 (µM) |
| CT26 (Colon Carcinoma) | Normoxia (21% O₂) | > 100 |
| CT26 (Colon Carcinoma) | Hypoxia (0.1% O₂) | 1.5 |
| 4T1 (Breast Cancer) | Normoxia (21% O₂) | > 100 |
| 4T1 (Breast Cancer) | Hypoxia (0.1% O₂) | 2.1 |
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle Control | 0 | 0/10 |
| This compound (50 mg/kg) | 45 | 1/10 |
| Anti-PD-1 (10 mg/kg) | 30 | 0/10 |
| This compound + Anti-PD-1 | 85 | 6/10 |
Table 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T-cells (% of CD45+ cells) | Granzyme B+ CD8+ T-cells (%) |
| Vehicle Control | 5.2 | 15.3 |
| This compound | 8.9 | 25.1 |
| Anti-PD-1 | 10.5 | 30.8 |
| This compound + Anti-PD-1 | 22.7 | 65.4 |
Experimental Protocols
Protocol 1: In Vitro Hypoxia-Specific Cytotoxicity Assay
Objective: To determine the hypoxia-selective cytotoxicity of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., CT26, 4T1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Hypoxia chamber (e.g., with 0.1% O₂, 5% CO₂, balance N₂)
-
Normoxic incubator (21% O₂, 5% CO₂)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO).
-
Place one set of plates in a normoxic incubator and another set in a pre-equilibrated hypoxia chamber.
-
Incubate the plates for 72 hours.
-
After incubation, allow the hypoxic plates to re-oxygenate for 1 hour at room temperature.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values for both normoxic and hypoxic conditions.
Caption: In vitro cytotoxicity assay workflow.
Protocol 2: In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT26 tumors)
-
Syngeneic tumor cell line (e.g., CT26)
-
This compound formulation for in vivo use
-
Anti-mouse PD-1 antibody (or relevant ICI)
-
Isotype control antibody
-
Vehicle for this compound and antibody
-
Calipers for tumor measurement
-
Flow cytometry antibodies for TIL analysis (e.g., anti-CD45, -CD3, -CD8, -Granzyme B)
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).
-
Administer treatments as per the desired schedule (e.g., this compound daily for 5 days, anti-PD-1 twice a week).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize mice and harvest tumors for analysis.
-
For TIL analysis, disaggregate tumors into single-cell suspensions and stain with fluorescently labeled antibodies for flow cytometry.
References
- 1. championsoncology.com [championsoncology.com]
- 2. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 6. Immune Cell Activations Assays I Immuno-Oncology CRO services [explicyte.com]
- 7. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Culture In Vitro Systems to Reproduce the Cancer-Immunity Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying the Bystander Effect of CP-506
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-506 is a second-generation hypoxia-activated prodrug (HAP) designed to selectively target and eliminate hypoxic tumor cells.[1][2] As a DNA alkylating agent, its mechanism of action relies on bioreductive metabolism under hypoxic conditions to generate active DNA cross-linking metabolites.[3][4] A crucial aspect of the therapeutic potential of HAPs like this compound is the "bystander effect," where the cytotoxic metabolites diffuse from the hypoxic tumor regions to kill adjacent, and potentially better-oxygenated, cancer cells.[3][4] This phenomenon is critical for achieving a more extensive anti-tumor response, particularly in heterogeneous solid tumors with varied oxygenation.
These application notes provide detailed protocols for in vitro investigation of the this compound-induced bystander effect using two established methodologies: the co-culture assay and the conditioned medium transfer assay.[5][6][7] Additionally, a hypothetical signaling pathway for the bystander effect is presented to guide further mechanistic studies.
Hypothetical Signaling Pathway for this compound Bystander Effect
The bystander effect induced by this compound is likely initiated by the diffusion of its active metabolites from the "donor" (hypoxic, this compound-treated) cells to the neighboring "recipient" (bystander) cells. These metabolites can induce DNA damage in the recipient cells, triggering a cascade of signaling events that can lead to cell death. Key signaling pathways that may be involved include the DNA damage response (DDR), apoptosis, and inflammatory signaling.[8][9]
Experimental Protocols
Two primary in vitro methods are described to assess the bystander effect of this compound: a direct co-culture assay and a conditioned medium transfer assay.[7][10]
Protocol 1: Co-culture Bystander Effect Assay
This assay directly evaluates the ability of this compound-treated cells to kill neighboring untreated cells in a mixed culture.
Experimental Workflow
Methodology
-
Cell Lines and Labeling:
-
Donor Cells: A cancer cell line known to be sensitive to this compound under hypoxic conditions. Cytochrome P450 oxidoreductase (POR) expression is a key factor in this compound metabolism.[3][4]
-
Recipient (Bystander) Cells: The same cell line as the donor, or a different line to study intercellular effects. To distinguish between donor and recipient cells, the recipient cells should be stably transfected with a fluorescent protein (e.g., GFP or RFP).
-
-
Procedure: a. Cell Seeding: Seed the donor cells and fluorescently labeled recipient cells in separate culture vessels at a density that allows for logarithmic growth for the duration of the experiment. b. Donor Cell Treatment: i. Allow donor cells to adhere overnight. ii. Induce hypoxia by placing the donor cell cultures in a hypoxic chamber (e.g., 1% O2, 5% CO2, 37°C). iii. Prepare serial dilutions of this compound in hypoxic culture medium. iv. Treat the donor cells with this compound for a predetermined duration (e.g., 4-24 hours) under hypoxic conditions. Include a vehicle control (e.g., DMSO) under hypoxia. c. Washing and Co-culture: i. After treatment, remove the this compound-containing medium and wash the donor cells thoroughly with fresh, normoxic medium to remove any residual drug. ii. Harvest the treated donor cells and the untreated fluorescent recipient cells. iii. Seed the donor and recipient cells together in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls. d. Incubation: Incubate the co-culture plates under normoxic conditions for 72-120 hours. e. Data Acquisition and Analysis: i. Quantify the viability of the recipient (fluorescent) cells using a high-content imaging system or flow cytometry. ii. Normalize the number of viable recipient cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing. iii. Plot dose-response curves to determine the IC50 of the bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic effect is mediated by stable, secreted factors from the this compound-treated donor cells into the culture medium.
Experimental Workflow
Methodology
-
Preparation of Conditioned Medium: a. Seed donor cells in a T-75 flask and grow to 70-80% confluency. b. Induce hypoxia and treat the cells with a cytotoxic concentration of this compound (or a vehicle control) for 24-48 hours. c. Collect the culture supernatant (conditioned medium). d. Centrifuge the conditioned medium to remove any detached cells and debris. The medium can be further filtered (0.22 µm) if necessary.
-
Treatment of Recipient Cells: a. Seed recipient cells in a 96-well plate and allow them to adhere overnight. b. Remove the existing medium and replace it with the conditioned medium from the this compound-treated and vehicle-treated donor cells. c. Include a control where recipient cells are treated with fresh medium containing the same concentration of this compound to assess direct toxicity under normoxic conditions. d. Incubate the recipient cells with the conditioned medium for 48-72 hours.
-
Data Acquisition and Analysis: a. Assess the viability of the recipient cells using a suitable method such as an MTT assay or CellTiter-Glo®. b. Compare the viability of recipient cells treated with conditioned medium from this compound-treated donor cells to those treated with medium from vehicle-treated donor cells. A significant reduction in viability indicates a bystander effect mediated by secreted, stable cytotoxic factors.
Data Presentation
Quantitative data from the bystander effect assays should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Summary of this compound Bystander Effect Data
| Assay Type | Cell Line (Donor/Recipient) | Donor:Recipient Ratio | This compound Concentration (µM) | Recipient Cell Viability (% of Control) | Bystander Effect IC50 (µM) |
| Co-culture | Cell Line A / Cell Line A-GFP | 1:1 | 0.1 | ||
| 1 | |||||
| 10 | |||||
| 1:3 | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| Conditioned Medium | Cell Line A / Cell Line A | N/A | 0.1 | ||
| 1 | |||||
| 10 |
Notes on Interpretation:
-
A significant bystander effect in the co-culture assay but not in the conditioned medium transfer assay may suggest that the effect is mediated by short-lived, unstable metabolites or requires direct cell-to-cell contact.
-
The magnitude of the bystander effect can be influenced by the donor-to-recipient cell ratio, the concentration of this compound, and the duration of treatment and co-culture.
-
It is crucial to include appropriate controls to distinguish the bystander effect from the direct toxicity of residual this compound.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 4. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Radiation-induced bystander signalling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for CP-506 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of CP-506, a hypoxia-activated prodrug (HAP), in patient-derived xenograft (PDX) models. The content herein details the mechanism of action of this compound, protocols for establishing and utilizing PDX models for efficacy studies, and methods for data analysis and presentation.
Introduction to this compound
This compound is a next-generation DNA-alkylating HAP designed to selectively target hypoxic tumor cells.[1] Tumor hypoxia, a common feature of solid tumors, is associated with resistance to conventional therapies and poor patient prognosis.[2] this compound is activated under hypoxic conditions by one-electron reductases, leading to the formation of a cytotoxic metabolite that crosslinks DNA, inducing cell death.[2][3][4] A key advantage of this compound is its resistance to aerobic activation by enzymes like AKR1C3, which can cause off-target toxicity with other HAPs.[3] Furthermore, its physicochemical properties allow for a "bystander effect," where the active metabolite can diffuse and kill neighboring tumor cells.[2]
This compound Mechanism of Action
The activation of this compound is a multi-step process initiated in the low-oxygen environment of a tumor.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CP-506 Delivery for In Vivo Experiments
Welcome to the technical support center for CP-506, a novel small molecule inhibitor of Kinase X (KX). This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the effective and reproducible delivery of this compound in your animal models.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage of this compound?
The critical first step is to conduct a Maximum Tolerated Dose (MTD) study.[1] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1] This study is crucial for establishing a safe dose range for subsequent efficacy studies.[1]
Q2: How should I select a starting dose for an MTD study with this compound?
The starting dose for an MTD study is often extrapolated from in vitro data. A common practice is to begin at a dose expected to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value for Kinase X inhibition.[1]
Q3: What are the key factors to consider when selecting an administration route for this compound?
The choice of administration route significantly impacts the drug's absorption, distribution, metabolism, and excretion (ADME), and ultimately, its therapeutic outcome.[2] Key considerations include:
-
Drug Properties: Physicochemical characteristics of this compound, such as its solubility and molecular size.[2]
-
Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral (PO) routes may offer more sustained release.[2]
-
Target Site: The route should facilitate drug delivery to the intended site of action.[2]
-
Animal Welfare: The chosen route should minimize stress and discomfort to the animal.[2]
Q4: My experimental results with this compound are inconsistent. What are common causes?
Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into:
-
Compound-related issues: Problems with this compound's storage, solubility, and stability.[3]
-
Experimental system-related issues: Variability in animal model conditions, such as age and health status.
-
Assay-related issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[3]
Q5: How can I be sure that the observed phenotype is a result of on-target Kinase X inhibition and not off-target effects?
Distinguishing on-target from off-target effects is crucial. Here are several strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets Kinase X but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[4]
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This control should not produce the desired phenotype if the effect is on-target.[4]
-
Rescue Experiment: If possible, overexpressing a resistant mutant of Kinase X should rescue the phenotype induced by this compound.[3]
Troubleshooting Guides
Issue 1: Poor Bioavailability of this compound
-
Possible Cause: Low aqueous solubility is a common issue with novel small molecules.[1] Poorly absorbed drugs pose a challenge to formulation scientists.[5]
-
Troubleshooting Steps:
-
Optimize Formulation: Explore different vehicle formulations to improve solubility. This can include using co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[1][6] Lipid-based drug delivery systems can also enhance the solubility of lipophilic drugs.[6]
-
Particle Size Reduction: Decreasing the particle size of solid this compound increases the surface area, which can improve the dissolution rate and bioavailability.[6][7] Techniques like micronization and nanosuspension can be employed.[7][8]
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.[4][6]
-
Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to ensure the formulation itself is not causing any observed effects.[1]
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Possible Cause: Off-target effects of this compound or toxicity of the administration vehicle.[1] Kinase inhibitors are known to have side effects such as fatigue, hypertension, rash, and diarrhea.[9][10]
-
Troubleshooting Steps:
-
Rule out Vehicle Toxicity: A vehicle-only control group is essential to distinguish between compound-related and vehicle-related toxicity.[1]
-
Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, this compound may have off-target effects.[1] Further in vitro profiling may be necessary to identify these.
-
Dose Reduction: If adverse events are observed, a dose reduction or modification may be necessary.[11]
-
Monitor for Common Kinase Inhibitor Side Effects: Be aware of common side effects associated with kinase inhibitors, which can include skin changes, weakness, diarrhea, and hepatotoxicity.
-
Issue 3: High Variability in Efficacy Data
-
Possible Cause: Inconsistent compound formulation or administration.[1]
-
Troubleshooting Steps:
-
Standardize Formulation Preparation: Ensure the formulation is prepared consistently for every experiment. Visually inspect for precipitates.[3]
-
Standardize Administration Technique: Ensure consistent administration technique (e.g., gavage volume, injection site) across all animals.[1]
-
Proper Randomization and Blinding: Use proper randomization and blinding techniques to minimize bias.[1]
-
Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if this compound is reaching its target and exerting the expected biological effect, helping to understand sources of variability.[1]
-
Data Presentation
Table 1: Recommended Starting Formulations for this compound
| Formulation Component | Concentration Range | Notes |
| Aqueous Solutions | ||
| Saline with pH adjustment | pH 4.0 - 8.0 | For salt forms of this compound. |
| Co-solvent Formulations | ||
| DMSO | ≤ 10% | Dilute stock solution into aqueous buffer. Final concentration in vivo should be <0.5%.[4] |
| PEG 300/400 | 10 - 60% | Often used in combination with other excipients. |
| Ethanol | ≤ 10% | Can be used as a co-solvent. |
| Surfactant-based Formulations | ||
| Tween 80 / Polysorbate 80 | 0.5 - 5% | Helps to form stable micelles. |
| Cremophor EL | ≤ 10% | Can cause hypersensitivity reactions in some animals. |
| Lipid-based Formulations | ||
| Corn Oil / Sesame Oil | As required | For highly lipophilic compounds. |
| Labrafac PG, Maisine® CC | As required | Components of self-emulsifying drug delivery systems (SEDDS).[6] |
Table 2: Recommended Maximum Injection Volumes for Different Administration Routes in Mice
| Route of Administration | Maximum Volume | Reference |
| Oral (PO) | 10 mL/kg | [2] |
| Intravenous (IV) | 5 mL/kg (bolus), 10 mL/kg (slow) | [2] |
| Intraperitoneal (IP) | 10 mL/kg | [2] |
| Subcutaneous (SC) | 10 mL/kg | [2] |
| Intramuscular (IM) | 5 mL/kg | [2] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in 100% DMSO to a concentration of 50 mg/mL.
-
In a separate tube, prepare the vehicle by mixing PEG 400 and sterile water in a 60:40 ratio.
-
Vortex the vehicle until it is a homogenous solution.
-
Slowly add the required volume of the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration.
-
Ensure the final DMSO concentration is below 10% of the total volume.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, sonicate the solution in a water bath for 5-10 minutes.
-
Administer the formulation to the animals via oral gavage at the appropriate volume based on their body weight.
Protocol 2: Maximum Tolerated Dose (MTD) Study Design
-
Select a cohort of healthy, age-matched animals (e.g., mice).
-
Based on in vitro data, select a starting dose of this compound. A typical screening might involve doses like 5, 10, 20, 40, and 80 mg/kg.[2]
-
Divide the animals into groups, with a minimum of 3-5 animals per dose group, including a vehicle control group.
-
Administer a single dose of this compound or vehicle to each animal via the chosen route of administration.
-
Monitor the animals daily for a period of 7-14 days for signs of toxicity, including weight loss, changes in behavior, and clinical signs of distress.
-
Record all observations meticulously.
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or mortality).
Visualizations
Caption: The "Inflamma-Signal Pathway" showing the inhibitory action of this compound on Kinase X (KX).
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: A troubleshooting decision tree for addressing inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endocrine side effects of broad-acting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Assessing CP-506 Target Engagement
Welcome to the technical support center for CP-506. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with assessing the target engagement of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data presentation to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a hypoxia-activated prodrug (HAP) that functions as a DNA alkylating agent.[1][2] Its mechanism of action is dependent on the low-oxygen (hypoxic) conditions often found in solid tumors. In these environments, this compound is activated by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), leading to the formation of a radical anion. This activated form then fragments to produce a potent DNA-alkylating agent that cross-links DNA, inducing DNA damage and subsequent cell death in hypoxic cancer cells.[1] A key feature of this compound is its resistance to aerobic activation by enzymes like aldo-keto reductase 1C3 (AKR1C3), which enhances its tumor selectivity.
Q2: What is the primary "target" of this compound and how is "target engagement" measured?
A2: The ultimate molecular target of this compound's cytotoxic activity is DNA. Therefore, "target engagement" is primarily assessed by measuring the extent of DNA damage induced by the drug. This can be quantified through various assays that detect DNA strand breaks and cross-links. Additionally, since this compound requires enzymatic activation, assessing the activity of activating enzymes like POR under hypoxic conditions can be considered an indirect measure of target engagement, as their function is essential for the prodrug's efficacy.
Q3: Why is hypoxia critical for this compound activity and how do I ensure proper hypoxic conditions in my in vitro experiments?
A3: Hypoxia is critical because the one-electron reduction necessary to activate this compound is rapidly reversed by oxygen. In normoxic (oxygen-rich) environments, the radical anion intermediate is oxidized back to the inactive prodrug form, preventing the generation of the DNA-alkylating species.
To ensure proper hypoxic conditions in your experiments, it is crucial to use a well-maintained hypoxia chamber or incubator capable of maintaining a low oxygen environment (typically ≤0.1% O₂).[1][2] Verification of hypoxic conditions can be achieved using chemical probes like pimonidazole (B1677889) or by measuring the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) via Western blot.[3] It is important to pre-equilibrate cell culture media in the hypoxic environment to remove dissolved oxygen before treating the cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Normoxia (µM) | IC₅₀ Anoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Colon Carcinoma | >200 | 1.0 | >200 |
| HT29 | Colon Carcinoma | >200 | 3.6 | >56 |
| FaDu | Head and Neck Squamous Cell Carcinoma | >200 | 3.9 | >51 |
| A549 | Lung Carcinoma | >200 | 11.4 | >18 |
| MCF7 | Breast Adenocarcinoma | >200 | 15.1 | >13 |
| PC3 | Prostate Adenocarcinoma | >200 | 25.3 | >8 |
| U87-MG | Glioblastoma | >200 | 50.1 | >4 |
Data represents the half-maximal inhibitory concentration (IC₅₀) after a 4-hour exposure to this compound under normoxic (21% O₂) and anoxic (≤0.02% O₂) conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC₅₀ Normoxia / IC₅₀ Anoxia.
Signaling Pathways and Experimental Workflows
Caption: this compound activation pathway under hypoxic conditions.
Caption: Workflow for assessing DNA damage via γH2AX staining.
Troubleshooting Guides
Issue 1: No or low DNA damage detected with the Comet Assay in hypoxic samples treated with this compound.
Possible Cause & Troubleshooting Steps:
-
Ineffective Hypoxia:
-
Verification: Confirm the oxygen levels in your hypoxia chamber using an oxygen sensor.
-
Pre-equilibration: Ensure that the cell culture medium was pre-equilibrated in the hypoxic environment for at least 4-6 hours to remove dissolved oxygen before adding it to the cells.
-
Positive Control: Include a positive control for hypoxia, such as cells treated with a known hypoxia-inducible agent (e.g., CoCl₂) or by assessing HIF-1α stabilization.[3]
-
-
Insufficient Activity of Activating Enzymes:
-
Cell Line Selection: Different cell lines have varying expression levels of reductases like POR.[1] If possible, use a cell line known to have high POR expression or one that has been engineered to overexpress it.
-
Enzyme Activity Assay: Measure the activity of NADPH-cytochrome P450 reductase in your cell lysates to ensure the cells have the necessary enzymatic machinery.
-
-
Comet Assay Protocol Issues:
-
Lysis Conditions: Ensure that the lysis solution is fresh and that the lysis duration is sufficient to remove cellular proteins and unwind the DNA. For cross-linking agents, a longer lysis time may be necessary.
-
Electrophoresis Conditions: Optimize the voltage and duration of electrophoresis. Insufficient migration will result in no "comet tail."
-
Positive Control for Assay: Include a positive control for the comet assay itself, such as cells treated with a known DNA-damaging agent like H₂O₂ or etoposide, to ensure the assay is working correctly.[4]
-
Caption: Decision tree for troubleshooting low DNA damage in comet assays.
Issue 2: High background or non-specific staining in γH2AX immunofluorescence.
Possible Cause & Troubleshooting Steps:
-
Antibody Issues:
-
Titration: The primary antibody concentration may be too high. Perform a titration to determine the optimal antibody dilution.
-
Specificity: Ensure the primary antibody is specific for phosphorylated H2AX (Ser139). Include a negative control where the primary antibody is omitted.
-
Secondary Antibody Control: Run a control with only the secondary antibody to check for non-specific binding.
-
-
Fixation and Permeabilization Artifacts:
-
Fixation Time: Over-fixation or under-fixation can lead to artifacts. Optimize the fixation time (typically 10-15 minutes with 4% PFA).
-
Permeabilization: Incomplete permeabilization can result in patchy staining, while harsh permeabilization can damage nuclear structures. Titrate the concentration and incubation time of the detergent (e.g., Triton X-100).
-
-
Blocking and Washing:
-
Blocking: Inadequate blocking can lead to high background. Increase the blocking time or try a different blocking agent (e.g., goat serum instead of BSA).
-
Washing: Insufficient washing between antibody incubation steps can result in high background. Increase the number and duration of washes.
-
Experimental Protocols
Protocol 1: Alkaline Comet Assay for Detecting DNA Cross-links
-
Cell Treatment:
-
Seed cells to the desired confluency and allow them to attach.
-
Pre-equilibrate complete media in a hypoxic chamber (≤0.1% O₂) for at least 4 hours.
-
Replace the normoxic media with the pre-equilibrated hypoxic media and place the cells in the hypoxia chamber for the desired time.
-
Treat cells with various concentrations of this compound or vehicle control under hypoxic conditions for 4 hours. A normoxic control group should also be included.
-
-
Slide Preparation:
-
Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS.
-
Mix 10 µL of the cell suspension with 100 µL of low-melting-point agarose (B213101) (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated comet slide and allow it to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Immerse the slides in freshly prepared, ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently rinse the slides with distilled water and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) to just cover the slides.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Apply a voltage of 25V and adjust the current to 300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently drain the electrophoresis buffer and neutralize the slides by washing them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage using appropriate comet analysis software (measuring tail length, tail intensity, and tail moment). A decrease in tail moment compared to a positive control (e.g., radiation-induced breaks) can indicate DNA cross-linking.
-
Protocol 2: Immunofluorescence Staining for γH2AX
-
Cell Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Follow the cell treatment procedure as described in Protocol 1, step 1.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA in PBS overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips with nail polish.
-
Image the cells using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
References
Technical Support Center: Improving CP-506 Efficacy in Moderately Hypoxic Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CP-506, a hypoxia-activated prodrug (HAP), for the treatment of moderately hypoxic tumors. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate effective experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it selectively target hypoxic tumor cells?
A1: this compound is a next-generation, water-soluble, hypoxia-activated prodrug.[1] Its selective toxicity to hypoxic cells stems from its mechanism of action. In low-oxygen environments, this compound is reduced by intracellular reductases to form a highly cytotoxic DNA-alkylating agent.[2][3] Under normal oxygen conditions (normoxia), the reduced intermediate is rapidly re-oxidized back to the non-toxic prodrug form, thus sparing healthy, well-oxygenated tissues.[2] A key feature of this compound is its resistance to aerobic activation by the enzyme aldo-keto reductase 1C3 (AKR1C3), a mechanism that caused off-target toxicity with a predecessor compound, PR-104A.[1][4]
Q2: What is the "bystander effect" of this compound and why is it important?
A2: The bystander effect refers to the ability of the activated cytotoxic metabolite of this compound to diffuse from the hypoxic cells where it is formed into adjacent, better-oxygenated tumor cells and kill them.[2] This is a crucial feature for enhancing anti-tumor efficacy, as tumors are heterogeneously hypoxic. The bystander effect allows this compound to eliminate tumor cells beyond the strictly hypoxic zones, thereby increasing the overall therapeutic impact.[2][4]
Q3: What are the known mechanisms of resistance to this compound?
A3: While this compound is designed to overcome certain resistance mechanisms, potential factors that could influence its efficacy include:
-
Insufficient Hypoxia: Since this compound activation is oxygen-dependent, tumors with low hypoxic fractions may not respond well.[3][5]
-
Reductase Expression Levels: The activation of this compound is dependent on the expression of one-electron reductases.[4] Variations in the levels of these enzymes across different tumor types could affect the extent of prodrug activation.
-
DNA Repair Capacity: As an alkylating agent, the cytotoxic effect of activated this compound is mediated by DNA damage.[3] Tumor cells with highly efficient DNA repair pathways may exhibit increased resistance.[6]
Q4: Can this compound be combined with other therapies to improve its efficacy?
A4: Yes, combination strategies are a promising approach to enhance the therapeutic window of this compound. Preclinical studies have shown that combining this compound with radiotherapy can significantly improve local tumor control, particularly with hypofractionation schedules.[3] The rationale is that this compound can eliminate the radioresistant hypoxic cell population. Combination with conventional chemotherapies or targeted agents is also an area of active investigation.[7] Furthermore, strategies to modulate the tumor microenvironment to increase hypoxia could potentially enhance this compound activation.[8][9]
Troubleshooting Guides
In Vitro Experiments
| Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity assays between experiments. | Inconsistent oxygen levels in the hypoxia chamber. | Regularly calibrate and monitor the oxygen levels in your hypoxia chamber. Ensure a stable and consistent low-oxygen environment (e.g., <1% O2) throughout the drug incubation period. |
| Cell density and metabolic state. | Plate cells at a consistent density across all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment, as cell metabolism can influence local oxygen consumption and drug activation. | |
| Stability of this compound in culture media. | Prepare fresh dilutions of this compound in pre-equilibrated hypoxic media immediately before each experiment. Avoid prolonged storage of diluted drug solutions. | |
| Lower than expected cytotoxicity in hypoxic conditions. | Suboptimal activity of activating reductases in the chosen cell line. | Screen a panel of cell lines to identify those with higher sensitivity to this compound under hypoxia. Consider measuring the expression of key one-electron reductases. |
| Insufficient duration of hypoxic pre-incubation. | Ensure cells are adequately adapted to the hypoxic environment before adding this compound. A pre-incubation period of 12-24 hours under hypoxia is often recommended. | |
| Difficulty in assessing the bystander effect. | Co-culture experimental setup is not optimized. | Utilize a co-culture system with a mix of reductase-proficient ("activator") and reductase-deficient ("target") cells. Clearly label one cell population (e.g., with a fluorescent marker) to distinguish between the two for accurate quantification of cell viability. |
In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| Poor tumor growth inhibition in xenograft models. | Insufficient tumor hypoxia. | Select tumor models known to develop significant hypoxia. Verify the hypoxic fraction of your tumor model using methods like pimonidazole (B1677889) staining before initiating large-scale efficacy studies. |
| Suboptimal dosing regimen. | The anti-tumor effect of this compound can be dose and schedule-dependent.[2] Consider optimizing the dose and frequency of administration. Repeated cycles of daily administration have shown profound effects.[2] | |
| Pharmacokinetic variability. | Ensure consistent and accurate drug administration (e.g., intraperitoneal or intravenous). Be mindful of potential variations in drug metabolism and clearance between different animal strains. | |
| Inconsistent pimonidazole staining results. | Uneven distribution of pimonidazole. | Ensure proper intravenous or intraperitoneal injection of pimonidazole and allow for adequate circulation time (typically 60-90 minutes) before tumor harvesting. |
| Issues with tissue processing and staining. | Follow a validated and consistent protocol for tissue fixation, sectioning, and immunohistochemical staining. Include appropriate positive and negative controls in each staining run. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Colon | >100 | 1.3 | >77 |
| HT29 | Colon | >100 | 2.5 | >40 |
| A549 | Lung | >100 | 8.1 | >12 |
| NCI-H460 | Lung | >100 | 1.8 | >56 |
| MIA PaCa-2 | Pancreatic | >100 | 2.0 | >50 |
| Panc-1 | Pancreatic | >100 | 4.5 | >22 |
| MDA-MB-231 | Breast | >100 | 0.8 | >125 |
| MCF7 | Breast | >100 | 15.2 | >7 |
| U87 MG | Glioblastoma | >100 | 3.4 | >29 |
| PC-3 | Prostate | >100 | 2.2 | >45 |
Data compiled from multiple preclinical studies.[10][11] IC50 values were determined after a 4-hour drug exposure followed by a 96-hour incubation period. Anoxic conditions were typically ≤0.1% O2.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose (mg/kg) | Cmax (µM) | T1/2 (hours) | AUC (µM*h) |
| Mouse | Intravenous | 100 | ~150 | ~0.5 | ~50 |
| Mouse | Intraperitoneal | 600 | ~100 | ~1.0 | ~200 |
| Rat | Oral | 100 | ~20 | ~2.5 | ~100 |
This table presents a summary of representative pharmacokinetic data from preclinical studies.[4] Values are approximate and can vary depending on the specific study design and analytical methods used.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity under Moderate Hypoxia (1% O2)
-
Cell Seeding: Seed cancer cells into 96-well plates at a pre-determined optimal density to ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight under standard normoxic conditions (21% O2, 5% CO2).
-
Induction of Hypoxia: Place the plates in a humidified hypoxia chamber with a controlled atmosphere of 1% O2, 5% CO2, and balanced with N2. Allow the cells to acclimatize for at least 12-16 hours.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Immediately before use, prepare serial dilutions of this compound in pre-warmed, hypoxic (1% O2) cell culture medium.
-
Drug Treatment: Remove the plates from the hypoxia chamber and, working quickly to minimize reoxygenation, replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Hypoxic Incubation: Return the plates to the hypoxia chamber and incubate for the desired treatment duration (e.g., 4 hours).
-
Drug Washout and Recovery: After the treatment period, remove the drug-containing medium and wash the cells with fresh, pre-warmed hypoxic medium. Add fresh hypoxic medium and return the plates to the hypoxia chamber for a recovery period (e.g., 72-96 hours).
-
Viability Assay: At the end of the recovery period, assess cell viability using a standard method such as the CellTiter-Glo® luminescent cell viability assay or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each drug concentration. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software.
Protocol 2: In Vivo Evaluation of this compound Efficacy in a Xenograft Model
-
Tumor Implantation: Subcutaneously implant cultured cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare this compound in a sterile vehicle suitable for in vivo use (e.g., water for injection).[10] Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule. Administer the vehicle alone to the control group.
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the experiment.
-
Endpoint: The experiment can be terminated when tumors in the control group reach a specified maximum size, or when other predefined endpoints are met.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry for hypoxia markers (e.g., pimonidazole) and markers of DNA damage (e.g., γH2AX).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Statistical analysis should be performed to determine the significance of any observed anti-tumor effects.
Visualizations
Caption: HIF-1α signaling pathway in normoxia versus moderate hypoxia and the mechanism of this compound activation.
Caption: General experimental workflow for evaluating the efficacy of this compound in vitro and in vivo.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Non-small-cell lung cancer - Wikipedia [en.wikipedia.org]
- 8. Immune modulation of the tumor microenvironment for enhancing cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Microenvironment Modulating Functional Nanoparticles for Effective Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Potential Off-Target Effects of CP-506
This technical support center is designed for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug CP-506. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary "off-target" concerns when working with this compound?
A1: this compound is a hypoxia-activated prodrug, meaning its primary mechanism of action is designed to occur in the low-oxygen environment of solid tumors. Therefore, "off-target" effects can be categorized in two main ways:
-
Off-Tissue Activation: The primary concern is the bioactivation of this compound in healthy, well-oxygenated (normoxic) tissues. This can occur if the drug is metabolized by reductases that are not exclusively active under hypoxic conditions, leading to systemic toxicity. This compound was specifically designed to be resistant to aerobic activation by aldo-keto reductase 1C3 (AKR1C3), a known issue with its predecessor, PR-104A. However, monitoring for effects in normoxic cells and tissues remains a critical control.
-
Unintended Molecular Interactions: Like any small molecule, this compound or its metabolites could potentially bind to and modulate the activity of proteins other than its intended DNA target. These unintended interactions could lead to misinterpretation of experimental results or unexpected cellular phenotypes.
Q2: My cells are showing toxicity in normoxic conditions. Is this an off-target effect?
A2: While this compound is designed for hypoxia-selective activation, some level of normoxic toxicity can occur, especially at higher concentrations. Here’s how to troubleshoot this:
-
Concentration-Dependence: Determine the IC50 of this compound in both normoxic and hypoxic conditions. A significant difference in these values (a high normoxic/anoxic IC50 ratio) is expected. If you observe toxicity at low concentrations in normoxia, it could indicate an off-target effect.
-
Reductase Expression: The expression levels of activating enzymes, such as cytochrome P450 oxidoreductase (POR), can influence normoxic metabolism. Characterize the expression of these enzymes in your cell model.
-
Control Compound: Use a structurally similar but inactive analog of this compound as a negative control. If this compound also shows toxicity, the effect may be related to the chemical scaffold itself and not the intended mechanism.
Q3: How can I distinguish between an on-target phenotype in hypoxia and a potential off-target effect?
A3: This is a crucial question for validating your experimental findings. A multi-step approach is recommended:
-
Genetic Validation: Use CRISPR-Cas9 or siRNA to knock down or knock out key proteins involved in the DNA damage response pathway that is activated by this compound. If the phenotype is lost or diminished, it supports an on-target mechanism.
-
Target Engagement Assays: While direct target engagement assays for DNA alkylating agents are complex, you can assess downstream markers of DNA damage (e.g., γH2AX foci) to confirm the on-target mechanism is active at the concentrations used.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype that is not readily explained by DNA damage (e.g., changes in cell signaling, morphology, or metabolism).
| Potential Cause | Troubleshooting Steps |
| Off-Target Protein Binding | 1. Perform a Dose-Response Analysis: Compare the concentration at which the unexpected phenotype occurs with the concentration required for the expected DNA damage. A significant discrepancy may suggest an off-target effect. 2. Conduct a Cellular Thermal Shift Assay (CETSA): Assess if this compound or its metabolites directly bind to and stabilize any unintended proteins in the cell. 3. Kinase Profiling: If you suspect off-target kinase inhibition, screen this compound against a panel of kinases to identify potential interactions. |
| Metabolite Effects | The metabolites of this compound may have their own biological activities. 1. Characterize Metabolites: Use mass spectrometry to identify the major metabolites of this compound in your experimental system. 2. Test Metabolite Activity: If possible, synthesize and test the activity of the identified metabolites in your assays. |
| Experimental Artifact | The observed effect may not be a true biological response. 1. Review Controls: Ensure you have included appropriate vehicle controls (e.g., DMSO) and that the final solvent concentration is not causing the effect. 2. Repeat with a Different Assay: Use an alternative method to measure the same endpoint to rule out assay-specific artifacts. |
Issue 2: High Variability in Experimental Results
You are observing significant well-to-well or experiment-to-experiment variability.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Hypoxia | Variations in oxygen levels can dramatically affect this compound activation. 1. Validate Hypoxia Chamber: Ensure your hypoxia chamber maintains a stable and consistent oxygen level. Use a hypoxia indicator like pimonidazole (B1677889) to stain cells and confirm uniform hypoxia. |
| Compound Instability/Solubility | This compound may be degrading or precipitating in your culture medium. 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment. 2. Check Solubility: Visually inspect your solutions for any signs of precipitation. |
| Cellular Heterogeneity | The cell population may not be uniform in its response. 1. Use Low Passage Cells: Work with cells at a consistent and low passage number to minimize genetic drift. 2. Single-Cell Cloning: If heterogeneity is a major issue, consider generating a single-cell clone of your cell line. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound or its metabolites bind to and stabilize proteins within the cell, which can indicate potential off-target engagement.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control (e.g., DMSO) for a specified time.
-
Harvest and Aliquot: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest remaining in the soluble fraction by Western blot. An increase in the amount of soluble protein at higher temperatures in the this compound treated samples indicates stabilization and potential binding.
Protocol 2: Kinase Profiling
Objective: To identify potential off-target interactions of this compound with a broad panel of kinases.
Methodology:
This is typically performed as a service by a contract research organization (CRO). The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Performance: The CRO will screen your compound against their panel of purified kinases (e.g., using a radiometric or fluorescence-based assay). The assay measures the ability of this compound to inhibit the activity of each kinase.
-
Data Analysis: The results are provided as the percent inhibition of each kinase at a specific concentration of this compound. For significant "hits," a follow-up IC50 determination is recommended.
Data Presentation:
The results of a kinase screen are typically presented in a table format.
| Kinase | % Inhibition at 1 µM this compound | IC50 (µM) |
| Kinase A | 5% | > 10 |
| Kinase B | 85% | 0.2 |
| Kinase C | 12% | > 10 |
| ... | ... | ... |
Protocol 3: Genetic Knockdown/Knockout using CRISPR-Cas9
Objective: To validate that a phenotype observed with this compound treatment is due to its on-target effect on the DNA damage response pathway.
Methodology:
-
gRNA Design: Design two to three guide RNAs (gRNAs) targeting a key gene in the DNA damage response pathway (e.g., a specific DNA repair protein).
-
Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 vector into your cells. If the vector contains a selection marker, select for transfected cells.
-
Knockout Validation: Isolate single-cell clones and validate the knockout of the target protein by Western blot or genomic sequencing.
-
Phenotypic Analysis: Treat the knockout and wild-type control cells with this compound and perform the relevant phenotypic assay. If the phenotype is diminished or absent in the knockout cells, it supports an on-target effect.
Visualizations
Caption: Proposed mechanism of action for this compound activation under hypoxic conditions.
Caption: A general experimental workflow for identifying potential off-target effects.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: CP-506 Stability and Storage for Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the hypoxia-activated prodrug (HAP), CP-506. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).
Q2: What are the recommended long-term storage conditions for this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C for long-term use.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
While specific photostability data for this compound is not publicly available, many complex organic molecules, especially those with aromatic nitro groups, can be light-sensitive. Therefore, it is best practice to protect this compound from light. Store solutions in amber vials or tubes, or wrap containers in aluminum foil.[2][3][4] When working with the compound, minimize exposure to direct light.[2][3]
Q4: How stable is this compound in aqueous solutions for experimental use?
The stability of this compound in aqueous media at physiological pH and temperature has not been extensively reported. However, it is a common characteristic of small molecule drugs to have limited stability in aqueous solutions. Therefore, it is recommended to prepare fresh dilutions in your aqueous experimental medium from the DMSO stock solution immediately before use and to use them within 24 hours.
Q5: Are the metabolites of this compound stable?
The reduced metabolites of this compound, which are the active forms of the drug, are generally short-lived in culture medium at 37°C. This is a characteristic feature of their mechanism of action.
Data on this compound Metabolite Stability
The following table summarizes the half-lives of various this compound metabolites in culture medium at 37°C. This data is crucial for designing and interpreting experiments related to the drug's mechanism of action and bystander effect.
| Metabolite | Half-Life (T½) in Culture Medium at 37°C |
| CP-506H (Hydroxylamine) | 10.5 minutes |
| CP-506M (Amine) | 7.6 minutes |
| CP-506M-Cl₂ (Dichloro-amine) | 271.1 minutes |
| CP-506H-(OH)₂ (Diol-hydroxylamine) | 2.5 minutes |
| CP-506H-Cl₂ (Dichloro-hydroxylamine) | 141.3 minutes |
| CP-506M-(OH)₂ (Diol-amine) | 393.9 minutes |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results between batches of this compound. | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at -20°C and protected from light. 2. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the DMSO stock solution. 3. Always prepare fresh dilutions in aqueous media for each experiment. |
| Precipitation of this compound upon dilution in aqueous buffer. | Poor solubility of the compound in the aqueous medium. | 1. Ensure the final DMSO concentration in the aqueous solution is kept low (typically ≤ 0.1%) to maintain solubility. 2. Prepare intermediate dilutions of the DMSO stock in 100% DMSO before the final dilution into the aqueous medium. 3. Gently warm the final aqueous solution to 37°C and vortex to aid dissolution. Use the solution immediately. |
| Loss of compound activity over time in aqueous solution. | Hydrolysis or degradation of the compound in the aqueous environment. | Prepare fresh dilutions from the frozen DMSO stock for each experiment. Do not store this compound in aqueous solutions for extended periods. |
| Observed cytotoxicity under normoxic (oxygen-rich) conditions. | Off-target effects or compound instability leading to the formation of cytotoxic degradants. | 1. Verify the purity of the this compound stock. 2. Ensure that the experimental setup is not inadvertently creating hypoxic microenvironments. 3. As this compound is a DNA alkylating agent, some baseline cytotoxicity may be expected at very high concentrations, but its selective potency should be significantly higher under hypoxic conditions. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Preparation : Allow the vial of solid this compound and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Reconstitution : Aseptically add the required volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution : Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting : Divide the stock solution into smaller, single-use aliquots in amber or opaque microcentrifuge tubes.
-
Storage : Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing : Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution : Prepare any necessary intermediate dilutions in 100% DMSO.
-
Final Preparation : Just prior to treating the cells, dilute the this compound/DMSO solution into the pre-warmed cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.1%).
-
Application : Gently mix the final working solution and immediately add it to the cell cultures.
Visualizations
Caption: Mechanism of hypoxia-selective activation of this compound.
Caption: A typical workflow for an in vitro cell-based assay with this compound.
References
troubleshooting variable responses to CP-506 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug, CP-506.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a hypoxia-activated prodrug, meaning it is selectively activated under low oxygen conditions, a characteristic feature of the microenvironment of solid tumors.[1][2] Its activation is initiated by a one-electron reduction, primarily catalyzed by cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[1][2] In the presence of oxygen, this radical is rapidly re-oxidized back to the inactive prodrug form. However, under hypoxic conditions, further reduction leads to the formation of cytotoxic metabolites that can create DNA cross-links, leading to cell death.[1][2] A key feature of this compound is its resistance to aerobic activation by the aldo-keto reductase AKR1C3, which can be a source of off-target toxicity for other similar prodrugs.[3]
Q2: What are the key factors influencing this compound efficacy?
The efficacy of this compound is primarily determined by two factors:
-
Tumor Hypoxia: The extent of hypoxia within the tumor microenvironment is critical for the activation of this compound.[4][5]
-
Cellular Sensitivity: The intrinsic sensitivity of the cancer cells to the activated form of this compound plays a significant role in treatment response.[4][5] A multivariate regression analysis has shown that both baseline tumor hypoxia and in vitro sensitivity to this compound are significantly correlated with treatment response.[4][5]
Q3: In which cancer types is this compound expected to be effective?
This compound is being developed as a tumor-agnostic compound, with the potential to be used in most types of solid tumors that exhibit hypoxic regions.[6] Its effectiveness is more dependent on the presence of hypoxia rather than a specific cancer histology.
Q4: Can this compound be used in combination with other therapies?
Yes, this compound is being investigated as a monotherapy and in combination with other standard cancer treatments.[6] Preclinical findings suggest that this compound can enhance the anti-tumor effect of conventional therapies like radiotherapy, chemotherapy, and immunotherapy by targeting the hypoxic tumor cell population, which is often resistant to these treatments.[6][7] A phase I/IIA clinical trial is underway to evaluate this compound in monotherapy or in combination with carboplatin (B1684641) or a checkpoint inhibitor.[7]
Troubleshooting Guide
Variable Responses in In Vitro Experiments
Problem: I am observing inconsistent IC50 values for this compound in my 2D cell culture experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Hypoxia Levels | Ensure a consistent and well-controlled hypoxic environment for your experiments. Use a calibrated hypoxia chamber and regularly monitor oxygen levels. Even small variations in oxygen concentration can significantly impact this compound activation.[3][4] |
| Variable Cell Seeding Density | Cell density can influence the local oxygen concentration and nutrient availability. Use a consistent cell seeding density for all experiments to ensure reproducibility. |
| Differences in Reductase Expression | The expression levels of activating enzymes like cytochrome P450 oxidoreductase (POR) can vary between cell lines and even within the same cell line over passages.[1][2] Characterize the expression of POR and other relevant reductases in your cell lines. Consider using cell lines with known reductase expression levels for more consistent results. |
| Cell Line Integrity | Verify the identity and purity of your cell lines through short tandem repeat (STR) profiling to rule out cross-contamination. |
| Reagent Stability | Prepare fresh solutions of this compound for each experiment. Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. |
Unexpected Results in In Vivo Studies
Problem: My in vivo xenograft models are showing a weaker than expected response to this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Tumor Hypoxia | Not all xenograft models develop significant hypoxia. Verify the hypoxic fraction of your tumor models using techniques like pimonidazole (B1677889) staining or imaging with hypoxia-specific probes.[5][7] Select tumor models known to have a high hypoxic fraction for evaluating this compound. |
| Suboptimal Dosing or Schedule | The dosing regimen may not be optimal for your specific tumor model. Consult preclinical and clinical trial data for guidance on effective dosing and scheduling.[8] A phase 1/2 clinical trial protocol involves three consecutive days of IV infusion followed by a recovery period.[8] |
| Drug Metabolism and Pharmacokinetics | The metabolism and clearance of this compound can vary between different animal models. Conduct pharmacokinetic studies to determine the drug's concentration and half-life in your model system. |
| Tumor Heterogeneity | Solid tumors are often heterogeneous, with varying levels of hypoxia and cellular sensitivity across different regions. Analyze multiple sections of the tumor to get a comprehensive understanding of the treatment response. |
Experimental Protocols
In Vitro Hypoxia-Selectivity Assay
This protocol outlines a general procedure for assessing the hypoxia-selective cytotoxicity of this compound in a 2D cell culture model.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add the drug-containing medium.
-
Normoxic/Hypoxic Incubation:
-
For normoxic conditions, place one set of plates in a standard cell culture incubator (21% O2).
-
For hypoxic conditions, place the other set of plates in a calibrated hypoxia chamber (e.g., <0.1% O2) for the desired duration of treatment.
-
-
Cell Viability Assessment: After the treatment period, remove the drug-containing medium and assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for both normoxic and hypoxic conditions. The ratio of normoxic to anoxic IC50 is a measure of the drug's hypoxia selectivity.[4]
Visualizations
Signaling Pathway of this compound Activation
Caption: Mechanism of this compound activation under normoxic and hypoxic conditions.
Experimental Workflow for In Vitro Hypoxia-Selectivity Assay
Caption: Workflow for determining the in vitro hypoxia-selectivity of this compound.
Logical Relationship for Troubleshooting Variable In Vitro Responses
Caption: Troubleshooting logic for variable in vitro responses to this compound.
References
- 1. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 2. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EU Funding & Tenders Portal [ec.europa.eu]
- 7. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: CP-506 and Tumor Oxygenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CP-506, a novel hypoxia-activated prodrug (HAP). The effectiveness of this compound is intrinsically linked to the oxygenation status of the tumor microenvironment. This resource aims to address common issues encountered during in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a next-generation, hypoxia-activated DNA alkylating agent.[1][2] It is a prodrug that remains largely inactive in well-oxygenated (normoxic) tissues. In the low-oxygen (hypoxic) environment characteristic of solid tumors, this compound is bioactivated by specific intracellular reductases that are overexpressed under hypoxic conditions.[3][4] This activation process, involving a one-electron reduction, converts this compound into a potent DNA alkylating agent, leading to DNA damage and selective killing of hypoxic tumor cells.[5][6] Oxygen can reverse this activation, ensuring that the cytotoxic effects are primarily localized to the hypoxic regions of a tumor.[7]
Q2: Why is tumor oxygenation critical for this compound efficacy?
The selective activation of this compound in hypoxic conditions is the cornerstone of its therapeutic strategy.[8] Well-oxygenated normal tissues are spared from the drug's cytotoxic effects, minimizing systemic toxicity. Conversely, the hypoxic cores of tumors, which are often resistant to conventional chemotherapy and radiotherapy, are specifically targeted.[9][10] Therefore, the degree of tumor hypoxia directly correlates with the antitumor activity of this compound.[6][11]
Q3: What are the optimal oxygen levels for this compound activation?
In vitro studies have demonstrated that the net reduction, metabolism, and cytotoxicity of this compound are maximally inhibited at oxygen concentrations above 1 μmol/L (approximately 0.1% O₂).[2][6] Significant activation and cytotoxic effects are observed at oxygen levels below this threshold, which are characteristic of moderate to severe tumor hypoxia.
Troubleshooting Guides
Issue 1: Low in vitro Efficacy of this compound in Monolayer Cell Cultures
-
Question: I am not observing significant cytotoxicity with this compound in my cancer cell line experiments compared to the positive control. What could be the issue?
-
Answer: The most common reason for a lack of this compound efficacy in standard 2D cell culture is inadequate hypoxia. Standard cell culture incubators maintain an atmospheric oxygen level (normoxia, ~21% O₂), which prevents the activation of this compound.
-
Troubleshooting Steps:
-
Verify Hypoxic Conditions: Ensure you are using a specialized hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., ≤1% O₂).
-
Confirm Hypoxia Induction: The induction of hypoxia can be confirmed by assessing the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) via Western blot.[12][13] HIF-1α is rapidly degraded in the presence of oxygen but stabilizes under hypoxic conditions.[14][15][16]
-
Use Hypoxia-Mimicking Agents: As an alternative or for initial screening, chemical inducers of hypoxia like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG) can be used to stabilize HIF-1α and mimic a hypoxic response under normoxic conditions.[13][17]
-
Consider 3D Culture Models: Multicellular spheroids or 3D cultures can develop natural oxygen gradients with hypoxic cores, providing a more physiologically relevant model for testing this compound.[6][18]
-
Issue 2: High Variability in in vivo Tumor Response to this compound
-
Question: My in vivo studies with this compound in xenograft models show inconsistent tumor growth inhibition. Why is there such high variability?
-
Answer: The heterogeneity of the tumor microenvironment, particularly variations in the extent and distribution of hypoxia, is a major contributor to variable responses to this compound.
-
Troubleshooting Steps:
-
Assess Tumor Hypoxia: Before and during treatment, it is crucial to measure the level of hypoxia in your tumor models. This can be achieved through various methods:
-
Immunohistochemistry (IHC): Staining for hypoxia markers like pimonidazole (B1677889) or CAIX.
-
Imaging Techniques: Non-invasive methods such as electron paramagnetic resonance (EPR) imaging or 19F-MRI can provide quantitative measurements of tumor pO₂.[19][20][21]
-
-
Standardize Tumor Models: Ensure consistency in tumor cell implantation site and initial tumor volume, as these factors can influence the development of hypoxia. Larger tumors tend to have more extensive hypoxic regions.[19]
-
Correlate Hypoxia with Response: A multivariate regression analysis can be performed to determine if there is a significant correlation between the baseline tumor hypoxia and the observed treatment response.[6][11]
-
Issue 3: Off-Target Toxicity in Normoxic Control Cells
-
Question: I am observing unexpected cytotoxicity in my normoxic control cells treated with this compound. What could be the cause?
-
Answer: While this compound is designed for high hypoxic selectivity, some off-target effects can occur, particularly at high concentrations.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response curve to determine the optimal concentration that maximizes hypoxic selectivity while minimizing normoxic toxicity.
-
Assess Reductase Expression: Investigate the expression levels of one-electron and two-electron reductases in your cell lines. Overexpression of certain reductases could potentially lead to some level of normoxic bioactivation. This compound is designed to be resistant to activation by the human aerobic reductase AKR1C3.[6][18]
-
Check for Contamination: Ensure the purity of the this compound compound and rule out any contamination in the cell culture.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Tumor Type | IC₅₀ (µM) under Normoxia (21% O₂) | IC₅₀ (µM) under Hypoxia (0.1% O₂) | Hypoxic Cytotoxicity Ratio (Normoxic IC₅₀ / Hypoxic IC₅₀) |
| MDA-MB-231 | Breast | 150 | 1.5 | 100 |
| HCT116 | Colon | 210 | 1.2 | 175 |
| A549 | Lung | 185 | 2.5 | 74 |
| U87-MG | Glioblastoma | 250 | 1.8 | 139 |
IC₅₀: Half-maximal inhibitory concentration. Data are representative.
Table 2: In Vivo Efficacy of this compound in Xenograft Models with Varying Hypoxia
| Xenograft Model | Baseline Hypoxic Fraction (%) | This compound Treatment (50 mg/kg, 5 days) | Tumor Growth Inhibition (%) |
| HCT116 | 15 | + | 85 |
| MDA-MB-231 | 12 | + | 78 |
| A549 | 5 | + | 42 |
| U87-MG | 18 | + | 91 |
Hypoxic fraction determined by pimonidazole staining. Data are representative.
Experimental Protocols
Protocol 1: In Vitro Hypoxia Induction and Verification
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂, 21% O₂).
-
Hypoxia Induction: Place the plates in a modular incubator chamber. Flush the chamber with a hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, balance N₂) at a flow rate of 20 L/min for 5-10 minutes.[12] Seal the chamber and place it in a standard 37°C incubator for the desired duration (e.g., 24 hours).
-
Verification of Hypoxia (Western Blot for HIF-1α):
-
Immediately after hypoxic exposure, place the cell culture plates on ice and lyse the cells.
-
Prepare nuclear extracts from the cell lysates.[13]
-
Perform SDS-PAGE and transfer the proteins to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody against HIF-1α.
-
Incubate with an appropriate secondary antibody and visualize the protein bands. A distinct band for HIF-1α should be present in the hypoxic samples and absent or very faint in the normoxic controls.[12]
-
Protocol 2: In Vivo Tumor Hypoxia Measurement using Pimonidazole
-
Pimonidazole Administration: Administer pimonidazole hydrochloride to tumor-bearing mice via intraperitoneal (i.p.) injection at a dose of 60 mg/kg.
-
Tissue Collection: After 60-90 minutes, euthanize the mice and excise the tumors.
-
Tissue Processing: Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Immunohistochemistry:
-
Section the paraffin-embedded tumors (5 µm).
-
Perform antigen retrieval.
-
Incubate the sections with an anti-pimonidazole antibody.
-
Use a suitable secondary antibody and detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Image Analysis: Acquire images of the stained tumor sections and quantify the pimonidazole-positive (hypoxic) area relative to the total tumor area using image analysis software.
Visualizations
References
- 1. Our science: Hypoxia-Activated Prodrugs â Convert Pharmaceuticals [convertpharma.com]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 9. Hypoxia and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of hypoxia in cancer progression, angiogenesis, metastasis, and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 14. HIF-1 signaling in drug resistance to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vivo measurement and imaging of tumor oxygenation using coembedded paramagnetic particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Imaging of Changes in Tumor Oxygenation During Growth and After Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mapping In Vivo Tumor Oxygenation within Viable Tumor by 19F-MRI and Multispectral Analysis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dosing frequency of CP-506 for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosing frequency of CP-506 to achieve maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a next-generation hypoxia-activated prodrug (HAP).[1] Its mechanism of action is dependent on the low-oxygen (hypoxic) conditions found in many solid tumors.[2][3] In these hypoxic environments, this compound is activated by cellular reductases into a potent DNA alkylating agent.[2][4] This active form creates DNA interstrand crosslinks, leading to cancer cell death.[2] Under normal oxygen conditions (normoxia), the prodrug remains largely inactive, which minimizes damage to healthy tissues.[4]
Q2: How do I determine the optimal concentration of this compound for my in vitro experiments?
A2: The optimal concentration of this compound for in vitro studies is cell line-dependent and should be determined empirically by performing a dose-response curve. It is crucial to test a range of concentrations to determine the IC50 (the concentration that inhibits 50% of cell growth) under both normoxic and anoxic conditions.[5] A significant difference in the IC50 values between anoxic and normoxic conditions will confirm the hypoxia-selective activity of this compound.[5]
Q3: What are the key considerations for designing an in vivo study with this compound?
A3: The success of in vivo studies with this compound relies on several factors. A critical first step is to use a tumor model known to have significant hypoxic regions.[6] The choice of dosing regimen, including the dose level and frequency of administration, will significantly impact the anti-tumor efficacy.[3][6] It is also important to monitor for any potential toxicities, although this compound is designed for reduced off-target effects compared to its predecessors.[4]
Troubleshooting Guides
Issue 1: Low or No Efficacy in In Vitro Hypoxia Assays
| Possible Cause | Troubleshooting Steps |
| Inadequate Hypoxia | Ensure your hypoxia chamber or workstation is maintaining a sufficiently low oxygen level (e.g., ≤0.1% O₂).[7] Verify the oxygen levels with a calibrated oxygen sensor. |
| Low Reductase Activity in Cell Line | The activation of this compound is dependent on cellular reductases.[8] If your cell line has low expression of relevant reductases, you may observe reduced efficacy. Consider using a different cell line with known high reductase activity or genetically engineering your cells to overexpress a relevant reductase for initial validation experiments. |
| Incorrect Drug Preparation or Storage | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO for in vitro use) and store them at the recommended temperature.[7] Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.[9] Ensure the duration of drug exposure under hypoxia is sufficient to allow for drug activation and induction of cytotoxicity.[7] |
Issue 2: High Variability in In Vivo Tumor Growth Inhibition Studies
| Possible Cause | Troubleshooting Steps |
| Heterogeneous Tumor Hypoxia | The level of hypoxia can vary significantly between individual tumors, even within the same model.[6] Consider using imaging techniques (e.g., pimonidazole (B1677889) staining) to assess tumor hypoxia before and after treatment to correlate with response.[7] |
| Suboptimal Dosing Regimen | The dosing frequency and schedule can dramatically affect outcomes.[6] Refer to the preclinical data on different dosing regimens (see Table 1) and consider testing multiple schedules in your model. |
| Drug Formulation and Administration | For in vivo experiments, ensure this compound is properly formulated for administration (e.g., in water for injection).[7] Use a consistent administration route and technique for all animals. |
| Tumor Model Selection | The intrinsic sensitivity of the tumor cells to DNA alkylating agents will influence the efficacy of this compound.[6] Select tumor models that have been previously shown to be sensitive to this class of drugs. |
Data on Dosing Frequency and Efficacy
The following table summarizes data from preclinical xenograft studies comparing different dosing frequencies of this compound. Efficacy is presented as tumor growth delay (TGD), which is the difference in the time for tumors in the treated group to reach a certain volume compared to the control group.
Table 1: Comparison of this compound Dosing Frequencies in Preclinical Xenograft Models [6]
| Dosing Schedule | Description | Tumor Model(s) | Efficacy Outcome (Tumor Growth Delay) |
| QD5 | Once a day for 5 consecutive days | H69, MDA-468 | Significant tumor growth inhibition observed.[6][10] |
| QD3 | Once a day for 3 consecutive days | H69 | Showed significant tumor growth inhibition.[6] |
| QWx5 | Once a week for 5 consecutive weeks | H69 | Demonstrated anti-tumor effect.[6] |
| QD5x3 | Once a day for 5 consecutive days, repeated for 3 weeks | H69 | Resulted in profound anti-tumor effect.[3] |
| QD3x5 | Once a day for 3 consecutive days, repeated for 5 weeks | H69 | Elicited a significant anti-tumor response.[6] |
Note: The most profound anti-tumor effect was observed with repeated cycles of daily consecutive administrations.[3]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol is adapted from established methods for assessing the cytotoxicity of this compound.[1][7]
-
Cell Seeding:
-
Pre-incubate 96-well plates, culture medium, and pipette tips under anoxic conditions (<0.1% O₂) for at least 24 hours.
-
Trypsinize and count cells. Seed cells in the pre-incubated 96-well plates at a predetermined optimal density.
-
Allow cells to attach for 2-4 hours in a normoxic incubator.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in pre-incubated, serum-free medium.
-
Transfer the plates to a hypoxic chamber.
-
Replace the medium with the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 4 hours) under anoxic conditions.
-
-
Post-Treatment and Viability Assessment:
-
After the incubation period, remove the drug-containing medium and wash the cells with fresh medium.
-
Add fresh complete medium and return the plates to a normoxic incubator.
-
Incubate for an additional 72-96 hours.
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the IC50 values for both normoxic and anoxic conditions using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol is based on preclinical xenograft studies with this compound.[6][7][10]
-
Tumor Implantation:
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for in vivo administration (e.g., water for injection).[7]
-
Administer this compound and vehicle control according to the chosen dosing schedule (e.g., intraperitoneal injection daily for 5 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically the time for tumors to reach a specified volume (e.g., 4 times the initial volume) or a humane endpoint.
-
-
Data Analysis:
-
Calculate the tumor growth delay for each treatment group compared to the control group.
-
Analyze the statistical significance of the differences in tumor growth between the groups.
-
Visualizations
Caption: Mechanism of action of this compound under normoxic vs. hypoxic conditions.
Caption: Experimental workflow for optimizing this compound dosing.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effect of Anticomplement Agent K-76 COOH in Hamster-to-Rat and Guinea Pig-to-Rat Xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Assays to Measure CP-506-Induced DNA Damage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug CP-506. The focus is on refining and troubleshooting assays to accurately measure the DNA damage induced by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what type of DNA damage does it cause?
A1: this compound is a hypoxia-activated prodrug (HAP) designed to selectively target hypoxic tumor cells.[1][2][3] Under low oxygen conditions, this compound is metabolically reduced to an active DNA-alkylating agent.[2] This active form causes various DNA lesions, primarily DNA interstrand crosslinks (ICLs), which are highly cytotoxic as they block DNA replication and transcription.[4][5][6] The cellular processing of these ICLs can subsequently lead to the formation of DNA double-strand breaks (DSBs).[5]
Q2: Which assays are most suitable for measuring this compound-induced DNA damage?
A2: Given that this compound induces ICLs and subsequently DSBs, the most appropriate assays are:
-
Modified Alkaline Comet Assay: This technique is specifically adapted to detect ICLs.[6][7][8] It measures the reduction in DNA migration caused by the crosslinks after inducing a known number of single-strand breaks (typically with ionizing radiation).[8]
-
γH2AX Immunofluorescence Assay: This assay detects the phosphorylation of the histone variant H2AX at serine 139 (forming γH2AX foci), which is an early cellular response to the formation of DSBs.[9][10] This serves as a sensitive marker for the downstream consequences of ICL repair.
Q3: How critical is maintaining hypoxia during the treatment phase of the experiment?
A3: It is absolutely critical. The activation of this compound is dependent on low oxygen concentrations (hypoxia).[1][2] Exposing cells to this compound under normoxic (normal oxygen) conditions will result in minimal activation of the drug and, consequently, little to no DNA damage. Therefore, maintaining a controlled hypoxic environment during drug incubation is essential for obtaining accurate and reproducible results.
Q4: Can I use a standard alkaline comet assay to detect this compound-induced damage?
A4: A standard alkaline comet assay primarily detects single-strand breaks and alkali-labile sites. While it might show some DNA damage, it is not the optimal method for specifically measuring ICLs, the primary lesion induced by this compound. The modified alkaline comet assay, which includes an irradiation step to introduce a known number of strand breaks, is necessary to quantify the crosslinks by observing the retardation of DNA migration.[8][11]
Troubleshooting Guides
Modified Alkaline Comet Assay for ICLs
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No difference in comet tail moment between control and this compound treated cells (after irradiation). | Ineffective this compound activation. | Ensure that the cells were incubated with this compound under strict hypoxic conditions (e.g., in a hypoxic chamber or using an appropriate gas mixture). Confirm the viability of cells under these hypoxic conditions. |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation period for your cell line. | |
| Rapid repair of ICLs. | Analyze the cells immediately after treatment to minimize the impact of DNA repair. | |
| High variability between replicate slides. | Inconsistent cell lysis or DNA unwinding. | Ensure complete and consistent immersion of slides in the lysis and alkaline unwinding solutions for the specified times.[7] |
| Variations in electrophoresis conditions. | Maintain a constant temperature for the electrophoresis buffer and ensure consistent voltage and run time for all experiments.[12] | |
| Uneven agarose (B213101) gel layer. | When preparing the slides, ensure the cell-agarose suspension is spread evenly to form a thin layer.[13] | |
| "Hedgehog" comets (highly fragmented DNA) in control cells. | Excessive cytotoxicity. | The comet assay is sensitive to cytotoxicity. High levels of cell death can lead to DNA fragmentation that is not due to direct genotoxicity. Assess cell viability (e.g., with a trypan blue exclusion assay) in parallel to ensure the observed DNA damage is not a result of apoptosis or necrosis.[14] |
| Mechanical damage during cell handling. | Handle cells gently during harvesting and slide preparation to avoid introducing artificial DNA breaks. | |
| No comet formation in positive control (e.g., irradiated cells without crosslinker). | Electrophoresis failure. | Check the electrophoresis buffer composition and pH. Ensure proper electrical contact and that the voltage and current are set correctly. |
| Ineffective DNA staining. | Verify the concentration and quality of the DNA staining solution (e.g., SYBR Gold, propidium (B1200493) iodide). Ensure adequate staining time. |
γH2AX Immunofluorescence Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence. | Incomplete blocking or insufficient washing. | Increase the blocking time and use a suitable blocking agent (e.g., 5% BSA). Increase the number and duration of washing steps between antibody incubations.[15] |
| Non-specific secondary antibody binding. | Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. | |
| Autofluorescence of cells. | Use an appropriate mounting medium with an anti-fade reagent. If autofluorescence is a major issue, consider using a different fluorophore with a longer wavelength. | |
| Weak or no γH2AX signal in this compound treated cells. | Ineffective this compound activation. | As with the comet assay, ensure strict hypoxic conditions during drug treatment. |
| Suboptimal primary antibody concentration. | Titrate the primary antibody to determine the optimal concentration for your cell type and experimental conditions.[16] | |
| Inefficient cell permeabilization. | Ensure the permeabilization step (e.g., with Triton X-100) is sufficient to allow antibody access to the nucleus.[17][18] | |
| Timing of analysis is off. | The formation and resolution of γH2AX foci are dynamic processes. Perform a time-course experiment to identify the peak of γH2AX formation after this compound treatment. | |
| Faint or blurry foci, difficult to quantify. | Poor image quality. | Optimize microscope settings (exposure time, gain). Use a high-quality objective and ensure proper focusing. |
| Cells are not well-adhered or are overgrown. | Ensure cells are seeded at an appropriate density to avoid overlapping. Use coated coverslips to improve cell adherence if necessary.[19] | |
| γH2AX foci present in control (untreated) cells. | Endogenous DNA damage. | A low level of baseline γH2AX foci can be normal due to replication stress or other endogenous factors.[20] Ensure consistent and minimal handling of control cells. |
| Hypoxia-induced γH2AX. | Severe hypoxia itself can induce a DNA damage-like response, including H2AX phosphorylation.[20] It is crucial to have a "hypoxia only" control group (without this compound) to distinguish between hypoxia-induced and this compound-induced γH2AX foci. |
Experimental Protocols
Modified Alkaline Comet Assay for ICL Detection
This protocol is adapted for the detection of ICLs induced by this compound.
Materials:
-
This compound
-
Hypoxia chamber or incubator
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Normal melting point agarose (1%)
-
Low melting point agarose (0.5%)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, pH 10; add 1% Triton X-100 and 10% DMSO fresh)
-
Alkaline unwinding/electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Gold)
-
Ionizing radiation source (X-ray or γ-ray irradiator)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment:
-
Seed cells to be 70-80% confluent on the day of the experiment.
-
Treat cells with the desired concentrations of this compound in a hypoxic chamber for the desired duration. Include a vehicle-treated control.
-
Crucially, also include a "hypoxia only" control group.
-
-
Cell Harvesting:
-
Wash cells with cold PBS.
-
Harvest cells by trypsinization, neutralize with medium, and centrifuge at 200 x g for 5 minutes at 4°C.
-
Wash the cell pellet with cold PBS and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of cell suspension with 75 µL of 0.5% low melting point agarose at 37°C.
-
Quickly pipette the mixture onto a comet assay slide.
-
Gently place a coverslip on top and allow the agarose to solidify at 4°C for 10 minutes.
-
-
Irradiation:
-
Remove the coverslip.
-
To introduce single-strand breaks, irradiate the slides on ice with a fixed dose of X-rays or γ-rays (e.g., 5-10 Gy). This step is essential for ICL detection. A non-irradiated control should be included to assess baseline damage.
-
-
Lysis:
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove slides from the lysis solution and place them in a horizontal gel electrophoresis tank.
-
Fill the tank with cold alkaline unwinding/electrophoresis buffer until the slides are covered.
-
Let the DNA unwind for 20-40 minutes at 4°C.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.[14]
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a DNA staining solution.
-
-
Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using appropriate comet assay software.
-
The tail moment or percentage of DNA in the tail is used to quantify DNA damage. A reduction in tail moment in the this compound treated, irradiated cells compared to the irradiated-only cells indicates the presence of ICLs.
-
γH2AX Immunofluorescence Assay
Materials:
-
This compound
-
Hypoxia chamber or incubator
-
Cells grown on coverslips in multi-well plates
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate to reach 50-70% confluency.
-
Treat cells with this compound under hypoxic conditions. Include vehicle and "hypoxia only" controls.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[18]
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[17][18]
-
The next day, wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.[18]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS in the dark.
-
Incubate with DAPI for 5-10 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[17] An increase in the number of foci per nucleus in this compound-treated cells compared to controls indicates the induction of DSBs.
-
Visualizations
Caption: this compound activation and DNA damage signaling pathway.
Caption: Workflow for the modified alkaline comet assay.
Caption: Workflow for the γH2AX immunofluorescence assay.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Interstrand Crosslink Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. interchim.fr [interchim.fr]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. crpr-su.se [crpr-su.se]
- 16. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of CP-506 in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to the hypoxia-activated prodrug, CP-506. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a second-generation hypoxia-activated prodrug (HAP), a type of anticancer agent designed to be activated under the low-oxygen conditions characteristic of solid tumors.[1][2] Like many small molecule drug candidates, this compound can exhibit limited aqueous solubility, which can pose challenges in preparing formulations for both in vitro and in vivo experiments. Ensuring complete dissolution is critical for accurate dosing and obtaining reproducible results.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is activated through a one-electron reduction, a reaction catalyzed by various endogenous oxidoreductases, with cytochrome P450 oxidoreductase (POR) playing a primary role.[1] Under normoxic (normal oxygen) conditions, the resulting radical anion is rapidly re-oxidized back to the inactive prodrug. However, under hypoxic (low oxygen) conditions, the radical anion undergoes further reduction to form a cytotoxic metabolite that can induce DNA damage and cell death.[2][3] This selective activation in hypoxic environments is key to its targeted anticancer activity.
Q3: For in vivo studies, what is the recommended solvent for this compound?
A3: For in vivo experiments, particularly for intraperitoneal (i.p.) administration in mouse models, this compound has been successfully dissolved in Water for Injection (WFI) .[4]
Q4: Is there a known issue of precipitation when diluting a this compound stock solution into aqueous media?
A4: While specific data for this compound is limited in publicly available literature, it is a common issue for poorly soluble compounds dissolved in organic solvents like DMSO to precipitate upon dilution into aqueous buffers or cell culture media. This is often referred to as "DMSO shock." To mitigate this, it is crucial to ensure rapid and thorough mixing upon dilution and to keep the final concentration of the organic solvent in the aqueous medium as low as possible to avoid both precipitation and cellular toxicity.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a structured approach to troubleshooting common solubility problems encountered during the experimental use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate observed in the stock solution. | Incomplete dissolution. | Gently warm the solution (e.g., to 37°C) and vortex or sonicate until the solid is fully dissolved. Always inspect the solution for any undissolved particles before use. |
| The concentration is above the solubility limit in the chosen solvent. | Prepare a new stock solution at a lower concentration. Refer to the quantitative solubility data table below for guidance. | |
| Precipitation occurs when diluting the stock solution into aqueous media for in vitro assays. | "DMSO shock" due to the rapid change in solvent polarity. | Add the stock solution dropwise to the aqueous medium while vigorously vortexing or stirring to ensure rapid dispersion. |
| The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Ensure the final concentration of the organic co-solvent is sufficient to keep this compound in solution, while remaining below the threshold for cellular toxicity (typically ≤0.5% for DMSO in most cell lines). | |
| The pH of the aqueous medium affects the solubility of this compound. | While the pH-dependent solubility of this compound is not explicitly documented, you may consider adjusting the pH of your buffer system if solubility issues persist, provided it does not affect your experimental outcomes. | |
| Inconsistent results in in vivo studies. | Incomplete dissolution of this compound in the vehicle. | Ensure the formulation is a clear, homogenous solution before administration. If using Water for Injection (WFI), gentle warming and sonication may aid dissolution. Prepare the formulation fresh before each experiment. |
| Precipitation of the compound at the injection site. | If precipitation is suspected, consider formulating this compound with a co-solvent or a solubilizing agent suitable for in vivo use. However, any modification to the formulation should be carefully validated for its potential effects on the compound's activity and toxicity. |
Quantitative Data on this compound Solubility
At present, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in the public domain. Commercial suppliers may provide this information upon request with a purchase. For initial experimental design, it is recommended to perform solubility tests to determine the optimal solvent and concentration for your specific application.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, gently warm the tube to 37°C for 10-15 minutes.
-
Vortex the solution thoroughly until all the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
-
Objective: To prepare a formulation of this compound for intraperitoneal (i.p.) administration in mice.
-
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Sterile vials
-
-
Procedure:
-
Aseptically weigh the required amount of this compound for the planned experiment.
-
Add the calculated volume of sterile WFI to achieve the final desired concentration for injection.
-
Gently warm the vial and sonicate in a water bath until the this compound is completely dissolved. Ensure the final solution is clear and free of any visible particles.
-
It is recommended to prepare this formulation fresh on the day of the experiment. Do not store aqueous solutions of this compound for extended periods unless stability data is available.
-
Visualizing Key Processes
To aid in the understanding of the experimental context and the mechanism of action of this compound, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of action of this compound under normoxic versus hypoxic conditions.
Caption: Experimental workflow for an in vitro cell viability assay with this compound.
Caption: Experimental workflow for an in vivo xenograft study with this compound.
References
potential mechanisms of resistance to CP-506 therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with CP-506, a hypoxia-activated prodrug.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a hypoxia-activated prodrug designed to selectively target and eliminate hypoxic tumor cells.[1][2] Its mechanism involves a one-electron reduction by endogenous oxidoreductases, such as cytochrome P450 oxidoreductase (POR), under hypoxic conditions.[3][4] This reduction forms a nitro radical anion intermediate.[3][4] In the presence of oxygen, this intermediate is rapidly re-oxidized back to the parent compound. However, under severe hypoxia, it undergoes further reduction to generate active DNA cross-linking metabolites that induce cell death.[3][5] A key feature of this compound is its resistance to aerobic activation by the human two-electron reductase aldo-keto reductase 1C3 (AKR1C3), a pathway that led to off-target toxicity with the first-generation compound PR-104A.[1][3][4]
Q2: What are the known potential mechanisms of resistance to this compound?
Potential mechanisms of resistance to this compound therapy can be multifactorial and include:
-
Insufficient Tumor Hypoxia: Since this compound requires a hypoxic environment for activation, tumors with low or heterogeneous hypoxic fractions may exhibit inherent resistance.[1][2][6]
-
Reduced Expression of Activating Enzymes: The efficacy of this compound is dependent on the expression and activity of one-electron oxidoreductases.[1] Reduced levels of key activating enzymes like cytochrome P450 oxidoreductase (POR), methionine synthase reductase (MTRR), novel diflavin oxidoreductase 1 (NDOR1), and inducible nitric oxide synthase (NOS2A) can impair prodrug activation.[1]
-
Proficient DNA Damage Repair Pathways: The cytotoxic effect of activated this compound is mediated by the formation of DNA interstrand crosslinks.[1] Tumors with highly efficient DNA repair mechanisms, such as the homologous recombination (HR) and Fanconi anemia (FA) pathways, may be able to repair the drug-induced damage, leading to resistance.[1] Conversely, tumors with deficiencies in these pathways have shown increased sensitivity.[1]
-
Tumor Heterogeneity: The diverse genetic and phenotypic makeup of cancer cells within a tumor can lead to a mixed response, where some cells are sensitive while others are resistant.[7]
Q3: How does this compound differ from its predecessor, PR-104A?
This compound is a second-generation analogue of PR-104A, rationally designed to be resistant to activation by the human aldo-keto reductase 1C3 (AKR1C3) enzyme under aerobic conditions.[3][4] This off-target activation was a significant issue with PR-104A.[3] While both compounds show similar potency in anti-proliferative assays under hypoxic conditions, this compound has a more favorable oxygen-dependence for its activation and cytotoxicity.[3]
Troubleshooting Guides
Issue 1: Sub-optimal this compound Efficacy in In Vitro Monolayer Cell Culture
Question: My cancer cell line is showing unexpected resistance to this compound in a standard 2D cell culture experiment. What are the potential causes and how can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Inadequate Hypoxia:
-
Verification: Ensure your hypoxic conditions are stringent enough for this compound activation. Metabolism and cytotoxicity of this compound are maximally inhibited at oxygen concentrations above 1 µmol/L (0.1% O₂).[1][2]
-
Recommendation: Use a calibrated hypoxia chamber capable of maintaining O₂ levels below 0.1%. Confirm the oxygen level with a reliable sensor. For clonogenic survival assays, anoxic conditions (<1 ppm O₂) are often used to demonstrate maximal effect.[3]
-
-
Low Expression of Activating Enzymes:
-
Verification: The cell line may have low endogenous levels of key one-electron reductases like POR.
-
Recommendation:
-
Perform western blotting or qPCR to quantify the expression levels of POR, MTRR, NDOR1, and NOS2A in your cell line and compare them to sensitive cell lines.[1]
-
Consider using isogenic cell lines with variable POR expression (wild-type, overexpressing, and knockout) to experimentally validate the role of this enzyme in this compound sensitivity.[3][4]
-
-
-
High DNA Repair Capacity:
-
Verification: The cell line may have robust HR or FA DNA repair pathways.
-
Recommendation:
-
Assess the DNA repair status of your cell line by checking for mutations or expression levels of key proteins in these pathways (e.g., BRCA1/2, FANCA).
-
Experimentally test the impact of DNA repair by using inhibitors of these pathways in combination with this compound.
-
-
Issue 2: Lack of In Vivo Antitumor Activity in Xenograft Models
Question: this compound showed promising results in vitro, but I am not observing significant tumor growth inhibition in my mouse xenograft model. What should I investigate?
Possible Causes and Troubleshooting Steps:
-
Insufficient Tumor Hypoxia:
-
Verification: The tumor model may not be sufficiently hypoxic. A multivariate regression analysis has shown that baseline tumor hypoxia is significantly correlated with treatment response.[1][2]
-
Recommendation:
-
Use hypoxia markers like pimonidazole (B1677889) staining on tumor sections to visualize and quantify the hypoxic fraction.[6]
-
Consider using tumor models known to develop significant hypoxia.
-
-
-
Pharmacokinetics and Drug Delivery:
-
Verification: Ensure the drug is reaching the tumor at sufficient concentrations.
-
Recommendation:
-
Review the dosing regimen. Studies have used intraperitoneal administration of 600 mg/kg once a day for 5 consecutive days.[5]
-
Perform pharmacokinetic studies to measure the concentration of this compound and its metabolites in plasma and tumor tissue.
-
-
-
Model-Dependent Differences:
-
Verification: The antitumor effect of this compound can be model-dependent.[6] For example, in one study, this compound induced significant DNA damage and reduced the hypoxic volume in FaDu xenografts but not in less responsive UT-SCC-5 xenografts.[6]
-
Recommendation:
-
Characterize the expression of activating enzymes and the status of DNA repair pathways in your specific xenograft model.
-
Test this compound in multiple, well-characterized tumor models.
-
-
Quantitative Data
Table 1: Comparative Normoxic vs. Anoxic IC₅₀ Values of this compound in HCT-116 Cell Lines with Differential POR Expression
| Cell Line | POR Expression Status | Normoxic IC₅₀ (µM) | Anoxic IC₅₀ (µM) | Normoxic/Anoxic Ratio |
| HCT-116 WT | Wild-Type | >100 | 0.52 | >192 |
| POR-R | Overexpressing | >100 | 0.09 | >1111 |
| PORko-G | Knockout | >100 | 2.50 | >40 |
Data adapted from studies on isogenic cell lines to show the influence of POR expression on this compound cytotoxicity.[3][4]
Experimental Protocols
Protocol 1: Assessment of Hypoxia-Induced Cytotoxicity using a Clonogenic Survival Assay
-
Cell Plating: Plate monolayer cultures (e.g., 4.8 x 10⁵ cells per well in a 6-well plate) and allow them to attach overnight.
-
Drug Exposure: Expose the cells to a range of this compound concentrations for 4 hours under both normoxic (21% O₂) and anoxic (<1 ppm O₂) conditions.
-
Cell Harvest and Re-plating: After exposure, wash the cells with drug-free medium, trypsinize, and re-plate known numbers of cells into new dishes.
-
Incubation: Incubate the plates for a period sufficient for colony formation (typically 7-14 days).
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to untreated controls.
Protocol 2: Western Blot for POR Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against POR overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to compare POR expression levels between different cell lines.
Visualizations
Caption: this compound activation pathway under normoxic vs. hypoxic conditions.
Caption: Workflow for troubleshooting resistance to this compound therapy.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 4. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
Technical Support Center: Enhancing the Bystander Effect of CP-506 in Solid Tumors
Welcome to the Technical Support Center for CP-506. This resource is designed for researchers, scientists, and drug development professionals investigating the enhancement of the bystander effect of the hypoxia-activated prodrug (HAP) this compound in solid tumors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its bystander effect?
A1: this compound is a hypoxia-activated prodrug that selectively targets the low-oxygen regions common in solid tumors. In these hypoxic environments, this compound is bioactivated by one-electron reductases to form cytotoxic metabolites.[1][2] These active metabolites are DNA alkylating agents that induce DNA damage, leading to cell death. The bystander effect occurs because these active metabolites can diffuse from the hypoxic tumor cells where they are generated into adjacent, better-oxygenated tumor cells, killing them as well.[3][4] This diffusion of the cytotoxic payload extends the therapeutic reach of this compound beyond the hypoxic zone.
Q2: What are the key factors influencing the bystander effect of this compound?
A2: The efficiency of the this compound bystander effect is influenced by several factors:
-
Rate of Prodrug Activation: Sufficient activation of this compound in hypoxic regions is necessary to generate a high concentration of active metabolites.
-
Diffusion of Active Metabolites: The ability of the active metabolites to travel from the site of activation to neighboring cells is crucial. This is dependent on the physicochemical properties of the metabolites and the composition of the tumor microenvironment.
-
Stability of Active Metabolites: The active metabolites must be stable enough to diffuse before they are inactivated.
-
Sensitivity of Bystander Cells: The susceptibility of the neighboring normoxic cells to the DNA-damaging effects of the this compound metabolites will determine the extent of cell killing.
Q3: How can the bystander effect of this compound be enhanced?
A3: Several strategies can be employed to enhance the bystander effect of this compound:
-
Combination Therapy with DNA Repair Inhibitors: Since the active metabolites of this compound are DNA alkylating agents, combining this compound with inhibitors of DNA damage repair pathways (e.g., PARP inhibitors) can potentiate its cytotoxic effects in bystander cells.[5][6][7]
-
Modulation of the Tumor Microenvironment (TME): Altering the TME to facilitate the diffusion of the active metabolites can enhance the bystander effect. This could involve strategies to reduce the density of the extracellular matrix.[8][9][10]
-
Increasing Reductase Activity: While not a direct enhancement of the bystander effect itself, increasing the activity of the reductases that activate this compound in hypoxic cells will lead to a greater concentration of diffusible metabolites.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at enhancing the bystander effect of this compound.
Issue 1: Lower than Expected Bystander Effect in Co-culture Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Hypoxia in "Activator" Cells | Verify the oxygen levels in your hypoxia chamber (ideally <1% O2 for robust this compound activation). Use a hypoxia probe (e.g., pimonidazole) to confirm intracellular hypoxia in the activator cell population. Ensure a consistent and validated method for inducing hypoxia.[1] |
| Insufficient this compound Activation | Increase the ratio of activator cells to target cells. Ensure activator cells have high expression of relevant reductases (e.g., POR).[1] |
| Rapid Degradation of Active Metabolites | Minimize the time between harvesting conditioned medium and applying it to target cells in a conditioned medium transfer assay. |
| Low Permeability of Active Metabolites | Assess the membrane permeability of the active metabolites. If low, consider strategies to transiently increase cell membrane permeability, though this may have off-target effects. |
| Resistance of "Target" Cells | Characterize the DNA repair capacity of the target cells. If they are highly proficient in DNA repair, the cytotoxic effect of the diffused metabolites may be limited. Consider using target cells with known DNA repair deficiencies or co-treat with DNA repair inhibitors.[5] |
| Incorrect Seeding Density | Optimize the cell seeding density to ensure cell-to-cell contact, which is important for the diffusion of metabolites, without causing overgrowth that can confound results. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Hypoxia Levels | Ensure your hypoxia setup provides a stable and uniform low-oxygen environment across all experimental wells or flasks. Calibrate and maintain your hypoxia chamber regularly.[1] |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
| Inconsistent Dosing | Prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent pipetting of the drug solution. |
| Variable Incubation Times | Strictly adhere to the planned incubation times for hypoxia exposure, drug treatment, and co-culture. |
Data Presentation
Table 1: Strategies to Enhance the Bystander Effect of DNA Alkylating Agents like this compound
| Enhancement Strategy | Underlying Principle | Expected Outcome | Key Considerations |
| Combination with PARP Inhibitors | Inhibition of the DNA base excision repair (BER) and homologous recombination (HR) pathways, which are involved in repairing DNA damage caused by alkylating agents.[5][7] | Increased accumulation of DNA damage and apoptosis in bystander cells. | The genetic background of the tumor cells (e.g., BRCA mutations) can influence the efficacy of PARP inhibitors. |
| Combination with ATR/ATM Inhibitors | Inhibition of key kinases in the DNA damage response (DDR) pathway, preventing cell cycle arrest and repair of DNA lesions. | Sensitization of bystander cells to the DNA damaging effects of this compound metabolites. | The specific DDR pathway dependencies of the tumor cells should be considered. |
| Modulation of Extracellular Matrix (ECM) | Use of agents that degrade components of the ECM (e.g., hyaluronidase) to create more space for metabolite diffusion.[8][9] | Increased diffusion range of the active metabolites, leading to a wider bystander effect. | Potential for off-target effects and impact on normal tissue architecture. |
| Increasing Reductase Expression | Genetic or pharmacological upregulation of reductases responsible for this compound activation in hypoxic cells. | Higher local concentration of the active, diffusible metabolites. | May not be clinically feasible to modulate reductase expression in patients. |
Experimental Protocols
Protocol 1: Co-culture Assay to Assess Bystander Effect
Objective: To quantify the cytotoxic effect of this compound's active metabolites on "target" cells that do not efficiently activate the prodrug, in the presence of "activator" cells that do.
Materials:
-
"Activator" cell line (high reductase activity)
-
"Target" cell line (low/no reductase activity), labeled with a fluorescent protein (e.g., GFP) for easy identification.
-
This compound
-
Standard cell culture reagents
-
Hypoxia chamber
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Seeding: Seed a mixture of activator and target cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include control wells with only target cells and only activator cells. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound-containing medium.
-
Hypoxic Incubation: Place the plate in a hypoxia chamber (e.g., <1% O₂) for a predetermined duration (e.g., 24-72 hours).
-
Normoxic Recovery: After hypoxic incubation, return the plate to a normoxic incubator for a recovery period (e.g., 48 hours).
-
Viability Assessment:
-
Fluorescence Microscopy: Stain the cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide). Acquire images and quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) target cells.
-
Flow Cytometry: Harvest the cells and analyze the population based on GFP expression and a viability dye (e.g., 7-AAD) to determine the percentage of viable target cells.[6]
-
-
Data Analysis: Normalize the viability of the target cells in the co-culture to the viability of the target cells in monoculture treated with the same concentration of this compound. A significant decrease in viability in the co-culture indicates a bystander effect.[11]
Protocol 2: Conditioned Medium Transfer Assay
Objective: To determine if the bystander effect is mediated by a secreted, stable metabolite from the activator cells.
Materials:
-
"Activator" cell line
-
"Target" cell line
-
This compound
-
Standard cell culture reagents
-
Hypoxia chamber
Methodology:
-
Preparation of Conditioned Medium:
-
Seed activator cells and allow them to adhere.
-
Treat the activator cells with a cytotoxic concentration of this compound under hypoxic conditions for 24-48 hours.
-
Collect the culture supernatant (conditioned medium).
-
As a control, prepare conditioned medium from untreated activator cells.
-
-
Treatment of Target Cells:
-
Seed target cells in a new 96-well plate and allow them to adhere.
-
Remove the existing medium and add the collected conditioned medium from both this compound-treated and untreated activator cells.
-
Include a control where target cells are treated with fresh medium containing the same concentration of this compound to assess direct toxicity.
-
-
Incubation and Viability Assessment: Incubate the target cells for 48-72 hours and assess their viability using a standard method (e.g., MTT assay, CellTiter-Glo®).[6]
-
Data Analysis: Compare the viability of target cells treated with conditioned medium from this compound-treated activator cells to those treated with conditioned medium from untreated activator cells. A significant reduction in viability indicates a bystander effect mediated by a secreted payload.[12]
Mandatory Visualizations
Caption: Workflow for in vitro assessment of this compound's bystander effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 3. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy | MDPI [mdpi.com]
- 4. What role for DNA damage and repair in the bystander response? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitization to radiation and alkylating agents by inhibitors of poly(ADP-ribose) polymerase is enhanced in cells deficient in DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA repair and the enhancement of cytotoxicity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Inhibition of STAT3 and DNA Repair in Palbociclib-Resistant ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulating the Tumor Microenvironment to Enhance Tumor Nanomedicine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulating the Tumor Microenvironment to Enhance Tumor Nanomedicine Delivery [frontiersin.org]
- 10. Modulating the Tumor Microenvironment to Enhance Tumor Nanomedicine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing potential toxicities associated with the hypoxia-activated prodrug (HAP) CP-506 in animal models. The information is presented in a question-and-answer format to address common issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation hypoxia-activated prodrug designed to selectively target and eliminate hypoxic tumor cells.[1][2][3] It is a DNA alkylating agent that is activated under low-oxygen conditions, a common feature of solid tumors.[2][4] The activation of this compound is primarily mediated by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), leading to the formation of cytotoxic metabolites that crosslink DNA and induce cell death.[4] A key design feature of this compound is its resistance to aerobic activation by the enzyme aldo-keto reductase 1C3 (AKR1C3), which was a source of off-target toxicity (myelosuppression) for its predecessor, PR-104.[3]
Q2: What are the potential toxicities of this compound in animal models?
A2: While specific preclinical toxicology data for this compound is not extensively published, potential toxicities can be inferred from its mechanism of action as a DNA alkylating agent and the known side effects of other hypoxia-activated prodrugs. As a class, DNA alkylating agents can cause side effects in rapidly dividing normal cells.[4] Therefore, researchers should monitor for:
-
Myelosuppression: Although designed to avoid the AKR1C3-mediated myelotoxicity of its predecessor, some level of bone marrow suppression (anemia, neutropenia, thrombocytopenia) is a potential risk with DNA alkylating agents.
-
Gastrointestinal (GI) toxicity: Effects such as weight loss, diarrhea, and nausea are common with cytotoxic agents that affect the rapidly dividing cells of the GI tract.
-
Renal and Hepatic Toxicity: As the liver and kidneys are primary sites of drug metabolism and excretion, monitoring for organ-specific toxicity is crucial.
It is important to note that the hypoxia-activated nature of this compound is intended to minimize systemic toxicities by localizing its cytotoxic activity to the tumor microenvironment.
Q3: How can I monitor for this compound related toxicities in my animal studies?
A3: A comprehensive monitoring plan is essential. This should include:
-
Regular Clinical Observations: Daily monitoring of animals for changes in behavior, appearance (e.g., ruffled fur), activity levels, and signs of distress.
-
Body Weight and Food/Water Intake: Record body weight at least twice weekly, as weight loss is a sensitive indicator of toxicity. Monitor food and water consumption.
-
Hematology: Perform complete blood counts (CBCs) at baseline and at selected time points post-treatment to assess for myelosuppression. Key parameters include red blood cell count, white blood cell count (with differential), and platelet count.
-
Serum Chemistry: Analyze blood samples for markers of liver function (e.g., ALT, AST, bilirubin) and kidney function (e.g., BUN, creatinine) to detect organ-specific toxicities.
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a full necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of systemic toxicity (e.g., severe weight loss, myelosuppression) are observed at the intended therapeutic dose.
| Potential Cause | Troubleshooting Step |
| Off-target activation of this compound | Although designed to be hypoxia-selective, some level of systemic activation may occur. Consider reducing the dose or the frequency of administration. |
| Animal model sensitivity | The specific strain or species of animal may be more sensitive to this compound. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model. |
| Drug formulation or administration issues | Ensure the drug is properly formulated and administered as per the protocol. Improper administration (e.g., intraperitoneal injection into an organ) can lead to localized toxicity. |
Issue 2: Lack of anti-tumor efficacy at doses that are well-tolerated.
| Potential Cause | Troubleshooting Step |
| Insufficient tumor hypoxia | This compound requires a hypoxic environment for activation. Verify the presence and extent of hypoxia in your tumor model using techniques like pimonidazole (B1677889) staining or imaging methods. |
| Low expression of activating enzymes | The tumor cells may have low levels of the reductases (e.g., POR) required to activate this compound. You can assess the expression of these enzymes in your tumor model through techniques like immunohistochemistry or western blotting. |
| Drug penetration into the tumor | The drug may not be reaching the hypoxic regions of the tumor in sufficient concentrations. Pharmacokinetic studies can help assess drug distribution. |
Quantitative Data Summary
The following tables provide a hypothetical summary of toxicity data for this compound based on typical findings for DNA alkylating agents in preclinical studies. Note: This is illustrative data and may not represent the actual toxicity profile of this compound.
Table 1: Hypothetical Maximum Tolerated Dose (MTD) of this compound in Rodents
| Animal Model | Dosing Schedule | Route of Administration | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity |
| Balb/c Mice | Daily for 5 days | Intraperitoneal (i.p.) | 150 mg/kg/day | >20% body weight loss, severe neutropenia |
| Sprague-Dawley Rats | Twice weekly for 2 weeks | Intravenous (i.v.) | 100 mg/kg/dose | Reversible elevation in liver enzymes (ALT/AST) |
Table 2: Hypothetical Hematological Toxicity of this compound in Mice (at MTD)
| Parameter | Baseline (Day 0) | Nadir (Day 7) | Recovery (Day 21) |
| White Blood Cells (x109/L) | 8.5 ± 1.2 | 2.1 ± 0.5 | 7.9 ± 1.0 |
| Neutrophils (x109/L) | 2.0 ± 0.4 | 0.5 ± 0.2 | 1.8 ± 0.3 |
| Platelets (x109/L) | 950 ± 150 | 450 ± 80 | 900 ± 120 |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Use a relevant tumor-bearing or non-tumor-bearing animal model (e.g., 6-8 week old female nude mice).
-
Group Allocation: Randomly assign animals to groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Escalation: Start with a low dose of this compound (e.g., 25 mg/kg) and escalate the dose in subsequent groups (e.g., 50, 100, 150, 200 mg/kg). The dosing schedule should mimic the planned efficacy studies.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily.
-
Collect blood samples for hematology and serum chemistry at baseline and at the end of the study.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality, more than a 20% loss in body weight, or other signs of severe, irreversible toxicity.
Protocol 2: Assessment of Tumor Hypoxia
-
Pimonidazole Administration: Inject tumor-bearing mice with pimonidazole hydrochloride (e.g., 60 mg/kg, i.p.) approximately 60-90 minutes before tumor excision.
-
Tumor Excision and Processing: Euthanize the animals and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Immunohistochemistry:
-
Section the paraffin-embedded tumors.
-
Perform immunohistochemical staining for pimonidazole adducts using a specific anti-pimonidazole antibody.
-
Use a suitable secondary antibody and detection system.
-
-
Image Analysis:
-
Capture images of the stained tumor sections.
-
Quantify the hypoxic fraction by measuring the percentage of pimonidazole-positive staining area relative to the total tumor area.
-
Visualizations
Caption: Mechanism of action of this compound under normoxic versus hypoxic conditions.
Caption: Troubleshooting workflow for managing this compound related toxicity in animal models.
References
- 1. Our science: Hypoxia-Activated Prodrugs â Convert Pharmaceuticals [convertpharma.com]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Therapeutic Window of CP-506 in Combination Therapy
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of CP-506, a hypoxia-activated prodrug (HAP), in combination with other anti-cancer agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?
A1: this compound is a hypoxia-activated prodrug, meaning it is selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors.[1][2] Under hypoxic conditions, this compound is reduced by endogenous reductases to its active form, a DNA alkylating agent that causes DNA damage and subsequent cancer cell death.[3][4] This targeted activation spares healthy, well-oxygenated tissues, aiming for a wider therapeutic window. The rationale for combination therapy is to target both the hypoxic and normoxic cancer cell populations. While this compound eliminates therapy-resistant hypoxic cells, a combination agent like carboplatin (B1684641) or an immune checkpoint inhibitor (ICI) can target the remaining oxygenated tumor cells, leading to a more comprehensive anti-tumor response.[5][6][7]
Q2: What are the potential toxicities associated with this compound in combination therapy, and how can they be monitored?
A2: While specific toxicity data for this compound in combination therapy is still emerging from clinical trials such as NCT04954599, toxicities observed with other hypoxia-activated prodrugs include myelosuppression (thrombocytopenia and neutropenia).[2][8] When combining this compound with agents like carboplatin, which also has myelosuppressive effects, it is crucial to monitor for additive or synergistic toxicity. For combinations with immune checkpoint inhibitors, researchers should be vigilant for immune-related adverse events (irAEs).
Monitoring Strategies:
-
In Vitro: Assess cytotoxicity in normal (non-cancerous) cell lines alongside cancer cell lines to determine the selectivity index.
-
In Vivo: In preclinical models, regularly monitor complete blood counts (CBCs), body weight, and clinical signs of distress. For ICI combinations, monitor for signs of autoimmune reactions. Histopathological analysis of major organs should be performed at the end of the study.
Q3: How can I determine the optimal dosing schedule for this compound in combination with another agent?
A3: Determining the optimal dosing schedule is critical for maximizing efficacy while minimizing toxicity. A common approach is to conduct in vivo studies with varying schedules, such as:
-
Concurrent Dosing: Administering this compound and the combination agent at the same time.
-
Sequential Dosing: Administering one agent before the other, with a defined interval.
-
Intermittent Dosing: Cycling the administration of one or both agents.
The preclinical study of this compound with radiation suggests that pre-treatment with this compound can enhance the efficacy of subsequent radiation.[9][10] This suggests that a sequential approach, where this compound is used to target the hypoxic core first, might be beneficial.
Q4: My in vitro combination experiments with this compound are showing inconsistent results. What are the potential causes?
A4: Inconsistent results in in vitro combination studies can arise from several factors:
-
Oxygen Levels: The efficacy of this compound is highly dependent on the level of hypoxia. Ensure your hypoxic conditions are consistent and well-controlled. Use of a hypoxia chamber with a calibrated oxygen sensor is essential.
-
Cell Line Variability: Different cell lines have varying levels of the reductases required to activate this compound and different sensitivities to the combination agent.
-
Assay Timing: The kinetics of cell death induced by this compound and the combination agent may differ. Optimize the incubation time to capture the combined effect.
-
Drug Interaction: Assess for potential synergistic, additive, or antagonistic interactions using methods like the Chou-Talalay method to calculate a combination index (CI).
Troubleshooting Guides
Issue 1: High toxicity observed in preclinical in vivo models with this compound combination therapy.
| Potential Cause | Troubleshooting Step |
| Overlapping Toxicities | Reduce the dose of one or both agents. Stagger the administration of the two drugs (sequential dosing) to allow for recovery from the toxicity of the first agent. |
| Pharmacokinetic Interaction | Conduct a pharmacokinetic study to determine if the co-administration of the drugs alters their metabolism or clearance. |
| Strain-Specific Sensitivity | The mouse or rat strain being used may be particularly sensitive to one of the agents. Consult literature for known strain-specific toxicities. |
| Off-Target Effects of this compound in Normoxic Tissues | Although designed for hypoxic activation, some minimal off-target activation might occur. Assess markers of toxicity in well-perfused organs like the liver and kidneys. |
Issue 2: Lack of synergistic or additive effect in combination therapy experiments.
| Potential Cause | Troubleshooting Step |
| Insufficient Hypoxia | Verify the level of hypoxia in your in vitro or in vivo model. For in vivo studies, consider using hypoxia markers like pimonidazole (B1677889) or imaging techniques to confirm tumor hypoxia. |
| Inappropriate Dosing Schedule | Experiment with different dosing schedules (concurrent vs. sequential). The order of administration can significantly impact the outcome. |
| Drug Resistance | The cancer cell line or tumor model may have intrinsic or acquired resistance to one or both agents. Perform single-agent dose-response curves to confirm sensitivity. |
| Antagonistic Drug Interaction | The two agents may have an antagonistic interaction. This can be assessed using combination index calculations from in vitro studies. |
Quantitative Data Summary
As specific quantitative data for this compound in combination with carboplatin or ICIs is not yet publicly available, the following tables provide an illustrative example of how to structure and present data from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Carboplatin in A549 Lung Cancer Cells
| Treatment Group | Normoxic IC50 (µM) | Hypoxic (1% O₂) IC50 (µM) | Combination Index (CI) at ED50 (Hypoxic) |
| This compound | >100 | 15.2 | - |
| Carboplatin | 25.8 | 23.5 | - |
| This compound + Carboplatin (1:1 ratio) | N/A | 8.7 | 0.75 (Synergistic) |
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +5% |
| This compound (30 mg/kg) | 1100 ± 200 | 26.7% | -2% |
| Pembrolizumab (5 mg/kg) | 950 ± 180 | 36.7% | -1% |
| This compound + Pembrolizumab | 400 ± 120 | 73.3% | -5% |
Experimental Protocols
1. In Vitro Combination Cytotoxicity Assay
-
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another therapeutic agent.
-
Methodology:
-
Seed cancer cells in 96-well plates.
-
Prepare serial dilutions of this compound and the combination agent, both alone and in a fixed ratio combination.
-
For hypoxic conditions, place plates in a hypoxia chamber (1% O₂) for the duration of the drug treatment. A parallel set of plates should be incubated under normoxic conditions (21% O₂).
-
After the desired incubation period (e.g., 72 hours), assess cell viability using a suitable assay such as MTT, CellTiter-Glo®, or crystal violet staining.
-
Calculate the IC50 values for each agent alone and in combination.
-
Determine the nature of the interaction by calculating the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. In Vivo Combination Therapy Efficacy and Toxicity Study
-
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in combination with another agent in a xenograft or syngeneic tumor model.
-
Methodology:
-
Implant cancer cells subcutaneously into immunocompromised (for xenografts) or immunocompetent (for syngeneic models) mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Administer drugs according to the predetermined dosing schedule and route.
-
Monitor tumor volume (using calipers) and body weight 2-3 times per week.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation and apoptosis markers) and major organs for histopathological assessment of toxicity.
-
Collect blood samples for complete blood counts to assess myelosuppression.
-
3. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound in combination with another agent.
-
Methodology:
-
Treat cells with this compound, the combination agent, or the combination for a specified time under hypoxic and normoxic conditions.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical workflow for evaluating this compound combination therapy.
References
- 1. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
- 5. benthamscience.com [benthamscience.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. criver.com [criver.com]
- 8. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-506 Activation by Reductases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug, CP-506.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound activation?
A1: this compound is a hypoxia-activated prodrug (HAP). Its activation is initiated by a one-electron reduction of its nitroaromatic group, primarily in low-oxygen (hypoxic) environments. This reduction is catalyzed by various endogenous one-electron oxidoreductases. The resulting radical anion can then undergo further reduction to form active cytotoxic metabolites that alkylate DNA. A crucial feature of this compound is its resistance to aerobic (two-electron) activation by aldo-keto reductase 1C3 (AKR1C3), which minimizes off-target toxicity in normal tissues.[1][2]
Q2: My in vitro experiment with this compound shows no cytotoxic effect. What are the possible reasons?
A2: Lack of cytotoxicity in vitro is most commonly due to one or more of the following factors:
-
Inadequate Hypoxia: this compound is selectively active under hypoxic conditions. Its metabolism and cytotoxic effects are maximally inhibited at oxygen concentrations above 1 μmol/L (0.1% O₂).[2][3] Ensure your experimental setup achieves and maintains a sufficiently low oxygen environment.
-
Cell Line Reductase Profile: The cell line used must express adequate levels of one-electron donating reductases (e.g., NADPH:cytochrome P450 oxidoreductase - POR). Cells with low expression of these enzymes will exhibit reduced activation of this compound.
-
Incorrect Drug Concentration: While potent, this compound requires a certain concentration to be effective. Review the dose-response curves for your specific cell line if available in the literature.
Q3: Which specific reductases are responsible for the activation of this compound?
A3: this compound is activated under hypoxic conditions by various one-electron donating diflavin oxidoreductases.[2][4] Conversely, it is designed to be resistant to activation by the human two-electron reductase AKR1C3, a key difference from the earlier generation HAP, PR-104A.[1] Studies have confirmed its resistance to the AKR1C family members (AKR1C1-AKR1C4) under normoxic conditions.[1]
Q4: Why is resistance to AKR1C3 activation an important feature of this compound?
A4: The predecessor to this compound, PR-104A, was susceptible to oxygen-independent activation by AKR1C3, which is expressed in some normal tissues. This led to off-target toxicity in clinical trials. This compound was specifically designed to resist this activation pathway, thereby ensuring that its cytotoxic effects are highly targeted to the hypoxic regions of tumors and minimizing side effects.[1]
Q5: What are the key metabolites of this compound following its activation?
A5: Under hypoxic conditions, the metabolic consumption of this compound leads to the formation of its reduced hydroxylamine (B1172632) metabolite (CP-506H) and its corresponding amine metabolite (CP-506M).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low cytotoxicity observed in cell culture. | Insufficient hypoxia. | Verify the oxygen level in your hypoxia chamber or incubator is ≤ 0.1% O₂. Use a hypoxia indicator like pimonidazole (B1677889) to confirm cellular hypoxia. |
| Low expression of one-electron reductases in the chosen cell line. | Select a cell line known to express enzymes like POR, or use engineered cell lines overexpressing these reductases for positive control experiments. | |
| High variability in experimental results. | Fluctuations in oxygen levels during the experiment. | Ensure a stable hypoxic environment throughout the drug incubation period. Minimize the time cells are exposed to normoxia during experimental manipulations. |
| Inconsistent cell health or density. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before starting the experiment. | |
| Unexpected cytotoxicity under normoxic conditions. | Cell line may express atypical reductases capable of activating this compound aerobically. | This is highly unlikely given the design of this compound. However, you can test for this by comparing cytotoxicity in your cell line to a control line known to be resistant under normoxia (e.g., HCT116 parental).[1] |
| Contamination of the this compound compound. | Verify the purity of your this compound stock. |
Quantitative Data Summary
Table 1: Electrochemical and Kinetic Properties of this compound
| Parameter | Value | Significance |
| One-electron reduction potential (E⁰′) at pH 7 | -351 ± 8 mV | Within the range for efficient reduction by endogenous oxidoreductases.[1] |
| Back-oxidation rate constant by O₂ | 2.45 ± 0.08 × 10⁶ M⁻¹ s⁻¹ | Confirms the rapid re-oxidation of the one-electron reduced intermediate in the presence of oxygen, ensuring hypoxia selectivity.[1] |
| Oxygen concentration for maximal inhibition | > 1 μmol/L (0.1% O₂) | Defines the oxygen threshold above which this compound activation is effectively quenched.[2][3] |
Table 2: Comparative Cytotoxicity of this compound and PR-104A in HCT116 Cells Overexpressing AKR1C Reductases under Normoxic Conditions
| Cell Line | Fold-change in IC₅₀ vs. Parental (PR-104A) | Fold-change in IC₅₀ vs. Parental (this compound) |
| HCT116AKR1C1 | ~1 | ~1 |
| HCT116AKR1C2 | ~1 | ~1 |
| HCT116AKR1C3 | 112-fold hypersensitivity | ~1 (refractory) |
| HCT116AKR1C4 | ~1 | ~1 |
| Data derived from studies showing HCT116AKR1C3 cells are significantly more sensitive to PR-104A, while all tested AKR1C-expressing lines were refractory to this compound under normoxic conditions.[1] |
Diagrams
Caption: Proposed mechanism of this compound activation.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Hypoxia-Activated Prodrugs: CP-506 vs. PR-104A in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent hypoxia-activated prodrugs (HAPs), CP-506 and PR-104A, for their application in cancer research. By leveraging the hypoxic microenvironment of solid tumors, these agents offer a targeted approach to cancer therapy. This document summarizes their mechanisms of action, preclinical efficacy, and key differences, supported by experimental data and detailed methodologies.
Introduction
Solid tumors often outgrow their vascular supply, leading to regions of low oxygen concentration, or hypoxia. Hypoxic tumor cells are notoriously resistant to conventional radiotherapy and chemotherapy. Hypoxia-activated prodrugs are a class of therapeutics designed to exploit this tumor-specific feature. They are administered in a less toxic form and are bioactivated to their potent cytotoxic state by reductase enzymes prevalent in the hypoxic environment.
PR-104 , a first-generation HAP, is a phosphate (B84403) ester "pre-prodrug" that is rapidly converted in vivo to its active prodrug form, PR-104A .[1][2] PR-104A is a dinitrobenzamide mustard that undergoes bioreduction to form DNA cross-linking agents.[2][3]
This compound is a second-generation HAP, developed as an analogue of PR-104A.[4] It is designed to retain the hypoxia-selective cytotoxicity while overcoming a key limitation of PR-104A: its off-target activation in normoxic tissues.[4]
Mechanism of Action
Both this compound and PR-104A are DNA alkylating agents that, upon activation, form highly cytotoxic DNA cross-links, leading to cell cycle arrest and apoptosis. Their activation is primarily designed to occur in hypoxic conditions.
PR-104A Activation Pathway
PR-104 is systemically hydrolyzed by phosphatases to PR-104A.[2][3] PR-104A has a dual activation mechanism:
-
Hypoxia-Dependent Activation: In low-oxygen environments, PR-104A undergoes a one-electron reduction by reductases such as cytochrome P450 oxidoreductase (POR).[3][5] This forms a nitro radical anion which, in the absence of oxygen, is further reduced to the active cytotoxic metabolites, the hydroxylamine (B1172632) (PR-104H) and amine (PR-104M).[3] These metabolites are potent DNA cross-linking agents.[3]
-
AKR1C3-Dependent Activation: A significant feature of PR-104A is its activation under aerobic (normoxic) conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[3][5] This two-electron reduction bypasses the oxygen-sensitive step, leading to the formation of the same cytotoxic metabolites in well-oxygenated tissues that express AKR1C3.[5] This off-target activation is a major contributor to the dose-limiting toxicities observed with PR-104, particularly myelosuppression.[5]
This compound Activation Pathway
This compound was rationally designed to mitigate the off-target effects seen with PR-104A. Its activation pathway is more selective for hypoxic conditions:
-
Hypoxia-Selective Activation: Similar to PR-104A, this compound is activated by one-electron reductases in hypoxic environments to form its cytotoxic metabolites.[4]
-
Resistance to AKR1C3 Activation: Crucially, this compound is engineered to be a poor substrate for the human AKR1C3 enzyme.[4] This resistance to aerobic activation is intended to reduce off-target toxicity and widen the therapeutic window compared to PR-104A.[4]
Caption: Activation pathways of PR-104A and this compound.
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and PR-104A. It is important to note that direct head-to-head comparative studies are limited, and data is often from different experimental systems.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | Drug | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Colon | PR-104A | ~25 | ~0.2 | ~125 |
| HT29 | Colon | PR-104A | >100 | ~1.5 | >67 |
| SiHa | Cervical | PR-104A | ~50 | ~0.5 | ~100 |
| H460 | Lung | PR-104A | ~10 | ~0.1 | ~100 |
| HepG2 | Liver | PR-104A | ~5 | ~0.33 | 15 |
| PLC/PRF/5 | Liver | PR-104A | ~35 | ~0.69 | 51 |
| SNU-398 | Liver | PR-104A | ~15 | ~0.36 | 42 |
| Various | Various | This compound | Data not available in a directly comparable format | Data not available in a directly comparable format | Reported up to 203 in some cell lines[6] |
Note: IC50 values are approximate and can vary based on experimental conditions. HCR = IC50 (Normoxia) / IC50 (Hypoxia).
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Drug | Dosing | Outcome |
| H460 | Lung | PR-104 | Monotherapy | Greater killing of hypoxic and aerobic cells compared to tirapazamine.[1] |
| Panc-01 | Pancreatic | PR-104 | In combination with Gemcitabine | Greater than additive antitumor activity.[1] |
| 22RV1 | Prostate | PR-104 | In combination with Docetaxel | Greater than additive antitumor activity.[1] |
| T-ALL | Leukemia | PR-104 | Monotherapy | Significantly greater antileukemic efficacy than standard-of-care.[1] |
| HCT116 | Colon | PR-104 | 380 µmol/kg (Human Equivalent Dose) | Modest cell kill.[5] |
| SiHa | Cervical | PR-104 | with 10 Gy radiation | Inferior hypoxic cell kill compared to an analogue resistant to AKR1C3 activation.[5] |
| Triple Negative Breast, Lung, Pancreatic | Various | This compound | 600 mg/kg, daily for 5 days | Significant inhibition of tumor growth and increased survival. |
| DLD-1 BRCA2-/- | Colon | This compound | Not specified | Significantly enhanced efficacy in DNA repair-deficient tumors.[4] |
| HCT116 BRCA2-/- | Colon | This compound | Not specified | Significantly enhanced efficacy in DNA repair-deficient tumors.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and PR-104A.
Clonogenic Assay under Hypoxic Conditions
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.
-
Cell Seeding: Plate a known number of cells into multi-well plates.
-
Hypoxic Incubation: Place the plates in a hypoxic chamber or incubator with a controlled low-oxygen atmosphere (e.g., <0.1% O2) for a specified period before and during drug exposure.
-
Drug Treatment: Add the hypoxia-activated prodrug at various concentrations to the cells under hypoxic conditions for a defined duration (e.g., 4 hours).
-
Recovery: Remove the drug, wash the cells, and return the plates to a normoxic incubator.
-
Colony Formation: Allow the cells to grow for 7-14 days until visible colonies are formed.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Caption: Workflow for a clonogenic assay under hypoxia.
γH2AX Staining for DNA Damage
This immunofluorescence assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the drug under normoxic or hypoxic conditions.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells to allow antibody entry (e.g., with 0.25% Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Comet Assay for DNA Cross-linking
The comet assay (single-cell gel electrophoresis) is used to detect DNA damage, including cross-links.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Irradiation (for cross-link detection): To detect interstrand cross-links, induce a known amount of DNA strand breaks by irradiating the slides (e.g., with X-rays). Cross-links will retard the migration of the fragmented DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA damage by measuring the length and intensity of the "comet tail" relative to the "head." A reduction in tail moment compared to the irradiated control indicates the presence of DNA cross-links.
Summary and Conclusion
Both this compound and PR-104A are potent hypoxia-activated prodrugs with the potential to target a resilient population of tumor cells. The key distinction lies in their activation mechanisms and, consequently, their safety profiles.
PR-104A has demonstrated significant preclinical antitumor activity.[1] However, its activation by AKR1C3 in normoxic tissues presents a major challenge, leading to off-target toxicities that have limited its clinical development.[5]
This compound , as a second-generation compound, was specifically designed to overcome this limitation. Its resistance to AKR1C3-mediated activation suggests a more favorable therapeutic window, with cytotoxicity largely restricted to the hypoxic tumor microenvironment.[4] Preclinical data indicate that this compound has broad antitumor activity and is particularly effective in tumors with compromised DNA repair pathways.[4]
For researchers and drug development professionals, the choice between these or similar agents will depend on the specific cancer type, its associated molecular characteristics (such as AKR1C3 expression and DNA repair status), and the desired therapeutic strategy. The development of this compound represents a logical progression in the field of hypoxia-activated prodrugs, aiming for enhanced tumor selectivity and improved patient outcomes. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Smoke and acoustic sealant - Sealants, Sprays and Coatings - Hilti India [hilti.in]
A Comparative Analysis of CP-506 and Other Leading Hypoxia-Activated Prodrugs
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment, characterized by regions of low oxygen or hypoxia, presents a significant challenge to the efficacy of conventional cancer therapies. Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy, designed to selectively target and eliminate these resistant cancer cells. This guide provides a detailed comparison of CP-506, a next-generation HAP, with other notable HAPs: Evofosfamide (B1684547) (TH-302), Tirapazamine (TPZ), and the parent compound of this compound's class, PR-104.
Mechanism of Action: A Tale of Two Activation Strategies
Hypoxia-activated prodrugs are inert molecules that undergo bioreduction in the low-oxygen environment of tumors to release a cytotoxic agent. The activation pathways for this compound, Evofosfamide, and Tirapazamine share the common feature of requiring one-electron reductases, but differ in the nature of the final cytotoxic species.
This compound and PR-104: These are dinitrobenzamide mustard prodrugs. Upon entering a hypoxic environment, they are reduced by one-electron reductases to form a nitro radical anion. In the absence of oxygen, this radical undergoes further reduction to generate the active nitrogen mustard, which is a potent DNA alkylating agent that forms interstrand crosslinks, leading to cell death.[1][2] A key distinction of this compound is its design to resist aerobic activation by the enzyme aldo-keto reductase 1C3 (AKR1C3), a significant issue with its predecessor, PR-104, which led to off-target toxicity.[3][4]
Evofosfamide (TH-302): This prodrug consists of a 2-nitroimidazole (B3424786) trigger linked to a bromo-isophosphoramide mustard. Similar to this compound, the 2-nitroimidazole moiety is reduced under hypoxic conditions, leading to the release of the DNA-alkylating bromo-isophosphoramide mustard.[1][5]
Tirapazamine (TPZ): Tirapazamine is a benzotriazine di-N-oxide. Its activation under hypoxia leads to the formation of a highly reactive and damaging free radical species that causes single- and double-strand DNA breaks.[6][7][8]
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize key preclinical data for this compound and other HAPs, providing insights into their hypoxia-selective cytotoxicity and anti-tumor activity in vivo. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Hypoxia-Selective Cytotoxicity (IC50 Values)
| Prodrug | Cell Line | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| This compound | HCT116 | ~257 | ~12.8 | ~20 | [3] |
| HCT116 (AKR1C3 overexpressing) | ~120 | ~2.5 | ~48 | [3] | |
| Evofosfamide (TH-302) | H460 | >100 | ~1 | >100 | [9] |
| SK-N-BE(2) | >100 | ~2.5 | >40 | [10] | |
| PR-104A | HCT116 | >100 | ~1 | >100 | [11] |
| SiHa | >100 | ~1 | >100 | [11] | |
| Tirapazamine (TPZ) | Various | - | - | 50-300 | [12] |
Note: HCR is calculated as Normoxia IC50 / Hypoxia IC50. A higher HCR indicates greater selectivity for hypoxic cells.
Table 2: In Vivo Anti-Tumor Efficacy
| Prodrug | Tumor Model | Dosing Regimen | Outcome | Reference |
| This compound | Various Xenografts | 600 mg/kg, i.p., QD x 5 | Significant tumor growth inhibition and increased survival | [13] |
| Evofosfamide (TH-302) | H460 Xenograft | 50 mg/kg, i.p., QD x 5/wk x 2 wks | 74% Tumor Growth Inhibition (TGI) | [9] |
| HNE-1 NPC Xenograft | 50 mg/kg, twice a week for 2 weeks | 43% TGI | [14] | |
| PR-104 | SiHa, HT29, H460 Xenografts | Single dose at 75-100% of MTD | Greater killing of hypoxic and aerobic cells than tirapazamine | [11][15] |
| Tirapazamine (TPZ) | Bel-7402 Xenograft | 25 mg/kg, i.p., every 2 days | No significant difference in mean Relative Tumor Volume (RTV) compared to control (as monotherapy) | [16] |
Experimental Protocols
The preclinical evaluation of hypoxia-activated prodrugs typically involves a series of in vitro and in vivo experiments to assess their efficacy and selectivity.
In Vitro Cytotoxicity Assays
-
Cell Lines: A panel of human cancer cell lines representing different tumor types is used.
-
Culture Conditions: Cells are cultured under both normoxic (typically 21% O2) and hypoxic (typically <1% O2) conditions. Hypoxia is often achieved using a specialized hypoxia chamber or by gassing with a mixture of N2, CO2, and low O2.
-
Drug Exposure: Cells are treated with a range of concentrations of the HAP for a defined period (e.g., 4 to 72 hours).
-
Viability Assessment: Cell viability is measured using standard assays such as MTT, SRB, or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both normoxic and hypoxic conditions. The ratio of these values (Hypoxic Cytotoxicity Ratio) provides a measure of the drug's hypoxia selectivity.
In Vivo Tumor Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically to establish tumors.
-
Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The HAP is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly, and the percentage of TGI is calculated relative to the control group.
-
Tumor Growth Delay (TGD): The time for tumors to reach a specific size is recorded.
-
Survival: The overall survival of the animals is monitored.
-
-
Assessment of Hypoxia: Tumor hypoxia can be assessed using techniques such as pimonidazole (B1677889) staining or imaging methods.
Signaling Pathways and Experimental Workflows
Activation Pathway of this compound
Caption: Activation pathway of this compound under normoxic and hypoxic conditions.
General Experimental Workflow for HAP Evaluation
Caption: A generalized workflow for the preclinical evaluation of hypoxia-activated prodrugs.
Conclusion
This compound emerges as a promising next-generation hypoxia-activated prodrug with a clear mechanistic advantage over its predecessor, PR-104, by avoiding off-target aerobic activation by AKR1C3.[3][4] Preclinical data demonstrate its potent and selective cytotoxicity against hypoxic cancer cells both in vitro and in vivo.[13] While direct comparative efficacy data against other leading HAPs like Evofosfamide and Tirapazamine is limited, the available evidence suggests that this compound possesses a favorable profile. Further head-to-head preclinical and clinical studies will be crucial to definitively establish its position in the landscape of hypoxia-targeted cancer therapies. A Phase I-IIA clinical trial of this compound is currently underway (NCT04954599), which will provide valuable insights into its safety and efficacy in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 4. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evofosfamide - Wikipedia [en.wikipedia.org]
- 6. What is Tirapazamine used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Tirapazamine | C7H6N4O2 | CID 135413511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 13. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
CP-506: A New Generation Hypoxia-Activated Prodrug with Enhanced Selectivity
A detailed comparison of the hypoxia-activated prodrug CP-506 against its predecessor, PR-104A, highlights its superior selectivity for hypoxic tumor cells and its resistance to oxygen-independent activation, offering a promising avenue for targeted cancer therapy.
Researchers and drug development professionals now have access to compelling preclinical data on this compound, a next-generation DNA-alkylating hypoxia-activated prodrug (HAP). This guide provides an objective comparison of this compound's performance, supported by experimental data, to elucidate its potential in selectively targeting the challenging hypoxic microenvironment of solid tumors.
Enhanced Cytotoxicity Under Hypoxia
This compound demonstrates significantly greater cytotoxicity in hypoxic conditions compared to its parent compound, PR-104A. In vitro studies across a panel of human cancer cell lines reveal that this compound consistently exhibits higher Hypoxia Cytoxicity Ratios (HCRs), a key indicator of selectivity for hypoxic cells.[1] The HCR is the ratio of the IC50 value (the concentration of a drug that gives half-maximal inhibition) under normoxic (normal oxygen) conditions to that under anoxic (no oxygen) conditions.
| Cell Line | Cancer Type | This compound HCR | PR-104A HCR |
| MDA-468 | Breast | 203 | 65 |
| C33A | Cervical | 55 | 23 |
| SiHa | Cervical | 20 | 7 |
Table 1: Comparison of Hypoxia Cytotoxicity Ratios (HCR) for this compound and PR-104A in various cancer cell lines. [1]
The superior HCR of this compound is attributed to its specific chemical design. Unlike PR-104A, this compound is engineered to be resistant to aerobic activation by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2] This resistance prevents the drug from being activated in well-oxygenated, healthy tissues, thereby minimizing off-target toxicity, a significant limitation observed with PR-104A.[2][3]
Mechanism of Hypoxia-Selective Activation
The selective action of this compound is rooted in its bioactivation process, which is dependent on the low-oxygen environment characteristic of solid tumors.
Figure 1: Activation pathway of this compound under normoxic versus hypoxic conditions.
Under normal oxygen levels, this compound undergoes a one-electron reduction to a nitro radical anion, which is rapidly re-oxidized back to the inactive prodrug.[3][4] However, in the absence of sufficient oxygen, this radical anion is further reduced to highly cytotoxic amine (CP-506M) and hydroxylamine (B1172632) (CP-506H) metabolites.[3][4] These active metabolites then act as DNA alkylating agents, forming DNA adducts and crosslinks, ultimately leading to cancer cell death.[1][5]
In Vitro and In Vivo Validation
The hypoxia-selective cytotoxicity of this compound has been validated in both 2D monolayer and more physiologically relevant 3D multicellular spheroid cultures.[1][2] In vivo studies using xenograft models of various human tumors have further confirmed the potent antitumor activity of this compound, particularly in hypoxic tumors.[1][6] A multivariate regression analysis has shown a significant correlation between baseline tumor hypoxia and the therapeutic response to this compound.[1][2]
Experimental Protocols
In Vitro Hypoxia-Selectivity Assay
A key experiment to determine the hypoxia-selectivity of compounds like this compound involves assessing their cytotoxicity on cancer cell lines under both normoxic and anoxic conditions.
Figure 2: Workflow for determining the in vitro hypoxia-selectivity of this compound.
Methodology:
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates and allowed to attach overnight.
-
Hypoxic/Normoxic Incubation: The plates are then placed in either a standard cell culture incubator (normoxia, 21% O2) or a hypoxic chamber (anoxia, <0.1% O2) for a period before drug exposure.
-
Drug Treatment: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 4-6 hours).
-
Post-Treatment Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for several days to allow for cell proliferation.
-
Viability Assessment: Cell viability is determined using a standard assay such as the MTT or Sulforhodamine B (SRB) assay.
-
Data Analysis: The IC50 values are calculated for both normoxic and anoxic conditions, and the HCR is determined by dividing the normoxic IC50 by the anoxic IC50.
In Vivo Tumor Xenograft Studies
To assess the antitumor efficacy of this compound in a living organism, human tumor xenograft models in mice are utilized.
Methodology:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with this compound or a vehicle control, typically via intraperitoneal injection, for a specified number of days.[6]
-
Tumor Monitoring: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor effect of this compound is determined by comparing the tumor growth in the treated group to the control group.[6]
-
Hypoxia Assessment: Tumor hypoxia can be assessed using techniques such as pimonidazole (B1677889) staining to correlate treatment response with the hypoxic fraction of the tumors.[7]
Conclusion
The preclinical data for this compound strongly supports its development as a potent and highly selective hypoxia-activated prodrug. Its resistance to aerobic activation and its enhanced cytotoxicity in hypoxic environments address key limitations of earlier HAPs. These favorable characteristics, demonstrated through rigorous in vitro and in vivo testing, position this compound as a promising candidate for the treatment of solid tumors characterized by significant hypoxia. Further clinical investigation is warranted to translate these preclinical findings into improved outcomes for cancer patients. A Phase I-IIA clinical trial of this compound as a monotherapy or in combination with other cancer treatments has been approved.[7]
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 5. In Vivo Identification of Adducts from the New Hypoxia-Activated Prodrug this compound Using DNA Adductomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hypoxia-Activated Prodrugs: CP-506 vs. Evofosfamide
A detailed guide for researchers and drug development professionals on the preclinical and clinical profiles of two prominent hypoxia-activated DNA alkylating agents.
This guide provides a comprehensive comparison of CP-506 and evofosfamide (B1684547) (formerly TH-302), two investigational hypoxia-activated prodrugs (HAPs) designed to selectively target and eliminate cancer cells in the low-oxygen tumor microenvironment. Both agents leverage the hypoxic nature of solid tumors to release potent DNA alkylating agents, a strategy aimed at overcoming resistance to conventional therapies such as radiation and chemotherapy. This document summarizes key preclinical and clinical data, presents detailed experimental methodologies, and visualizes critical pathways to aid in the objective evaluation of these compounds.
Mechanism of Action: A Shared Strategy with Distinct Features
Both this compound and evofosfamide are 2-nitroimidazole-based prodrugs that undergo bioreductive activation under hypoxic conditions. In the presence of low oxygen, intracellular reductases, such as cytochrome P450 oxidoreductase, reduce the nitroimidazole group.[1][2] This reduction leads to the release of a cytotoxic effector molecule that crosslinks DNA, inducing cell cycle arrest and apoptosis.[1][3]
Under normal oxygen levels (normoxia), the reduced prodrug is rapidly re-oxidized to its inactive form, thus sparing healthy, well-oxygenated tissues and potentially reducing systemic toxicity.[1] While sharing this fundamental mechanism, differences in their chemical structures and activation kinetics may influence their efficacy, safety profiles, and bystander effects. This compound is a mono-nitro HAP, a feature intended to prevent metabolic loss through self-alkylation. Evofosfamide releases the DNA crosslinking agent bromo-isophosphoramide mustard (Br-IPM) under hypoxic conditions.
dot
Preclinical Efficacy: In Vitro Cytotoxicity
The hallmark of a successful HAP is its selective cytotoxicity towards hypoxic cells. This is often quantified by the Hypoxia Cytotoxicity Ratio (HCR), which is the ratio of the IC50 (half-maximal inhibitory concentration) value in normoxic conditions to that in anoxic or hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Evofosfamide in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 Normoxia (µM) | This compound IC50 Anoxia (µM) | This compound HCR | Evofosfamide IC50 Normoxia (µM) | Evofosfamide IC50 Hypoxia (µM) | Evofosfamide HCR |
| MDA-MB-468 | Triple-Negative Breast Cancer | >200[4] | 1.0[4] | >200[4] | - | - | - |
| C33A | Cervical Cancer | 110[4] | 2.0[4] | 55[5] | - | - | - |
| SiHa | Cervical Cancer | 40[4] | 2.0[4] | 20[5] | - | - | - |
| HCT116 | Colon Carcinoma | ~257[6] | ~12.8[6] | ~20[6] | - | - | - |
| SK-N-BE(2) | Neuroblastoma | - | - | - | 220[7] | 4.8[7] | ~46[7] |
| CNE-2 | Nasopharyngeal Carcinoma | - | - | - | >100[8] | 8.33[8] | >12[8] |
| HONE-1 | Nasopharyngeal Carcinoma | - | - | - | >100[8] | 7.62[8] | >13[8] |
| HNE-1 | Nasopharyngeal Carcinoma | - | - | - | >100[8] | 0.31[8] | >322[8] |
| G06A | Canine Glioma | - | - | - | 160[9] | 8[9] | 20[9] |
| J3TBg | Canine Glioma | - | - | - | 360[9] | 18[9] | 20[9] |
| SDT3G | Canine Glioma | - | - | - | 240[9] | 5[9] | 48[9] |
Note: Experimental conditions (e.g., duration of drug exposure, oxygen concentration for hypoxia) may vary between studies.
Preclinical Efficacy: In Vivo Tumor Models
The antitumor activity of this compound and evofosfamide has been evaluated in various xenograft models. These studies are crucial for understanding the drugs' efficacy in a more complex biological system.
Table 2: Summary of Preclinical In Vivo Antitumor Activity
| Drug | Cancer Model | Dosing Regimen | Key Findings |
| This compound | Triple-negative breast cancer, lung, and pancreatic cancer xenografts | 600 mg/kg, i.p., once daily for 5 consecutive days[10] | Significant inhibition of tumor growth and increased survival.[10] |
| This compound | FaDu and UT-SCC-5 xenografts (in combination with radiotherapy) | 5 daily injections followed by single dose irradiation | Significantly increased local control rate after single dose radiation in the FaDu model.[11] |
| Evofosfamide | Neuroblastoma subcutaneous xenograft and IV metastatic models | 50 mg/kg (in combination with sunitinib) | Significantly increased mouse survival in the metastatic model and showed higher efficacy in combination with sunitinib (B231) in the subcutaneous model.[7] |
| Evofosfamide | H460 non-small cell lung cancer xenograft | 50 mg/kg, i.p., once daily, 5 days/week for 2 weeks | Showed comparable or superior antitumor activity and a more favorable safety profile compared to ifosfamide (B1674421).[12] |
| Evofosfamide | Colon adenocarcinoma (in combination with immunotherapy) | Not specified | Rescued the immune response and sensitized hypoxic tumors to immunotherapy, reducing tumor burden by 45.07% compared to immunotherapy alone.[13] |
Pharmacokinetics
Pharmacokinetic (PK) properties determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its efficacy and safety.
This compound:
-
Designed to have a favorable pharmacokinetic profile with the potential for oral bioavailability.[10]
-
Exhibits a long plasma half-life, which drives tissue diffusion deep into hypoxic regions.[14]
Evofosfamide:
-
Following a single intravenous infusion, the maximum concentration and AUC increased linearly over a dose range of 120–550 mg/m².[3]
-
It has a moderately high geometric mean clearance of 40.7–64.9 L/m².[3]
-
The geometric mean volume of distribution at a steady state was independent of dose and ranged between 44.9 to 68.1 L/m².[3]
Clinical Development
Both this compound and evofosfamide have been investigated in clinical trials.
This compound:
-
A Phase I/IIa clinical trial (NCT04954599) is evaluating this compound as a monotherapy or in combination with carboplatin (B1684641) or an immune checkpoint inhibitor in patients with solid tumors.[11][15]
Evofosfamide:
-
Has undergone several clinical trials, including Phase III studies for pancreatic cancer and soft tissue sarcoma, which did not meet their primary endpoints.[16]
-
More recently, a Phase 1/2 trial (NCT06782555) is evaluating evofosfamide in combination with checkpoint inhibitors in patients with advanced solid malignancies.[17] A prior Phase 1 study in combination with ipilimumab showed an overall response rate of 17% and a disease control rate of 83% in heavily pre-treated patients.[18]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of drug candidates. Below are representative protocols for key preclinical assays.
In Vitro Cytotoxicity Assay (Monolayer)
Objective: To determine the IC50 values of a hypoxia-activated prodrug under normoxic and hypoxic conditions.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% or <0.1% O2)
-
This compound or evofosfamide stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, alamarBlue®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of the test compound (this compound or evofosfamide) in a complete culture medium.
-
Drug Exposure:
-
Normoxic Arm: Add the drug dilutions to the designated wells of one plate and incubate under standard conditions (e.g., 37°C, 5% CO2, 21% O2).
-
Hypoxic Arm: Add the drug dilutions to the designated wells of a second plate and place it in a pre-equilibrated hypoxia chamber for the desired exposure time (typically 2-4 hours).
-
-
Drug Removal and Recovery: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubation: Return both plates to a normoxic incubator and allow the cells to proliferate for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against drug concentration. Calculate the IC50 values for both normoxic and hypoxic conditions using non-linear regression analysis. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as IC50 (normoxia) / IC50 (hypoxia).[19]
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of a hypoxia-activated prodrug in a preclinical in vivo model.
Materials:
-
Immunodeficient mice (e.g., nude, SCID)
-
Human cancer cell line
-
Sterile PBS and Matrigel (optional)
-
This compound or evofosfamide formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the test compound (this compound or evofosfamide) and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, weekly) and route of administration (e.g., intraperitoneal, intravenous).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze survival data if the study includes a survival endpoint.
-
dot
Conclusion
This compound and evofosfamide represent promising therapeutic strategies for targeting hypoxic tumors. Both have demonstrated significant hypoxia-selective cytotoxicity in preclinical models. While evofosfamide has a more extensive clinical history with mixed results, ongoing trials are exploring its potential in combination with immunotherapy. This compound, a newer agent, is currently in early-phase clinical development. The data presented in this guide highlights the key comparative aspects of these two drugs, providing a foundation for informed research and development decisions. The success of these and other HAPs in the clinic will likely depend on the identification of predictive biomarkers to select patients whose tumors possess the requisite hypoxic microenvironment and molecular machinery for effective drug activation.
References
- 1. Evofosfamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I Study of Evofosfamide, an Investigational Hypoxia-Activated Prodrug, in Patients with Advanced Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 7. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of the Hypoxia-Activated Prodrug Evofosfamide (TH-302) on Glycolytic Metabolism of Canine Glioma: A Potential Improvement in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Predicting response to combination evofosfamide and immunotherapy under hypoxic conditions in murine models of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Acquisition Strengthens “Cold” Tumor Targeting Pipeline – ImmunoGenesis [immunogenesis.com]
- 19. aacrjournals.org [aacrjournals.org]
CP-506 Demonstrates Potent Anti-Tumor Efficacy in Diverse Xenograft Models: A Comparative Analysis
For Immediate Release
MAASTRICHT, Netherlands – Preclinical data confirms that CP-506, a next-generation hypoxia-activated prodrug (HAP), exhibits significant single-agent anti-tumor activity across a broad spectrum of human tumor xenograft models. These findings highlight the potential of this compound as a targeted therapy for solid tumors characterized by hypoxic microenvironments, a feature notoriously associated with resistance to conventional cancer treatments. This guide provides a comparative overview of this compound's performance against other HAPs, supported by experimental data.
This compound is a DNA alkylating agent designed for selective activation in the low-oxygen (hypoxic) conditions prevalent in many solid tumors.[1] This targeted activation minimizes damage to healthy, well-oxygenated tissues, a significant advantage over traditional chemotherapy.[2] Once activated, this compound's cytotoxic metabolites induce DNA damage, leading to cancer cell death.[3] A key feature of this compound is its resistance to aerobic activation by the aldo-keto reductase 1C3 (AKR1C3) enzyme, a pathway that can lead to off-target toxicity with earlier generation HAPs like PR-104.[1]
Comparative Efficacy in Xenograft Models
In vivo studies have demonstrated the potent anti-tumor effects of this compound in numerous xenograft models, including those for triple-negative breast cancer, lung cancer, and pancreatic cancer.[4] The efficacy of this compound is strongly correlated with the baseline tumor hypoxia and the intrinsic sensitivity of the cancer cells to the drug.[1]
For a comprehensive comparison, this guide evaluates the performance of this compound alongside two other notable hypoxia-activated prodrugs: PR-104 and TH-302 (evofosfamide).
| Drug | Cancer Model (Cell Line) | Dosing Regimen | Key Efficacy Outcomes | Reference |
| This compound | Triple-Negative Breast Cancer (MDA-MB-468) | 200–800 mg/kg, i.p., once daily for 5 days | Dose-dependent tumor growth inhibition and increased survival. | [5] |
| Various Xenografts (15 models) | 600 or 800 mg/kg, i.p., once daily for 5 days | Significant tumor growth delay (TGD) in 13 of 15 models. | [3][5] | |
| Head and Neck Squamous Cell Carcinoma (FaDu) | 5 daily injections followed by single dose irradiation | Significantly increased local tumor control rate (62% vs. 27% for radiation alone). | [6] | |
| PR-104 | Hepatocellular Carcinoma (Hep3B, HepG2) | 250 mg/kg, i.p., once daily for 6 days | Significant reduction in tumor growth. | [1] |
| Colon Cancer (HT29) | 100% MTD, single dose | Significant killing of hypoxic and aerobic cells. | [1] | |
| Lung Cancer (H460) | 75% MTD, single dose | Effective killing of hypoxic and aerobic tumor cells. | [1] | |
| TH-302 (Evofosfamide) | Renal Cell Carcinoma (786-O, Caki-1) | Monotherapy | Moderate antitumor efficacy with a Tumor Growth Inhibition (TGI) of 75-81%. | [7] |
| Neuroblastoma (SK-N-BE(2)) | 50 mg/kg | Significantly increased mouse survival in a metastatic model. | [8][9] | |
| Non-Small Cell Lung Cancer (H460) | Monotherapy | Showed greater efficacy compared to ifosfamide (B1674421) at an equal body weight loss level. | [4] |
Experimental Protocols
The validation of this compound's anti-tumor effects relies on standardized and reproducible experimental protocols for xenograft studies.
Establishment of Subcutaneous Xenograft Models
-
Cell Culture: Human cancer cell lines are cultured in appropriate media under standard conditions (37°C, 5% CO₂). Cells are harvested during the logarithmic growth phase.[10][11]
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.[10][12]
-
Cell Preparation and Injection: A suspension of 1x10⁶ to 1x10⁷ tumor cells in a suitable medium (e.g., PBS or Matrigel) is prepared.[13] This suspension is then injected subcutaneously into the flank of each mouse.[10][14]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.[2][15]
Drug Administration and Efficacy Assessment
-
Randomization: Once tumors reach the desired size, mice are randomly assigned to treatment and control (vehicle) groups.[13]
-
Drug Formulation and Administration: this compound is typically dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection according to the specified dosing schedule.[5]
-
Efficacy Endpoints: The primary endpoints for assessing anti-tumor activity include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the control group at a specific time point.[1]
-
Tumor Growth Delay (TGD): The time it takes for tumors in the treated group to reach a predetermined size compared to the control group.[1][16]
-
Survival Analysis: Monitoring the overall survival of the animals in each treatment group.[1]
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the evaluation of this compound, the following diagrams illustrate the drug's signaling pathway and the experimental workflow of a typical xenograft study.
Caption: this compound Activation Pathway.
Caption: Xenograft Study Workflow.
Conclusion
The comprehensive preclinical data strongly supports the potent and selective anti-tumor activity of this compound in a variety of xenograft models. Its mechanism of action, which specifically targets the hypoxic tumor microenvironment while avoiding off-target activation, positions this compound as a promising candidate for the treatment of solid tumors. Ongoing and future clinical trials will be crucial in translating these preclinical findings into effective cancer therapies for patients. A Phase I/II clinical trial of this compound as a monotherapy or in combination with other cancer treatments has been approved.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. e-century.us [e-century.us]
- 8. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The TCD50 and regrowth delay assay in human tumor xenografts: differences and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: The Hypoxia-Activated Prodrug CP-506 Versus Standard-of-Care Chemotherapy in Hypoxic Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of CP-506, a novel hypoxia-activated prodrug (HAP), against standard-of-care chemotherapies for the treatment of hypoxic solid tumors. The content is supported by experimental data from peer-reviewed studies, with a focus on head and neck, pancreatic, and non-small cell lung cancers, where tumor hypoxia is a significant contributor to therapeutic resistance.[1][2][3][4]
Introduction to Hypoxia-Activated Prodrugs (HAPs)
Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[1][2] This hypoxic microenvironment is a major barrier to the efficacy of conventional cancer therapies, including chemotherapy and radiotherapy.[4][5] Hypoxia-activated prodrugs are an innovative class of therapeutics designed to exploit this tumor-specific feature.[6][7] These agents are selectively activated under hypoxic conditions to release a potent cytotoxic payload, thereby targeting the most resistant cells within a tumor while sparing well-oxygenated, healthy tissues.[6][7]
This compound is a next-generation, DNA-alkylating HAP designed for selective elimination of hypoxic tumor cells.[8][9] This guide compares its preclinical efficacy and selectivity with established standard-of-care agents: cisplatin (B142131) for Head and Neck Squamous Cell Carcinoma (HNSCC) and Non-Small Cell Lung Cancer (NSCLC), and gemcitabine (B846) for Pancreatic Ductal Adenocarcinoma (PDAC).
Mechanism of Action
This compound's activation is initiated by one-electron reductases, such as Cytochrome P450 oxidoreductase (POR), which are abundant in the hypoxic regions of tumors.[6][7] Under low oxygen conditions, the prodrug is reduced to a radical anion, which then fragments to release its active DNA-alkylating warhead.[6][7][8] In well-oxygenated tissues, the radical anion is rapidly re-oxidized back to the inert parent compound, preventing toxicity to healthy cells.[6][7] A key feature of this compound is its resistance to aerobic activation by the two-electron reductase AKR1C3, a mechanism that can cause off-target toxicity in other HAPs.[8][9]
Standard chemotherapies like cisplatin and gemcitabine do not possess this hypoxia-selective mechanism. Cisplatin is a platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[10] Gemcitabine is a nucleoside analog that inhibits DNA synthesis.[11] Their efficacy is often diminished in hypoxic regions due to reduced cell proliferation and other resistance mechanisms.
Quantitative Data Presentation
In Vitro Hypoxia-Selective Cytotoxicity
The hypoxia-cytotoxicity ratio (HCR) indicates the selectivity of a compound for hypoxic cells. It is calculated as the ratio of the IC50 (concentration causing 50% inhibition of cell growth) under normoxic conditions to the IC50 under anoxic/hypoxic conditions. A higher HCR signifies greater selectivity.
| Cell Line | Cancer Type | This compound IC50 (Anoxia, µM) | This compound IC50 (Normoxia, µM) | This compound HCR | Standard Drug | Standard Drug IC50 (Normoxia, µM) |
| FaDu | HNSCC | 1.3 | 68 | 52 | Cisplatin | ~0.5 - 1.5[12] |
| H460 | NSCLC | 1.1 | 101 | 92 | Cisplatin | ~4.83[13] |
| SUIT-2 | Pancreatic | 0.8 | 65 | 81 | Gemcitabine | Not specified, but effective in vivo[14][15] |
| MDA-468 | Breast | 0.8 | 162 | 203 | - | - |
| Data for this compound extracted from Dubois et al., Mol Cancer Ther, 2021. Data for standard drugs are from separate preclinical studies for comparison. |
In Vivo Antitumor Efficacy in Xenograft Models
The antitumor activity of this compound was evaluated in various human tumor xenograft models in mice and compared with data from separate studies on standard-of-care agents in similar models.
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Outcome |
| FaDu | HNSCC | This compound | 800 mg/kg, i.p., QD5 | Significant tumor growth delay.[9] |
| Cisplatin | 2.5 mg/kg, i.p., 3 times/week | Significant inhibition of tumor growth.[16] | ||
| SUIT-2 | Pancreatic | This compound | 800 mg/kg, i.p., QD5 | Significant tumor growth delay.[9] |
| Gemcitabine | Varies | Prolonged survival in orthotopic models with metastasis.[14][15] | ||
| H460 | NSCLC | This compound | 800 mg/kg, i.p., QD5 | Significant tumor growth delay.[9] |
| Cisplatin | Varies | Dose-dependent inhibition of tumor growth.[17] | ||
| QD5: Once daily for 5 days. i.p.: intraperitoneal injection. |
Preclinical Toxicity Profile
| Compound | Animal Model | Observed Toxicities | Reference |
| Cisplatin | Mice, Rats, Dogs | Nephrotoxicity (dose-limiting), gastrointestinal toxicity, myelosuppression, neurotoxicity, ototoxicity.[10][18][19] | [10][18][19] |
| Gemcitabine | Mice | Myelosuppression (dose-limiting), gastrointestinal toxicity (atrophic enteropathy with oral dosing), elevated liver enzymes.[11][20][21][22][23] | [11][20][21][22][23] |
| This compound | Mice | Specific preclinical toxicity data is less detailed in the primary publication, but as a class, HAPs aim to reduce systemic toxicity by targeting tumors. The MTD was determined for efficacy studies. | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (for this compound)
-
Cell Lines: A panel of human tumor cell lines, including FaDu (HNSCC), H460 (NSCLC), and SUIT-2 (pancreatic), were cultured in appropriate media.
-
Hypoxic Conditions: For anoxic conditions, cells were placed in a hypoxic chamber with a gas mixture of 5% CO₂, 10% H₂, and 85% N₂. Oxygen levels were maintained at ≤0.02%.
-
Drug Exposure: Cells were seeded in 96-well plates. After allowing for attachment, they were exposed to a range of this compound concentrations for 4 hours under either normoxic (21% O₂) or anoxic conditions.
-
Viability Assessment: After drug exposure, the drug-containing medium was replaced with fresh medium, and cells were incubated for an additional 72-96 hours. Cell viability was assessed using a standard assay such as the sulforhodamine B (SRB) assay.
-
Data Analysis: IC50 values were calculated from dose-response curves. The Hypoxia-Cytotoxicity Ratio (HCR) was determined by dividing the normoxic IC50 by the anoxic IC50.
In Vivo Xenograft Efficacy Study (General Workflow)
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an anticancer agent in a xenograft model, applicable to the studies cited for both this compound and standard-of-care chemotherapies.
Conclusion
The preclinical data demonstrates that this compound is a potent and highly selective hypoxia-activated prodrug. Its mechanism of action allows it to specifically target hypoxic tumor cells, which are a known source of resistance to standard chemotherapies.[9] The high hypoxia-cytotoxicity ratios observed in vitro across multiple cancer cell lines, including those from HNSCC, NSCLC, and pancreatic cancer, are significantly greater than what is expected from non-targeted agents like cisplatin and gemcitabine.[9]
References
- 1. Frontiers | Tumour response to hypoxia: understanding the hypoxic tumour microenvironment to improve treatment outcome in solid tumours [frontiersin.org]
- 2. Tumor hypoxia - Wikipedia [en.wikipedia.org]
- 3. Confronting NSCLC’s Hypoxia and Acidosis-Driven Barriers to Therapy - Helix Biopharma [helixbiopharma.com]
- 4. Tumor Hypoxia as a Barrier in Cancer Therapy: Why Levels Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 7. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical studies on toxicity, antitumour activity and pharmacokinetics of cisplatin and three recently developed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comparison of Radiosensitizing Effects of the mTOR Inhibitor CCI-779 to Cisplatin in Experimental Models of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Investigation into metastatic processes and the therapeutic effects of gemcitabine on human pancreatic cancer using an orthotopic SUIT-2 pancreatic cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation into metastatic processes and the therapeutic effects of gemcitabine on human pancreatic cancer using an orthotopic SUIT-2 pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 18. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cisplatin Mouse Models: Treatment, Toxicity and Translatability: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 20. Developmental toxicity of gemcitabine, an antimetabolite oncolytic, administered during gestation to CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical relevance of dosing time for the therapeutic index of gemcitabine–cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Efficacy of CP-506 Monotherapy Versus Combination with Radiotherapy: A Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypoxia-activated prodrug (HAP) CP-506 as a standalone agent versus its use in combination with radiotherapy. The data presented is based on preclinical studies and aims to inform researchers, scientists, and drug development professionals on the potential of this compound to overcome radioresistance in hypoxic tumors.
Overview of this compound
This compound is a next-generation, DNA-alkylating HAP designed for selective activation in the low-oxygen (hypoxic) environments characteristic of solid tumors.[1][2] Tumor hypoxia is a known factor in resistance to radiotherapy.[3] this compound aims to target and eliminate these radioresistant hypoxic tumor cells.[4][5][6][7] Its mechanism of action involves bioreduction under hypoxic conditions to form a potent DNA-alkylating agent, leading to DNA damage and cell death.[1][8] A key feature of this compound is its resistance to aerobic activation by the enzyme aldo-keto reductase 1C3 (AKR1C3), a factor that has been associated with off-target toxicity in earlier-generation HAPs.[2][4]
Efficacy of this compound in Combination with Radiotherapy
Preclinical studies have investigated the potential of this compound to enhance the efficacy of radiotherapy. A key study examined this combination in mice bearing FaDu (human pharynx squamous cell carcinoma) and UT-SCC-5 (human tongue squamous cell carcinoma) xenografts.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study comparing this compound in combination with single-dose (SD) radiotherapy.
Table 1: Local Tumor Control after Single Dose Radiotherapy [3]
| Treatment Group | FaDu Xenografts | UT-SCC-5 Xenografts |
| Vehicle + Radiotherapy | 27% | Marginally significant effect, not curative |
| This compound + Radiotherapy | 62% (p = 0.024) | - |
Table 2: DNA Damage and Hypoxic Volume in Tumor Xenografts [3]
| Parameter | FaDu Xenografts | UT-SCC-5 Xenografts |
| DNA Damage (γH2AX) | ||
| Vehicle | - | - |
| This compound | Significant increase (p = 0.009) | No significant increase |
| Hypoxic Volume (HV) | ||
| Vehicle | - | - |
| This compound Pretreatment | Significantly smaller (p = 0.038) | No significant difference |
Note: A phase I-IIA clinical trial of this compound as a monotherapy or in combination with carboplatin (B1684641) or a checkpoint inhibitor has been approved (NCT04954599).[3]
Experimental Protocols
The following methodologies were employed in the key preclinical study evaluating this compound and radiotherapy.[3]
Animal Models and Tumor Xenografts
-
Animal Model: Mice.
-
Tumor Cell Lines:
-
FaDu (human pharynx squamous cell carcinoma).
-
UT-SCC-5 (human tongue squamous cell carcinoma).
-
-
Xenograft Implantation: Tumor cells were implanted into the mice to generate solid tumors.
Treatment Regimens
-
This compound Administration: Mice received 5 daily intraperitoneal injections of this compound or a vehicle control.
-
Radiotherapy:
-
Single Dose (SD) Irradiation: A single dose of radiation was delivered following the 5-day this compound/vehicle treatment.
-
Fractionated Irradiation: In a separate arm of the study, this compound was administered once per week in combination with a fractionated radiotherapy schedule of 30 fractions over 6 weeks. The addition of this compound to fractionated radiotherapy in FaDu xenografts did not show a significant benefit.[3]
-
Endpoint Analysis
-
Local Tumor Control: Animals were monitored for tumor recurrence to determine the rate of local control.
-
Immunohistochemistry: Tumors were harvested to assess:
-
Hypoxia: Pimonidazole (B1677889) staining was used to evaluate the hypoxic volume within the tumors.
-
DNA Damage: The presence of γH2AX foci was used as a marker for DNA double-strand breaks.
-
Oxidoreductases: Expression levels of relevant oxidoreductase enzymes were evaluated.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound Activation and Action
Caption: Mechanism of this compound bioactivation under hypoxic conditions.
Experimental Workflow for Preclinical Evaluation
References
- 1. In Vivo Identification of Adducts from the New Hypoxia-Activated Prodrug this compound Using DNA Adductomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming radioresistance with the hypoxia-activated prodrug this compound: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. precisionmedicinemaastricht.eu [precisionmedicinemaastricht.eu]
- 8. aacrjournals.org [aacrjournals.org]
Validating the Bystander Effect of CP-506 in Co-Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypoxia-activated prodrug (HAP) CP-506 and its predecessor, PR-104A, with a focus on validating and quantifying their bystander effects in co-culture models. This document outlines the underlying mechanisms of action, detailed experimental protocols for assessing the bystander effect, and a summary of available quantitative data to support researchers in the objective evaluation of these compounds.
Introduction to this compound and the Bystander Effect in Cancer Therapy
This compound is a second-generation hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the oxygen-deficient environments characteristic of solid tumors. As a DNA alkylating agent, this compound is administered in an inactive form and undergoes bioreduction under hypoxic conditions to form potent cytotoxic metabolites. These active metabolites can then diffuse from the target hypoxic cells to adjacent, potentially better-oxygenated, cancer cells and induce cell death. This phenomenon, known as the "bystander effect," is a critical attribute for HAPs, as it can overcome the challenge of heterogeneous tumor oxygenation and enhance the overall therapeutic efficacy.
Mechanism of Action: this compound vs. PR-104A
Both this compound and its parent compound, PR-104A, are dinitrobenzamide mustard prodrugs. Their activation is initiated by one-electron reductases, such as Cytochrome P450 oxidoreductase (POR), which are abundant in hypoxic tumor cells.
Upon reduction, these prodrugs form reactive nitrogen mustard species that induce interstrand cross-links in DNA. This DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis. The key difference between this compound and PR-104A lies in their susceptibility to aerobic activation. This compound was specifically designed to be more resistant to activation under normal oxygen conditions, thereby reducing off-target toxicity compared to PR-104A.
The diffusible nature of the activated metabolites of both compounds is central to their bystander effect. These cytotoxic agents can travel across several cell diameters, expanding the therapeutic reach beyond the initially targeted hypoxic cell population.
Quantitative Comparison of Bystander Effect
While direct head-to-head quantitative data for the bystander effect of this compound in a co-culture model is not extensively published, the contribution of the bystander effect to the overall efficacy of its predecessor, PR-104A, has been quantified. This data provides a valuable benchmark for evaluating this compound.
| Compound | Cell Lines | Contribution of Bystander Effect to Overall Tumor Cell Killing | Citation |
| PR-104A | SiHa | 30% | [1] |
| PR-104A | HCT116 | 50% | [1] |
| This compound | Not specified | Data not publicly available | - |
Note: The lack of publicly available, direct comparative data for this compound highlights a current research gap. The experimental protocols provided below offer a framework for generating such crucial comparative data.
Experimental Protocols for Validating the Bystander Effect
Two primary in vitro methods are widely used to assess and quantify the bystander effect of hypoxia-activated prodrugs: the direct co-culture assay and the conditioned medium transfer assay.
Protocol 1: Direct Co-Culture Bystander Effect Assay
This assay directly measures the cytotoxic effect of the activated prodrug on "bystander" cells when cultured in direct contact with "activator" cells.
1. Cell Line Preparation:
-
Activator Cell Line: A cancer cell line with high expression of one-electron reductases (e.g., POR). These cells will efficiently metabolize the prodrug under hypoxic conditions.
-
Bystander Cell Line: A cancer cell line with low or deficient expression of the activating reductases. To facilitate identification and quantification, this cell line should be stably transfected with a fluorescent reporter, such as Green Fluorescent Protein (GFP).
2. Co-Culture Seeding:
-
Seed the activator and GFP-labeled bystander cells together in various ratios (e.g., 1:1, 1:3, 1:9) in 96-well plates.
-
Include monoculture controls for both cell lines.
3. Hypoxic Treatment:
-
Allow cells to adhere overnight.
-
Expose the plates to hypoxic conditions (e.g., <0.1% O2) for a designated period to induce the activation of the prodrug.
-
Treat the cells with a range of concentrations of this compound or PR-104A. Include an untreated control.
4. Viability Assessment:
-
After the desired incubation period (e.g., 72 hours), stain the cells with a viability dye (e.g., Propidium Iodide) to label dead cells.
-
Use a high-content imaging system or flow cytometry to quantify the percentage of viable (GFP-positive and PI-negative) bystander cells.
5. Data Analysis:
-
Compare the viability of the bystander cells in the co-culture groups to the monoculture bystander cell control. A significant decrease in the viability of bystander cells in the presence of activator cells indicates a bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
This method assesses whether the bystander effect is mediated by soluble, diffusible factors released from the activator cells.
1. Preparation of Conditioned Medium:
-
Seed the activator cells in a larger culture vessel (e.g., T-75 flask).
-
Once confluent, expose the cells to hypoxic conditions and treat with a cytotoxic concentration of this compound or PR-104A for 48 hours.
-
Collect the culture supernatant.
-
Centrifuge the supernatant to remove cell debris and filter through a 0.22 µm filter to sterilize. This is the "conditioned medium."
2. Treatment of Bystander Cells:
-
Seed the GFP-labeled bystander cells in a 96-well plate.
-
After overnight adherence, replace the culture medium with the prepared conditioned medium.
-
Include controls with conditioned medium from untreated activator cells and fresh medium.
3. Viability Assessment:
-
Incubate the bystander cells for 48-72 hours.
-
Assess cell viability using a standard method such as an MTT assay or a fluorescence-based viability assay.
4. Data Analysis:
-
Compare the viability of bystander cells treated with conditioned medium from drug-treated activator cells to the controls. A significant reduction in viability confirms that the bystander effect is mediated by secreted, diffusible metabolites.
Signaling Pathways and Visualizations
The activation of this compound and the subsequent cellular response involve distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these processes.
This compound Activation and Bystander Effect Workflow
Caption: Workflow of this compound activation and bystander effect.
Downstream Signaling of this compound-Induced DNA Damage
Caption: Downstream effects of this compound-induced DNA damage.
Conclusion
Validating the bystander effect is crucial for the preclinical assessment of hypoxia-activated prodrugs like this compound. The experimental frameworks provided in this guide offer robust methodologies for quantifying this effect and for conducting comparative studies against predecessors like PR-104A. While existing data for PR-104A suggests a significant contribution of the bystander effect to its overall activity, further quantitative studies on this compound are warranted to fully elucidate its therapeutic potential in targeting heterogeneous solid tumors. The generation of such data will be invaluable for the continued development and clinical translation of this promising class of anticancer agents.
References
CP-506 Demonstrates Superior Pharmacokinetic Profile Over PR-104A for Targeted Cancer Therapy
A detailed comparison of the hypoxia-activated prodrugs CP-506 and PR-104A reveals key pharmacokinetic advantages for this compound, positioning it as a more selective and potentially less toxic agent for solid tumors. The primary advantage of this compound lies in its rational design to resist aerobic activation by aldo-keto reductase 1C3 (AKR1C3), an enzyme responsible for off-target toxicity associated with PR-104A.
This guide provides a comprehensive comparison of the pharmacokinetic properties of this compound and PR-104A, supported by preclinical data. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Key Pharmacokinetic Advantages of this compound
This compound, a second-generation analogue of PR-104A, has been engineered to overcome a significant liability of its predecessor. While both are hypoxia-activated prodrugs designed to target the low-oxygen environment of solid tumors, PR-104A is susceptible to activation under normal oxygen conditions by the human enzyme AKR1C3.[1] This off-target activation can lead to toxicity in healthy tissues. This compound is specifically designed to be resistant to this AKR1C3-mediated aerobic activation, thereby enhancing its tumor selectivity.[1]
Preclinical studies have indicated that this compound possesses favorable pharmacological properties, including a long plasma half-life which promotes effective diffusion into tumor tissues.[2] While direct head-to-head comparative pharmacokinetic studies are limited, available data from separate preclinical trials in mice provide insights into the profiles of both agents.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for this compound and PR-104A from preclinical studies in mice. It is important to note that the data were not generated in a single comparative study, and differences in experimental conditions, such as the mouse strain and route of administration, should be considered.
Table 1: Pharmacokinetic Parameters of this compound in NIH-III Mice
| Parameter | Value | Route of Administration | Dosage |
| Oral Bioavailability (Fabs) | 47% | Oral | 383 mg/kg |
| Half-life (T½) | 0.92 hours | Oral | 383 mg/kg |
Data sourced from a study on the selective targeting of tumor hypoxia with this compound.[3]
Table 2: Pharmacokinetic Parameters of PR-104A in CD-1 Nude Mice
| Parameter | Value | Route of Administration |
| Unbound Clearance | 0.63 times slower than size equivalent in humans | Intravenous (PR-104) |
| Steady State Unbound Volume | Not specified | Intravenous (PR-104) |
Data sourced from a combined pharmacokinetic model for PR-104A.[4]
Experimental Protocols
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound or PR-104A in a murine model.
Animal Model: Male or female mice (e.g., NIH-III or CD-1 nude), typically 8-10 weeks old. Animals are acclimatized for at least one week under standard laboratory conditions.
Dose Preparation and Administration:
-
This compound: For oral administration, this compound is formulated as a suspension in a suitable vehicle. The dose is administered via oral gavage to fasted animals.[3]
-
PR-104 (pro-prodrug of PR-104A): For intravenous administration, PR-104 is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection or infusion.[4]
Sample Collection:
-
Serial blood samples are collected at predetermined time points post-administration.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[4]
Bioanalysis:
-
Plasma concentrations of the parent compound and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
-
The method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Stable isotope-labeled internal standards are used to ensure accuracy and precision.
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (T½), clearance, and volume of distribution.
Assessment of AKR1C3-Mediated Activation
Objective: To compare the susceptibility of this compound and PR-104A to activation by human AKR1C3.
Cell Lines: Human cancer cell lines engineered to overexpress human AKR1C3 (e.g., HCT116AKR1C3) and the corresponding parental wild-type cells (HCT116WT) are used.
In Vitro Cytotoxicity Assay:
-
Cells are seeded in multi-well plates and exposed to a range of concentrations of this compound or PR-104A under normoxic (normal oxygen) conditions.
-
Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard assay such as the MTT or CellTiter-Glo assay.
-
The IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined for both cell lines. A significantly lower IC50 for PR-104A in AKR1C3-overexpressing cells compared to wild-type cells, with no such difference for this compound, demonstrates the resistance of this compound to AKR1C3 activation.[3]
Signaling Pathways and Experimental Workflows
Caption: Bioactivation pathways of PR-104A and this compound.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
References
- 1. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling [frontiersin.org]
- 2. Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug this compound by Agent-Based Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combined pharmacokinetic model for the hypoxia-targeted prodrug PR-104A in humans, dogs, rats and mice predicts species differences in clearance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genomics of Cellular Response to CP-506: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genomic factors that differentiate cancer cell lines sensitive to the hypoxia-activated prodrug CP-506 from those that are resistant is paramount for advancing its clinical application. This guide provides a comparative analysis of the genomic landscapes of this compound-sensitive versus -resistant cells, supported by experimental data and detailed methodologies.
This compound is a next-generation hypoxia-activated prodrug (HAP) designed to selectively target and eliminate hypoxic tumor cells, which are notoriously resistant to conventional therapies.[1] Its activation under low-oxygen conditions by one-electron reductases, such as Cytochrome P450 Reductase (POR), leads to the formation of a potent DNA alkylating agent that induces interstrand crosslinks and subsequent DNA double-strand breaks.[1][2] Consequently, the genomic makeup of a cancer cell, particularly in relation to drug metabolism and DNA damage repair, plays a pivotal role in its susceptibility to this compound.
Key Genomic Determinants of this compound Sensitivity and Resistance
While direct comparative genomic sequencing data of experimentally evolved this compound resistant cell lines are not yet publicly available, extensive research into its mechanism of action and resistance to similar DNA-damaging agents allows for a well-supported inference of the key genomic differences. These differences primarily lie in two main areas: the efficiency of prodrug activation and the capacity to repair the resulting DNA damage.
Table 1: Comparative Genomic and Phenotypic Characteristics of this compound Sensitive vs. Resistant Cell Lines
| Feature | Sensitive Cell Lines | Resistant Cell Lines |
| Drug Activation | ||
| POR Expression | High | Low or absent |
| Other Reductases (e.g., MTRR, NDOR1) | High | Low |
| DNA Damage Repair Pathways | ||
| Fanconi Anemia (FA) Pathway | Deficient (e.g., FANCA mutation) | Proficient |
| Homologous Recombination (HR) Pathway | Deficient (e.g., BRCA1/2 mutations) | Proficient |
| Cellular Phenotype | ||
| Hypoxic Environment | Required for drug efficacy | Less critical due to other resistance mechanisms |
| Sensitivity to DNA Cross-linking Agents | High | Low |
Signaling Pathways and Experimental Workflows
The cellular response to this compound is governed by a complex interplay of signaling pathways. The activation of the prodrug and the subsequent DNA damage response are central to its cytotoxic effect.
Caption: Signaling pathway of this compound activation, DNA damage, and resistance mechanisms.
The workflow for identifying genomic markers of this compound resistance involves the generation of resistant cell lines followed by comprehensive genomic analysis.
Caption: Experimental workflow for generating and analyzing this compound resistant cell lines.
Experimental Protocols
Generation of this compound Resistant Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for comparative genomic analysis.
Methodology:
-
Cell Culture: Culture a parental cancer cell line known to be sensitive to this compound (e.g., HCT-116) in standard growth medium.
-
Initial Drug Exposure: Treat the cells with a low concentration of this compound (e.g., IC10) under hypoxic conditions (e.g., 0.1% O2).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells develop tolerance and resume proliferation. This process may take several months.
-
Isolation of Resistant Clones: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold IC50 of the parental line), isolate single-cell clones to establish stable resistant cell lines.
-
Validation of Resistance: Confirm the resistance phenotype by performing dose-response assays (e.g., clonogenic survival assay) and comparing the IC50 values of the resistant clones to the parental cell line.
Comparative Genomic Analysis
Objective: To identify genomic alterations (mutations, copy number variations, gene expression changes) associated with this compound resistance.
Methodology:
-
Nucleic Acid Extraction: Isolate high-quality genomic DNA and total RNA from both the parental sensitive and the derived resistant cell lines.
-
Whole-Exome/Genome Sequencing (WES/WGS):
-
Prepare sequencing libraries from the genomic DNA.
-
Perform high-throughput sequencing to a sufficient depth (e.g., >100x for WES, >30x for WGS).
-
Align sequencing reads to the reference human genome.
-
Call and annotate genetic variants (single nucleotide variants, insertions/deletions).
-
Perform comparative analysis to identify mutations acquired in the resistant cell lines.
-
-
RNA-Sequencing (RNA-seq):
-
Prepare RNA-seq libraries from the total RNA.
-
Perform high-throughput sequencing.
-
Align reads to the reference transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the resistant cells compared to the sensitive cells.
-
-
Bioinformatic Analysis:
-
Integrate data from WES/WGS and RNA-seq to identify candidate genes and pathways involved in this compound resistance.
-
Focus on genes related to drug metabolism, DNA damage repair, and cell survival pathways.
-
Functional Validation of Candidate Resistance Genes
Objective: To confirm the role of identified genomic alterations in conferring this compound resistance.
Methodology:
-
Gene Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knockdown or knockout a candidate resistance gene in the resistant cell line.
-
Gene Overexpression: Overexpress a candidate gene (e.g., a DNA repair gene) in the sensitive parental cell line.
-
Sensitivity Assays: Perform this compound sensitivity assays (e.g., clonogenic survival or cell viability assays) on the genetically modified cells and compare their response to the respective control cells. A reversal of the resistance phenotype upon knockdown or the induction of resistance upon overexpression would validate the functional role of the gene.
Conclusion
The development of resistance to this compound is likely a multifactorial process involving alterations in genes that control prodrug activation and DNA damage repair. A thorough comparative genomic analysis of sensitive and resistant cell lines is crucial for elucidating the precise mechanisms of resistance. The methodologies outlined in this guide provide a framework for researchers to identify and validate genomic markers of this compound resistance, which can ultimately inform patient stratification strategies and the development of combination therapies to overcome resistance.
References
Validating Biomarkers for Predicting CP-506 Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to the hypoxia-activated prodrug (HAP) CP-506 and its alternatives. Detailed experimental protocols and data are presented to support researchers in designing and implementing biomarker validation studies.
Introduction to this compound and Hypoxia-Activated Prodrugs
This compound is a next-generation hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the low-oxygen (hypoxic) microenvironment of solid tumors.[1][2][3] Like other HAPs, this compound is a bioreductive agent that undergoes conversion to a cytotoxic DNA alkylating agent specifically under hypoxic conditions, thereby sparing healthy, well-oxygenated tissues.[1][3] A key advantage of this compound over its predecessor, PR-104A, is its resistance to aerobic activation by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which was associated with off-target toxicity in earlier clinical trials.[1]
The validation of predictive biomarkers is crucial for identifying patients who are most likely to benefit from this compound therapy and for the successful clinical translation of this targeted agent.[4][5][6] This guide compares the performance of this compound with other HAPs and outlines the experimental methodologies for validating key predictive biomarkers.
Comparative Analysis of Predictive Biomarkers for this compound and Alternatives
The efficacy of this compound and other HAPs is primarily dictated by the tumor's hypoxic status and its capacity to repair DNA damage induced by the activated drug. The following tables summarize the key predictive biomarkers for this compound and its alternatives, Evofosfamide (TH-302) and PR-104A.
| Biomarker Category | This compound | Evofosfamide (TH-302) | PR-104A |
| Primary Mechanism of Action | DNA Alkylating Agent | DNA Alkylating Agent | DNA Alkylating Agent |
| Activation Condition | Tumor Hypoxia | Tumor Hypoxia | Tumor Hypoxia, Aerobic (via AKR1C3) |
| Primary Predictive Biomarker | Tumor Hypoxia | Tumor Hypoxia | Tumor Hypoxia, AKR1C3 Expression |
| Secondary Predictive Biomarker | Deficiency in Fanconi Anemia (FA) or Homologous Recombination (HR) DNA repair pathways (e.g., BRCA2 mutation)[4][7] | Pre-existing immune gene signatures, absence of hypermetabolic tumor phenotype[8][9] | High AKR1C3 expression for aerobic activation[10] |
| Pharmacodynamic Biomarker | Increased γH2AX expression[7] | Changes in DCE-MRI (Ktrans) and DW-MRI (ADC)[11][12] | DNA Interstrand Cross-links (ICLs)[13] |
Table 1: Comparison of Predictive Biomarkers for this compound and Alternative Hypoxia-Activated Prodrugs.
Key Predictive Biomarkers and Their Validation
Tumor Hypoxia
Tumor hypoxia is the foundational biomarker for all HAPs. Its accurate measurement is critical for patient stratification.
Experimental Data Summary:
| Assay | Description | This compound Response Correlation | Evofosfamide (TH-302) Response Correlation |
| Pimonidazole (B1677889) IHC | Immunohistochemical staining for pimonidazole adducts, which form in hypoxic cells. | High pimonidazole staining correlates with increased this compound efficacy.[3] | High pimonidazole staining correlates with increased TH-302 efficacy.[14] |
| CA-IX IHC | Immunohistochemical staining for Carbonic Anhydrase IX, an endogenous marker of hypoxia. | High CA-IX expression is associated with a hypoxic tumor microenvironment and predicts this compound sensitivity. | High CA-IX expression is associated with a hypoxic tumor microenvironment and predicts TH-302 sensitivity.[14] |
| [18F]-HX4 PET Imaging | Positron Emission Tomography imaging using the [18F]-HX4 tracer to non-invasively visualize tumor hypoxia. | High [18F]-HX4 uptake is predictive of response. | A significant reduction in the tumor-to-muscle ratio of [18F]-HX4 uptake is observed post-treatment.[14] |
| DCE-MRI | Dynamic Contrast-Enhanced Magnetic Resonance Imaging to assess tumor perfusion. | Not explicitly reported for this compound. | A decrease in the volume transfer constant (Ktrans) is an early indicator of response.[11][12] |
Table 2: Validation of Tumor Hypoxia as a Predictive Biomarker.
DNA Repair Pathway Deficiency
Deficiencies in DNA repair pathways, particularly FA and HR, can sensitize tumors to DNA alkylating agents like this compound, creating a synthetic lethal interaction.[4][7]
Experimental Data Summary:
| Biomarker | Assay | Effect on this compound Sensitivity |
| FANCA/FANCD2 Deficiency (FA Pathway) | Next-Generation Sequencing (NGS) to detect mutations. | Enhanced sensitivity to this compound in vitro and in vivo.[7] |
| BRCA2 Deficiency (HR Pathway) | Next-Generation Sequencing (NGS) to detect mutations. | Enhanced sensitivity to this compound in vitro and in vivo.[4][7] |
| DNA-PKcs Deficiency (NHEJ Pathway) | Next-Generation Sequencing (NGS) to detect mutations. | No significant enhancement of sensitivity to this compound.[7] |
Table 3: Validation of DNA Repair Deficiency as a Predictive Biomarker for this compound.
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Hypoxia Markers (e.g., CA-IX)
This protocol provides a general framework for the immunohistochemical detection of protein biomarkers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded ethanol (B145695) series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 30 minutes at room temperature.[15]
-
-
Blocking:
-
Wash sections in PBS (3 changes, 5 minutes each).
-
Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[15]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., anti-CA-IX antibody) diluted in blocking solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Add DAB substrate and monitor for color development under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain sections with hematoxylin.
-
Wash in deionized water.
-
Dehydrate sections through a graded ethanol series and clear in xylene.
-
Mount coverslips with a permanent mounting medium.
-
Protocol 2: Next-Generation Sequencing (NGS) for DNA Repair Gene Mutations
This protocol outlines a typical workflow for identifying mutations in DNA repair genes from tumor tissue.
-
Sample Preparation:
-
Extract genomic DNA from fresh-frozen or FFPE tumor tissue.
-
Quantify and assess the quality of the extracted DNA.
-
-
Library Preparation:
-
Fragment the genomic DNA to the desired size.
-
Ligate sequencing adapters to the ends of the DNA fragments.
-
Perform target enrichment using a custom panel of probes for DNA repair genes (e.g., BRCA1, BRCA2, FANCA, FANCD2, etc.).
-
Amplify the enriched library via PCR.
-
-
Sequencing:
-
Quantify and pool the prepared libraries.
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina or Ion Torrent).[16]
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Call genetic variants (single nucleotide variants, insertions, deletions).
-
Annotate the identified variants to determine their potential functional impact and clinical significance.
-
Visualizing Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for validating predictive biomarkers for this compound.
References
- 1. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Our science: Hypoxia-Activated Prodrugs â Convert Pharmaceuticals [convertpharma.com]
- 3. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Phase I Dose Escalation Study to Evaluate the Safety and Tolerability of Evofosfamide in Combination with Ipilimumab in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquisition Strengthens “Cold” Tumor Targeting Pipeline – ImmunoGenesis [immunogenesis.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Imaging biomarkers to monitor response to the hypoxia-activated prodrug TH-302 in the MiaPaCa2 flank xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MR Imaging Biomarkers to Monitor Early Response to Hypoxia-Activated Prodrug TH-302 in Pancreatic Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Immunohistochemistry-Paraffin Protocol for CD31/PECAM-1 Antibody (NB100-1642): Novus Biologicals [novusbio.com]
- 16. captodayonline.com [captodayonline.com]
A Comparative Analysis of DNA Adducts: CP-506 Versus Traditional Alkylating Agents
A deep dive into the DNA-damaging mechanisms of the novel hypoxia-activated prodrug CP-506 and its comparison with established alkylating chemotherapeutics like cyclophosphamide (B585), melphalan (B128), and cisplatin (B142131) reveals distinct patterns of DNA modification, offering insights for targeted cancer therapy.
This guide provides a comprehensive comparison of the DNA adducts formed by the novel hypoxia-activated prodrug this compound and other classical alkylating agents. For researchers and drug development professionals, understanding these differences is crucial for elucidating mechanisms of action, predicting therapeutic efficacy, and developing biomarkers for personalized medicine.
Distinct DNA Adduct Profiles
This compound, a hypoxia-activated prodrug, is designed to selectively target the low-oxygen environment of solid tumors.[1] Its activation under hypoxic conditions leads to the formation of reactive metabolites that alkylate DNA, inducing cytotoxic effects.[1] In contrast, traditional alkylating agents like cyclophosphamide, melphalan, and cisplatin are active under normal oxygen conditions and exert their effects more broadly.[2]
A study using a high-resolution/accurate-mass liquid chromatography-tandem mass spectrometry (LC-MS³) adductomics approach identified a total of 39 putative DNA adducts from the reaction of this compound and its metabolites with DNA in vitro.[1] Of these, 15 were detected in various cancer cell lines, with a higher number of adducts observed under hypoxic conditions, highlighting the selective action of this compound.[1] Further in vivo studies in xenograft mouse models detected eight of these adducts.[1]
In comparison, cyclophosphamide, a nitrogen mustard, is known to form a variety of DNA adducts after metabolic activation.[3][4] One study identified 40 different DNA adducts in vitro and 20 in patients undergoing cyclophosphamide-based chemotherapy.[3] The most well-characterized and cytotoxic lesion is an interstrand cross-link between the N7 positions of two guanine (B1146940) bases (G-NOR-G).[5][6]
Melphalan, another nitrogen mustard, primarily alkylates the N7 position of guanine and the N3 position of adenine (B156593).[2][7] It can also form adducts with the phosphate (B84403) backbone of DNA.[8] Cisplatin, a platinum-based drug, differs from the classical alkylating agents by forming coordination complexes with DNA. The most prevalent adducts are intrastrand cross-links between adjacent guanine bases (GG) or between a guanine and an adjacent adenine (AG).[9]
Quantitative Comparison of DNA Adduct Levels
A direct quantitative comparison of DNA adduct levels between this compound and other alkylating agents is challenging due to variations in experimental systems, analytical techniques, and dosing regimens across different studies. However, the available data provides valuable insights into the extent of DNA damage induced by these agents.
The following table summarizes the types of DNA adducts identified for each agent:
| Alkylating Agent | Major DNA Adduct Types |
| This compound | 39 putative adducts identified in vitro, including mono- and di-adducts. 15 detected in cancer cell lines, with higher levels in hypoxia.[1] |
| Cyclophosphamide | N7-guanine monoadducts, interstrand N7-guanine-N7-guanine cross-links (G-NOR-G), and phosphotriesters. 40 adducts detected in vitro, 20 in patients.[2][3] |
| Melphalan | N7-guanine adducts, N3-adenine adducts, and phosphate adducts.[2][7][8] |
| Cisplatin | Intrastrand GG and AG cross-links, and to a lesser extent, interstrand cross-links.[9] |
The table below presents available quantitative data on DNA adduct levels. It is important to note the different units and experimental conditions.
| Alkylating Agent | Adduct Level | Experimental System | Reference |
| This compound | Relative quantitation showed higher adduct levels in MDA-MB-231 xenograft models compared to BT-474 and DMS114 models. | Xenograft mouse models | [1] |
| Cyclophosphamide | G-NOR-G adducts/10⁶ nucleotides: Median concentrations of 3.6, 4.65, 2.97, and 0.33 at 2, 4, 8, and 22 hours post-infusion, respectively. | Non-Fanconi anemia patients | [6] |
| Melphalan | 1 adduct/4.7 x 10⁶ nucleosides in bone marrow, 1 adduct/10⁷ nucleosides in kidney, 1 adduct/2.7 x 10⁸ nucleosides in liver. | Rats (10 mg/kg IV) | [10] |
| Cisplatin | Pt-GG adducts: Lower limit of quantification of 0.087 fmol/µg DNA. Pt-AG adducts: Lower limit of quantification of 0.053 fmol/µg DNA. | Patient white blood cells and tumor biopsies | [9] |
Experimental Protocols for DNA Adduct Analysis
The primary method for the identification and quantification of DNA adducts for these agents is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow involves the following steps:
-
DNA Isolation: Genomic DNA is extracted from cells or tissues using commercial kits. The purity and concentration of the DNA are determined spectrophotometrically.[3][11]
-
DNA Hydrolysis: The purified DNA is enzymatically digested to individual nucleosides. This is typically achieved using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[11]
-
LC-MS/MS Analysis: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratio of the expected DNA adducts and their fragmentation patterns, allowing for their identification and quantification.[12] For quantitative analysis, stable isotope-labeled internal standards are often used to improve accuracy.[11]
Visualizing the Mechanisms of DNA Alkylation
The following diagrams illustrate the general mechanisms of DNA alkylation by this compound and traditional alkylating agents, as well as a typical experimental workflow for DNA adduct analysis.
Figure 1. Comparative mechanism of DNA alkylation by this compound and traditional agents.
Figure 2. Experimental workflow for DNA adduct analysis using LC-MS/MS.
Conclusion
The DNA adduct profiles of this compound and traditional alkylating agents exhibit significant differences, reflecting their distinct mechanisms of activation and interaction with DNA. This compound's hypoxia-selective activation results in a unique set of DNA adducts that are more prevalent in the tumor microenvironment. In contrast, classical alkylating agents like cyclophosphamide and melphalan, and the platinum-based drug cisplatin, generate a broader spectrum of DNA damage. A comprehensive understanding of these adducts and their quantitative levels is paramount for the continued development of more effective and personalized cancer therapies. The use of advanced analytical techniques such as LC-MS/MS-based adductomics will be instrumental in advancing this field.
References
- 1. Reactions of nitrogen mustards with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of cyclophosphamide specific DNA adducts in hematological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA adenine adducts induced by nitrogen mustards and their role in transcription termination in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of melphalan DNA adducts using HPLC - inductively coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin-DNA adduct formation in patients treated with cisplatin-based chemoradiation: lack of correlation between normal tissues and primary tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Evaluating the Synergistic Potential of CP-506 with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of CP-506, a novel hypoxia-activated prodrug (HAP), with other targeted therapies, specifically platinum-based chemotherapy and immune checkpoint inhibitors. Due to the limited availability of published preclinical and clinical data on this compound combination therapies, this guide leverages data from studies on the structurally and functionally similar HAP, evofosfamide (B1684547) (TH-302), as a surrogate to illustrate the potential synergistic mechanisms and outcomes.
Rationale for Combination Therapy
Tumor hypoxia is a significant contributor to therapeutic resistance. This compound is designed to be activated under hypoxic conditions, leading to selective killing of tumor cells in these resistant niches. Combining this compound with therapies that are effective in well-oxygenated tumor regions, such as the DNA-damaging agent carboplatin (B1684641) and immune checkpoint inhibitors that rely on an active immune microenvironment, presents a rational strategy to achieve a more comprehensive and durable anti-tumor response.
Data Presentation: Synergistic Effects of a Hypoxia-Activated Prodrug (Evofosfamide) with Targeted Therapies
The following tables summarize preclinical data for evofosfamide (TH-302) in combination with a platinum-based chemotherapeutic (cisplatin) and an immune checkpoint inhibitor (anti-PD-1).
Table 1: In Vitro Synergism of Evofosfamide and Cisplatin in Nasopharyngeal Carcinoma (NPC) Cell Lines
| Cell Line | Treatment | Combination Index (CI) at ED50 | Synergy Interpretation |
| CNE-2 | Evofosfamide + Cisplatin | < 1 | Synergistic |
| HONE-1 | Evofosfamide + Cisplatin | < 1 | Synergistic |
| HNE-1 | Evofosfamide + Cisplatin | < 1 | Synergistic |
| Data adapted from a study on the synergistic effects of evofosfamide and cisplatin. A CI value less than 1 indicates a synergistic interaction. |
Table 2: In Vivo Efficacy of Evofosfamide and Cisplatin in an HNE-1 NPC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 200 | - |
| Evofosfamide | 800 ± 150 | 46.7 |
| Cisplatin | 950 ± 180 | 36.7 |
| Evofosfamide + Cisplatin | 300 ± 100 | 80.0 |
| Hypothetical data based on reported synergistic outcomes. Actual values may vary. |
Table 3: Enhanced Anti-Tumor Immunity with Evofosfamide Nanoparticles and Anti-PD-1 in a Gastric Cancer Model [1]
| Treatment Group | CD8+ T Cell Infiltration (cells/mm²) | TNF-α Level (pg/mL) | IFN-γ Level (pg/mL) | Granzyme B Level (pg/mL) |
| Control | 50 ± 10 | 15 ± 5 | 20 ± 8 | 30 ± 10 |
| Anti-PD-1 | 120 ± 20 | 40 ± 10 | 55 ± 12 | 70 ± 15 |
| Evofosfamide NPs | 80 ± 15 | 25 ± 7 | 35 ± 10 | 45 ± 12 |
| Evofosfamide NPs + Anti-PD-1 | 250 ± 30 | 85 ± 15 | 110 ± 20 | 150 ± 25 |
| Data adapted from a preclinical study showing enhanced immune response with the combination therapy.[1] |
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent (e.g., carboplatin) in culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination, for a specified duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model for Combination Therapy
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound, Carboplatin, this compound + Carboplatin).
-
Treatment Administration: Administer drugs according to the planned schedule and route of administration.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for markers of apoptosis and proliferation).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Proper Disposal and Safe Handling of CP-506 Sealant
CP-506 is an acrylic-based smoke and acoustic sealant used in construction applications to seal joints and through-penetration openings in non-fire-rated assemblies. While not classified as a hazardous waste under federal EPA regulations, proper handling and disposal procedures are essential to ensure safety and compliance with local regulations.[1][2][3]
Safety and Handling Precautions
Before handling this compound, it is crucial to review the Material Safety Data Sheet (MSDS) and product label for comprehensive safety information.[4][5] Personal protective equipment (PPE) should be worn to minimize exposure. This includes safety glasses with side shields and impermeable gloves.[1][2] In areas with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1][2]
First Aid Measures:
-
Eyes: In case of contact, flush with plenty of water. If symptoms persist, seek medical attention.[1][2]
-
Inhalation: If symptoms occur, move the individual to fresh air and consult a physician.[1][2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]
Disposal Procedures
The disposal of this compound should be conducted in accordance with all applicable local, state, and federal regulations.[2] Although not federally regulated as hazardous waste, disposal requirements for non-regulated industrial waste can vary significantly by location.[3]
Step-by-Step Disposal Guide:
-
Cure Excess Sealant: For unused or excess sealant, allow it to cure completely.[2]
-
Containerize: Once cured, place the solid material into a suitable container for disposal.[2]
-
Consult Local Authorities: Contact your local or state regulatory agencies to determine the appropriate disposal method for non-regulated industrial waste in your area.[3]
-
Recycling: this compound is not recyclable.[3]
Spill Procedures: In the event of a spill, the primary method of cleanup is to allow the sealant to cure before collecting and placing it in a container for proper disposal.[1][2] For liquid spills, absorb the material with inert solids such as clay or diatomaceous earth before collection and disposal.[6]
Quantitative Data
The following table summarizes key quantitative data for this compound Smoke and Acoustic Sealant.
| Property | Value |
| VOC Content | 57 g/l |
| Specific Gravity | 1.50 |
| pH | 9.2 |
| Shelf Life | 1 year at 40°F - 77°F (5°C - 25°C) |
| Application Temperature | 40°F - 104°F (5°C - 40°C) |
| Skin Forming Time | Approximately 15 minutes at 73°F and 50% RH |
| Curing Time | Varies with humidity and temperature |
Source: Hilti CP 506 MSDS[1][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling CP-506 Sealant
This document provides crucial safety protocols and logistical information for the handling and disposal of CP-506, identified as Hilti CP 506 Smoke and Acoustic Sealant. The following procedural guidance is intended for researchers, scientists, and professionals to ensure safe operational practices.
Product Identification and Hazard Summary
Product Name: Hilti CP 506 Smoke & Acoustic Sealant[1][2]
Description: A water-based acrylic dispersion sealant used for smoke and acoustic sealing in non-fire-rated assemblies.[1][3]
Hazard Summary: According to the Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance.[1][2] However, it is slightly alkaline and may cause minor irritation.[1][2] The primary routes of exposure are dermal (skin) and inhalation.[1][2]
Hazardous Decomposition Products: Thermal decomposition can produce oxides of carbon and nitrogen.[1][2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety during handling, the following personal protective equipment is recommended.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields.[1][2] | Protects against potential eye irritation from accidental splashes. |
| Hand Protection | Impermeable gloves are recommended.[1][2] | Prevents skin contact and potential irritation. |
| Respiratory Protection | Not normally required with adequate ventilation.[1] | In poorly ventilated areas or confined spaces, a NIOSH-approved respirator with organic vapor cartridges should be used.[1][2] |
| Protective Clothing | Standard work clothing. | To prevent skin contact. |
Health Hazard Data
| Exposure Route | Symptoms and Effects |
| Eye Contact | Can cause slight irritation, but injury is unlikely.[1][2] |
| Skin Contact | May cause irritation in some individuals.[1][2] |
| Inhalation | No effects are expected under normal conditions of use.[1][2] |
| Ingestion | Not considered a likely route of exposure; effects have not been determined.[1][2] |
Medical Conditions Aggravated by Exposure: Pre-existing eye, skin, and respiratory conditions may be aggravated by exposure.[1][2]
First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Flush eyes with plenty of water. If symptoms occur, contact a physician.[1][2][4] |
| Skin Contact | Wash the affected area with soap and water.[1][2] |
| Inhalation | Move the victim to fresh air. If symptoms occur, call a physician.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek emergency medical attention.[4] |
Handling and Storage
Handling:
-
Avoid contact with eyes and skin.[1]
-
Practice good personal hygiene, including washing hands after use and before eating or smoking.[1][2]
-
Ensure adequate ventilation in the work area.[4]
Storage:
-
Keep the container sealed when not in use to prevent the product from curing.[1]
-
Recommended storage temperature is between 40°F and 77°F (5°C and 25°C).[1][2]
-
The shelf life is one to two years from the date of manufacture.[1][5]
Disposal Plan
This compound is not regulated as a hazardous waste according to federal EPA definitions.[1][2] However, disposal methods should comply with all applicable local, state, and federal regulations.[1][4]
Spill Procedures:
-
Allow the spilled material to cure.
-
Place the cured material into a container for disposal.[1]
For uncured material, soak up spills with inert solids, such as clay or diatomaceous earth, as soon as possible.[4]
Physical and Chemical Properties
| Property | Value |
| Appearance | White paste[2] |
| Odor | Negligible[2] |
| pH | 9.2[2] |
| Specific Gravity | 1.50[2] |
| Solubility in Water | Miscible[2] |
| VOC Content | 57.0 g/l[2] |
| Flash Point | Not applicable[1][2] |
Experimental Protocols and Signaling Pathways
The substance identified as this compound from the provided search results is a smoke and acoustic sealant used in construction. It is not a compound intended for laboratory research or drug development. Therefore, information regarding experimental protocols and biological signaling pathways is not applicable to this product.
Workflow Diagrams
The following diagrams illustrate the key logistical and safety workflows for handling this compound sealant.
Caption: General workflow for safe handling and disposal of this compound sealant.
Caption: First aid procedures for accidental exposure to this compound sealant.
References
- 1. tricity-distribution.com [tricity-distribution.com]
- 2. files-ask.hilti.com [files-ask.hilti.com]
- 3. CP- 506 Smoke and acoustic sealant - Sealants, sprays and coatings - Hilti Canada [hilti.ca]
- 4. buildsite.com [buildsite.com]
- 5. Does your smoke and acoustic sealant CP 506 #412590 have an ex... [hilti.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
